1,3-Bis(phosphino)propane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phosphanylpropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIOXGHYZJCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402628 | |
| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-91-8 | |
| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Bis(diphenylphosphino)propane synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Bis(diphenylphosphino)propane (dppp)
Authored by a Senior Application Scientist
Abstract
1,3-Bis(diphenylphosphino)propane (dppp) is a premier bidentate phosphine ligand, indispensable in the fields of coordination chemistry and homogeneous catalysis. Its utility in forming stable six-membered chelate rings with transition metals is fundamental to its role in critical carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings.[1] The specific stereoelectronic properties conferred by the dppp ligand, largely dictated by its natural bite angle of approximately 91 degrees, are pivotal in controlling catalytic activity and selectivity.[2][3][4] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of dppp, designed for researchers and professionals engaged in chemical synthesis and drug development. We will explore the mechanistic underpinnings of the primary synthetic routes and deliver validated, step-by-step protocols to ensure the reliable preparation of this high-purity, essential ligand.
The Chemistry of dppp Synthesis: Mechanistic Insights and Core Strategies
The synthesis of dppp is most reliably achieved via a nucleophilic substitution pathway. This strategy hinges on the generation of a potent diphenylphosphide nucleophile, which subsequently displaces leaving groups on a three-carbon electrophilic backbone. Understanding the causality behind each step is critical for optimizing yield and purity.
The Primary Synthetic Route: Nucleophilic Alkylation
The most prevalent and direct method for synthesizing dppp involves the reaction of an alkali metal diphenylphosphide salt with a 1,3-dihalopropane.[3] The overall transformation is a classic double Sₙ2 reaction.
Overall Reaction: 2 M⁺[PPh₂]⁻ + X-(CH₂)₃-X → Ph₂P(CH₂)₃PPh₂ + 2 MX (Where M = Li, Na, K; X = Cl, Br)
This process is logically dissected into two core stages: the formation of the nucleophile and the subsequent alkylation.
Stage 1: Generation of the Diphenylphosphide Anion ([PPh₂]⁻)
The efficacy of the entire synthesis rests on the quantitative formation of the diphenylphosphide anion. This is a powerful nucleophile and a strong base, requiring strictly anhydrous and anaerobic conditions to prevent protonation by water or oxidation by air. Two primary methods are employed:
-
Deprotonation of Diphenylphosphine (Ph₂PH): This is the preferred laboratory method. Diphenylphosphine is a liquid with a pKa that allows for facile deprotonation by a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi).[5][6] The reaction is rapid and clean, producing lithium diphenylphosphide and butane gas.
-
Causality: The choice of n-BuLi is strategic. Its conjugate acid, butane, is a volatile and inert gas that simply exits the reaction system, preventing side reactions and simplifying purification. The formation of the deep red or orange color of the lithium diphenylphosphide solution provides a convenient visual indicator of successful anion formation.[6]
-
-
Reductive Cleavage of Triphenylphosphine (PPh₃): An alternative route involves the reductive cleavage of a P-C bond in the more common triphenylphosphine using an alkali metal, such as lithium or sodium.[5][7] This method is useful when diphenylphosphine is unavailable but generates an organometallic byproduct (e.g., phenyllithium) that must be considered in the reaction stoichiometry and workup.
-
Reaction: PPh₃ + 2 Li → LiPPh₂ + LiPh[5]
-
Stage 2: Double Nucleophilic Substitution
Once formed, the diphenylphosphide anion is reacted with a suitable three-carbon electrophile. 1,3-Dichloropropane[2][6] or 1,3-dibromopropane are the most common choices.
-
Mechanism: The reaction proceeds via a sequential Sₙ2 mechanism. One equivalent of [PPh₂]⁻ displaces a halide on the propane chain. The resulting intermediate, Ph₂P(CH₂)₃X, is then attacked by a second equivalent of the phosphide anion to form the final dppp product.
-
Causality: The use of a dihalide is essential for the formation of the bidentate ligand. The choice between dichloro- and dibromopropane often comes down to a balance of reactivity and cost. Dibromopropane is more reactive due to bromide being a better leaving group, but 1,3-dichloropropane is often more economical and sufficiently reactive for this transformation.[8][9] It is critical to control the stoichiometry (2 equivalents of phosphide to 1 equivalent of dihalopropane) to minimize the formation of monophosphine byproducts.
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthetic pathway from diphenylphosphine.
Caption: Workflow for dppp synthesis via nucleophilic substitution.
Validated Experimental Protocol: Synthesis of dppp
This protocol details the synthesis of dppp from diphenylphosphine and 1,3-dichloropropane under an inert atmosphere. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
1,3-Dichloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Anhydrous sodium or magnesium sulfate
-
Standard Schlenk line apparatus and cannulation needles
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a glass stopper. Place the flask under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, prepare a solution of diphenylphosphine (e.g., 10.0 g, 53.7 mmol) in 100 mL of anhydrous THF.
-
Formation of LiPPh₂: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add an equimolar amount of n-BuLi in hexanes (e.g., 33.6 mL of a 1.6 M solution, 53.7 mmol) dropwise via syringe over 20-30 minutes. A deep red-orange color should develop, indicating the formation of lithium diphenylphosphide.
-
Anion Formation Confirmation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0 °C. In a separate dry flask, prepare a solution of 1,3-dichloropropane (e.g., 3.06 g, 27.1 mmol, 0.5 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiPPh₂ solution over 30 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). The deep red color will fade to a pale yellow or off-white suspension as the anion is consumed.
-
Quenching: Cautiously quench the reaction by slowly adding 20 mL of degassed water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether or dichloromethane. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.
Purification of dppp: Achieving Analytical Grade Purity
Crude dppp typically contains its corresponding phosphine oxide (dpppO₂) as the primary impurity, formed from incidental exposure to air, alongside unreacted starting materials.[2][4] Achieving high purity is essential for catalytic applications, as the oxide can act as a ligand poison.
Primary Purification Method: Recrystallization
Recrystallization is the most effective and widely used method for purifying dppp on a laboratory scale.[6] The principle relies on the difference in solubility between dppp and its impurities in a chosen solvent system at varying temperatures.
-
Solvent Selection: The ideal solvent should dissolve dppp well at elevated temperatures but poorly at low temperatures. Hot ethanol is a common and effective choice.[6] A binary solvent system, such as dichloromethane/hexane or toluene/hexane, can also be employed, where dppp is dissolved in a minimal amount of the "good" solvent (e.g., dichloromethane) and the "poor" solvent (e.g., hexane) is added to induce crystallization.[6][10]
Secondary Purification Method: Column Chromatography
For removing highly polar impurities like dpppO₂, flash column chromatography over silica gel can be effective.
-
Principle: The non-polar dppp moves quickly through the silica column with a non-polar eluent (e.g., cyclohexane or hexane/ethyl acetate mixtures), while the more polar phosphine oxide is retained more strongly on the polar silica stationary phase.[11] This method is particularly useful if recrystallization fails to remove all oxidized impurities.
Data Summary: Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varied temperatures | Highly effective for crystalline solids; yields high-purity material; scalable. | Potential for product loss in the mother liquor; may not remove impurities with similar solubility. |
| Column Chromatography | Differential adsorption to a stationary phase | Excellent for separating compounds with different polarities (e.g., dppp from dpppO₂). | More time- and solvent-intensive; can lead to product loss on the column. |
Validated Protocol: Recrystallization of dppp
-
Dissolution: Place the crude dppp solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol (or other suitable solvent) while heating and stirring until the solid is just fully dissolved.[12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Crystallization: As the solution cools, pure dppp will crystallize out. To maximize yield, the flask can be placed in an ice bath or refrigerator for 1-2 hours after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The result should be a pure, white crystalline solid.
Visualizing the Purification Workflow
Caption: Workflow for dppp purification via recrystallization.
Quality Control and Characterization
Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized dppp.
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline powder.[6] |
| Melting Point | Range | 63-65 °C. A sharp, narrow range indicates high purity.[6] |
| ³¹P NMR | Chemical Shift (CDCl₃) | A single, sharp peak at approximately -17.4 ppm.[6] |
| ¹H NMR | Signals (CDCl₃) | Multiplet at ~7.40–7.27 ppm (20H, Ar-H), Triplet at ~2.20 ppm (4H, P-CH₂), Multiplet at ~1.69–1.53 ppm (2H, P-CH₂-CH₂).[6] |
| ¹³C NMR | Signals (CDCl₃) | Characteristic signals at ~138.3, 132.7, 128.6, and 28.4 ppm.[6] |
The absence of a signal around +32 ppm in the ³¹P NMR spectrum is crucial, as this would indicate the presence of the dpppO₂ impurity.
Handling and Storage
Dppp is slightly air-sensitive and will oxidize over time.[2][4] For long-term stability and to maintain its catalytic efficacy, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or a Schlenk flask backfilled with argon or nitrogen). Store in a cool, dry, and dark place.[4]
References
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Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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Shaughnessy, K. H., et al. (2011). Reaction Mechanism Governing Formation of 1,3-Bis(diphenylphosphino)propane-Protected Gold Nanoclusters. Inorganic Chemistry, 50(19), 9374–9383. [Link]
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Ito, K., et al. (2007). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. The Journal of Organic Chemistry, 72(22), 8562–8565. [Link]
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Shaughnessy, K. H., et al. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. National Institute of Standards and Technology. Retrieved from [Link]
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Wikipedia. (n.d.). Lithium diphenylphosphide. Retrieved from [Link]
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Brown, J. M., & Woodward, S. (1991). Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. The Journal of Organic Chemistry, 56(24), 6803–6809. [Link]
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ResearchGate. (2007). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Diphenylphosphine. Retrieved from [Link]
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Hill, D. T., et al. (1982). Gold clusters. Tetrakis[1,3-bis(diphenylphosphino)propane]hexagold dinitrate: preparation, x-ray analysis, and gold-197 Moessbauer and phosphorus-31{proton} NMR spectra. Inorganic Chemistry, 21(12), 4322–4327. [Link]
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Wiley-VCH GmbH. (n.d.). 1,3-Bis(diphenylphosphino)propane. SpectraBase. Retrieved from [Link]
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ResearchGate. (2018). Molecular design. Synthetic route for PTh-b-PPI through Grignard metathesis (GRIM) reaction in one-pot. Retrieved from [Link]
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Watson Noke Scientific Ltd. (2022). 1H-NMR of 1,3-Bis(diphenylphosphino)propane CAS 6737-42-4. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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PubMed. (2007). The evolution of [[Ph2P(CH2)nPPh2]Pt(mu-S)2Pt[Ph2P(CH2)nPPh2]] (n=2, 3) metalloligands in protic acids: a cascade of sequential reactions. Retrieved from [Link]
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Bahri-Laleh, N., et al. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(40), 15143–15150. [Link]
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Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
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NIH. (2012). Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols. Retrieved from [Link]
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Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. Retrieved from [Link]
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ResearchGate. (1998). Synthesis, characterization and X-ray structure of [Pd(SO4)(dppp)]·H2O, a catalyst for the CO-ethene copolymerization [dppp=1,3-bis(diphenylphosphino)propane] | Request PDF. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (1984). Diphosphine Compounds: Part II. Synthesis and Electrochemistry of (Ph2P)2C=CH2 and cis- Ph2PCH=CHPPh2 When Chelated to M(CO)6( M=Cr, Mo, W) and CuCl2. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Retrieved from [Link]
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YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dichloropropane. Retrieved from [Link]
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The Pivotal Role of 1,3-Bis(diphenylphosphino)propane (dppp) in Modern Catalysis: A Technical Guide
Abstract
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, stands as a cornerstone bidentate phosphine ligand in the realm of transition-metal catalysis. Its unique structural and electronic properties, particularly its natural bite angle, have rendered it indispensable in a myriad of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the core properties, structure, synthesis, and catalytic applications of dppp, with a focus on its practical implementation in research and development. Intended for researchers, scientists, and professionals in drug development and materials science, this document aims to furnish a deep understanding of dppp's function and to provide actionable protocols for its effective utilization.
Introduction: The Significance of Diphosphine Ligands
In the landscape of homogeneous catalysis, the ligand coordinated to the metal center is of paramount importance, dictating the catalyst's reactivity, selectivity, and stability. Diphosphine ligands, which possess two phosphorus donor atoms, are a critical class of ligands that form stable chelate rings with transition metals. The geometry and flexibility of the backbone connecting the two phosphine moieties significantly influence the catalytic outcomes. Among these, dppp has emerged as a versatile and widely employed ligand due to the formation of a stable six-membered chelate ring with metal centers, a feature that imparts favorable steric and electronic effects on the catalyst.[1]
Structural and Electronic Properties of dppp
The efficacy of dppp in catalysis is intrinsically linked to its distinct molecular architecture and electronic nature. A thorough understanding of these properties is crucial for predicting its behavior in catalytic systems and for the rational design of new synthetic methodologies.
Molecular Structure
Dppp is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1][2] It exists as a white crystalline solid that is soluble in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and toluene, but insoluble in water.[1][2][3] While relatively stable, it is slightly air-sensitive and can degrade to the corresponding phosphine oxide over time.[2][4]
Below is a diagram illustrating the chemical structure of the dppp ligand.
Figure 1: Chemical structure of 1,3-Bis(diphenylphosphino)propane (dppp).
Key Steric and Electronic Parameters
The catalytic performance of dppp is largely governed by two key parameters: the bite angle and the cone angle.
-
Bite Angle (βn): The natural bite angle is the preferred P-M-P angle determined by the ligand backbone.[5] For dppp, this angle is approximately 91°.[1][2][6] This specific geometry allows for the formation of a stable six-membered chelate ring with a metal center, which is crucial for influencing the geometry and reactivity of the catalytic complex.[2][3]
-
Cone Angle (θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[5] While the cone angle is more strictly defined for monodentate phosphines, the concept is extended to diphosphines to describe the steric environment around the metal center. The phenyl groups on the phosphorus atoms of dppp create a significant steric presence that influences substrate approach and the stability of intermediates in a catalytic cycle.
The interplay of these steric and electronic factors is critical in determining the outcome of a catalytic reaction. For instance, in palladium-catalyzed cross-coupling reactions, the bite angle of the diphosphine ligand can significantly impact the rate of reductive elimination, a key step in the catalytic cycle.[7]
Table 1: Comparison of Bite Angles for Common Diphosphine Ligands
| Ligand | Abbreviation | Bite Angle (βn) | Chelate Ring Size |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85°[6] | 5-membered |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91° [1][2][6] | 6-membered |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | 7-membered (in a metallocene) |
This table highlights how the length and nature of the backbone in diphosphine ligands directly influence their bite angles, which in turn affects their catalytic activity.
Spectroscopic Data
The characterization of dppp is routinely performed using nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for dppp
| Nucleus | Solvent | Chemical Shift (δ) |
| ³¹P NMR | CDCl₃ | -17.4 ppm (singlet)[3] |
| ¹H NMR | CDCl₃ | 7.40 – 7.27 (m, 20H, Ar-H), 2.20 (t, 4H, P-CH₂), 1.69 – 1.53 (m, 2H, P-CH₂-CH₂)[3] |
| ¹³C NMR | CDCl₃ | 138.3 (d), 132.7 (d), 128.6, 28.4 (d)[3] |
Synthesis of dppp and its Palladium Complex
The reliable synthesis of dppp and its corresponding metal complexes is a prerequisite for its application in catalysis.
Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
The most common laboratory-scale synthesis of dppp involves the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane.[3][4] A typical procedure utilizes lithium diphenylphosphide, generated in situ from diphenylphosphine and an organolithium reagent, which then undergoes a nucleophilic substitution with 1,3-dichloropropane.[3][4]
Experimental Protocol: Synthesis of dppp
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with diphenylphosphine under an inert atmosphere.
-
Deprotonation: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, resulting in the formation of a red-orange solution of lithium diphenylphosphide.
-
Nucleophilic Substitution: After stirring for a designated period, a solution of 1,3-dichloropropane in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to afford dppp as a white crystalline solid.
Synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) ([Pd(dppp)Cl₂])
The pre-catalyst [Pd(dppp)Cl₂] is a stable, air- and moisture-tolerant complex that is commonly used in cross-coupling reactions. It is typically prepared by the direct reaction of palladium(II) chloride with dppp.[8]
Experimental Protocol: Synthesis of [Pd(dppp)Cl₂]
-
Reaction Setup: A Schlenk flask is charged with palladium(II) chloride and dppp under an inert atmosphere.
-
Reaction: Anhydrous and degassed dichloromethane is added, and the resulting suspension is stirred at room temperature. The reaction progress is monitored by the dissolution of the starting materials and the formation of a pale-yellow solution.
-
Isolation: After complete dissolution, the solvent is partially removed under reduced pressure, and a non-polar solvent such as pentane or hexane is added to precipitate the product.
-
Purification: The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield [Pd(dppp)Cl₂] as a pale-yellow powder.
Applications in Homogeneous Catalysis
The unique properties of dppp have led to its widespread use in a variety of transition metal-catalyzed reactions. It is particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[7]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9] The dppp ligand has proven to be highly effective in promoting these couplings, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[9]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The dppp ligand plays a crucial role in each of these steps by stabilizing the palladium center and modulating its reactivity.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using a Pd/dppp Catalyst
This protocol provides a self-validating system for the synthesis of 4-methylbiphenyl, a common biaryl compound.
-
Materials:
-
[Pd(dppp)Cl₂] (or a combination of a palladium precursor like Pd(OAc)₂ and dppp)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add [Pd(dppp)Cl₂] (typically 1-2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure 4-methylbiphenyl.
-
Table 3: Exemplary Suzuki-Miyaura Coupling Reactions using dppp
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF/H₂O | 80 | 4 | 98 |
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, dppp is a valuable ligand for a range of other palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.
-
Negishi Coupling: The reaction of an organozinc compound with an organic halide.[7]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene.[2]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.
In each of these transformations, the dppp ligand facilitates the key steps of the catalytic cycle, leading to high yields and selectivities.
Other Catalytic Applications
The utility of dppp extends beyond cross-coupling reactions. It has been successfully employed in:
-
Copolymerization: Dppp is used as a ligand for palladium(II) catalysts in the copolymerization of carbon monoxide and ethylene to produce polyketones.[2]
-
Michael Additions: Dppp can catalyze mixed double-Michael reactions, enabling the synthesis of various heterocyclic compounds such as oxazolidines, thiazolidines, and pyrrolidines.[10]
Conclusion
1,3-Bis(diphenylphosphino)propane (dppp) is a remarkably versatile and effective bidentate phosphine ligand that has had a profound impact on the field of homogeneous catalysis. Its well-defined structure, characterized by a natural bite angle of approximately 91°, allows for the formation of stable and reactive metal complexes that are highly efficient in a wide range of catalytic transformations. From its pivotal role in palladium-catalyzed cross-coupling reactions to its application in polymerization and other organic syntheses, dppp continues to be an indispensable tool for chemists in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional ligand in their synthetic endeavors.
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A Comprehensive Technical Guide to 1,3-Bis(diphenylphosphino)propane (dppp): A Cornerstone Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,3-Bis(diphenylphosphino)propane, a pivotal bidentate phosphine ligand in the landscape of coordination chemistry and homogeneous catalysis. While the parent compound, 1,3-bis(phosphino)propane, exists, it is the diphenyl derivative that has garnered significant attention and utility within the scientific community. This document will focus on the synthesis, properties, and extensive applications of 1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, equipping researchers with the foundational knowledge to effectively harness its catalytic potential.
Compound Identification and Nomenclature
Clarity in chemical nomenclature is paramount. While the term "this compound" refers to the parent hydride, the ligand of overwhelming industrial and academic importance is 1,3-Bis(diphenylphosphino)propane. This guide will focus on the latter, with identifiers for both compounds provided for comprehensive understanding.
1.1. 1,3-Bis(diphenylphosphino)propane (dppp)
This is the primary subject of this guide, a widely used bidentate ligand in transition metal-catalyzed reactions.
| Identifier | Value |
| CAS Number | 6737-42-4[1][2][3] |
| IUPAC Name | (Propane-1,3-diyl)bis(diphenylphosphane)[3] |
| Molecular Formula | C₂₇H₂₆P₂[2][3] |
| Molecular Weight | 412.44 g/mol [1] |
| Common Synonyms | dppp, Trimethylenebis(diphenylphosphine)[4] |
| InChI Key | LVEYOSJUKRVCCF-UHFFFAOYSA-N[5] |
| EC Number | 229-791-2[6] |
1.2. This compound
This is the parent compound, with significantly less documented use compared to its diphenyl derivative.
| Identifier | Value |
| CAS Number | 3619-91-8[7][8] |
| Molecular Formula | C₃H₁₀P₂ |
| Molecular Weight | 108.06 g/mol [7] |
| InChI Key | PKYIOXGHYZJCRH-UHFFFAOYSA-N[7][8] |
Physicochemical and Spectroscopic Properties
1,3-Bis(diphenylphosphino)propane is a white, crystalline solid at room temperature, soluble in many common organic solvents.[3][8] It is, however, known to be slightly air-sensitive, with the potential for oxidation to its corresponding phosphine oxide.[3]
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 63-65 °C | [1][9] |
| Solubility | Soluble in organic solvents, insoluble in water. | [9][10] |
| Natural Bite Angle | 91° | [3][10] |
Synthesis and Handling
The synthesis of dppp is well-established, with the most common method involving the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane.
Synthetic Pathway
A prevalent laboratory-scale synthesis involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[3]
An alternative, more controllable, and often more cost-effective route involves a metal-halogen exchange followed by metathesis.[3]
Handling and Storage
Due to its air sensitivity, dppp should be handled under an inert atmosphere (e.g., argon or nitrogen).[10] It is recommended to store the compound in a cool, dry place in a tightly sealed container to prevent oxidation.[10]
The Role of dppp in Homogeneous Catalysis
The utility of dppp in homogeneous catalysis stems from its ability to act as a bidentate chelating ligand, forming a stable six-membered ring with a central metal atom.[7] This chelation enhances the stability of the resulting metal complex and influences the steric and electronic environment of the metal center, thereby dictating the catalytic activity and selectivity.[11]
Key Applications in Cross-Coupling Reactions
Dppp is a versatile ligand for a multitude of palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of many pharmaceutical compounds.
-
Kumada Coupling: Dppp is used as a ligand for nickel catalysts in the cross-coupling of Grignard reagents with aryl and vinyl halides.[3][9]
-
Heck Reaction: In palladium-catalyzed arylations, dppp can be employed to control regioselectivity.[3][9]
-
Suzuki Coupling: Dppp is an effective ligand in the palladium-catalyzed cross-coupling of organoboron compounds with halides.[6][9]
-
Negishi Coupling: It serves as a catalyst for the coupling of organozinc compounds with halides.[6][9]
-
Sonogashira Coupling: Dppp is also utilized in the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides.[6][9]
Carbonylation Reactions
Dppp is a ligand of choice for palladium(II) catalysts used in the co-polymerization of carbon monoxide and ethylene to produce polyketones.[3][9]
Safety and Hazard Information
1,3-Bis(diphenylphosphino)propane is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing dust (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling 1,3-Bis(diphenylphosphino)propane.
Conclusion
1,3-Bis(diphenylphosphino)propane has established itself as an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of a flexible backbone and electron-rich phosphine donors allows for the formation of stable and highly active transition metal catalysts. A thorough understanding of its properties, synthesis, and catalytic applications, as outlined in this guide, is crucial for researchers and professionals aiming to develop innovative synthetic methodologies in the pharmaceutical and chemical industries.
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1,3-Bis(diphenylphosphino)propane [Dppp]. Common Organic Chemistry. [Link]
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An In-depth Technical Guide on 1,3-Bis(diphenylphosphino)propane (dppp)
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the organophosphorus compound 1,3-bis(diphenylphosphino)propane, commonly known as dppp. It details the compound's core characteristics, synthesis, and extensive applications as a bidentate phosphine ligand in coordination chemistry and catalysis. This document serves as a crucial resource, offering in-depth, field-proven insights and methodologies for laboratory and industrial applications.
Introduction: The Pivotal Role of dppp in Modern Chemistry
1,3-Bis(diphenylphosphino)propane (dppp) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂.[1] It is a foundational component in the fields of organometallic chemistry and homogeneous catalysis.[2] The compound's efficacy is derived from its unique molecular structure, featuring a flexible three-carbon chain connecting two diphenylphosphino groups. This configuration enables it to function as a bidentate ligand, capable of forming stable six-membered chelate rings with metal centers.[1][2] The resultant metal-dppp complexes possess distinct electronic and steric properties that are advantageous for a variety of chemical transformations. This guide will explore the fundamental properties of dppp and its applications in synthetic chemistry.
Core Characteristics of dppp
A thorough understanding of the physical and chemical properties of dppp is crucial for its effective use in research and development.
Physical Properties
Dppp is a white crystalline solid that is soluble in organic solvents and insoluble in water.[1][2][3] While it is relatively stable in air, it can degrade upon prolonged exposure to the corresponding phosphine oxide.[1][2][4]
| Property | Value |
| Chemical Formula | C₂₇H₂₆P₂[5][6] |
| Molar Mass | 412.44 g/mol [5][7] |
| Appearance | White solid[5][7] |
| Melting Point | 63-65 °C[3][5][7] |
| Solubility | Soluble in organic solvents, insoluble in water.[1][2][5] |
Structural and Electronic Properties
The functionality of dppp is primarily due to its nature as a bidentate ligand. The propane backbone allows the two phosphorus atoms to coordinate with a metal center, forming a stable chelate ring.[2] This chelation enhances the stability of the metal complex.
A key characteristic of dppp is its "natural bite angle" of 91°, which is the P-Metal-P bond angle.[1][2][5] This angle is optimal for many catalytic processes. The electron-donating phenyl groups on the phosphorus atoms influence the electronic environment of the metal center, which is critical for catalytic steps like oxidative addition and reductive elimination.
Synthesis of dppp
The synthesis of dppp is commonly achieved through the reaction of an alkali metal diphenylphosphide with 1,3-dichloropropane.[1][2]
Experimental Protocol: Synthesis of dppp
Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl[1][5]
Materials:
-
Lithium diphenylphosphide (LiPPh₂)
-
1,3-Dichloropropane (Cl(CH₂)₃Cl)
-
Anhydrous organic solvent (e.g., THF)
Procedure:
-
Preparation of Lithium Diphenylphosphide: Lithium diphenylphosphide is typically prepared in situ by reacting chlorodiphenylphosphine with lithium metal or by deprotonating diphenylphosphine with a strong base like n-butyllithium.
-
Reaction: A solution of 1,3-dichloropropane in an anhydrous solvent is added slowly to a solution of lithium diphenylphosphide under an inert atmosphere at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, dried, and the solvent is evaporated. The crude dppp is then purified by recrystallization.
Diagram: Synthesis of dppp
Caption: Synthesis of dppp from lithium diphenylphosphide and 1,3-dichloropropane.
Coordination Chemistry and Catalytic Applications
Dppp's primary utility is in its role as a ligand in transition metal catalysis, where it is used to create highly effective catalysts for a range of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Dppp is a prominent ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings.[3][8][9] In these reactions, the dppp ligand stabilizes the palladium catalyst and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[8] For instance, it is used with palladium(II) catalysts for the copolymerization of carbon monoxide and ethylene to produce polyketones.[1][2][3]
Nickel-Catalyzed Reactions
The complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, formed from dppp and nickel(II) chloride, is a catalyst for Kumada coupling reactions.[1][2][3] This demonstrates dppp's versatility with different transition metals.
Other Catalytic Applications
The applications of dppp extend to:
-
Asymmetric Hydrogenation: In combination with a chiral co-ligand and a ruthenium precursor, dppp can form catalyst systems for asymmetric hydrogenation.[10]
-
Mixed Double-Michael Reactions: Dppp has been used as a catalyst in the synthesis of various heterocyclic compounds like oxazolidines, thiazolidines, and pyrrolidines.[11]
Diagram: Catalytic Cycle of a Cross-Coupling Reaction
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Handling and Storage
Dppp is slightly air-sensitive and can oxidize over time.[1][2] Therefore, it should be stored in a cool, dry place under an inert atmosphere, in a tightly closed container, to maintain its integrity.[2][4]
Conclusion
1,3-Bis(diphenylphosphino)propane (dppp) is a highly versatile and widely used bidentate phosphine ligand in synthetic chemistry. Its unique structural and electronic properties make it an invaluable tool in the development of efficient catalysts for a broad spectrum of chemical transformations. A comprehensive understanding of its characteristics and applications is essential for its effective use in both academic research and industrial drug development.
References
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Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 1,3-Bis(diphenylphosphino)propane (DPPP) in Chemical Research. Retrieved from [Link]
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Ereztech. (n.d.). 1,3-Bis(diphenylphosphino)propane | DPPP | C27H26P2. Retrieved from [Link]
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ResearchGate. (2010). [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. Retrieved from [Link]
-
Sci-Hub. (n.d.). Preparation of cis-Mo(CO)2(Ph2P(CH2)nPPh2)2 (n = 1, 2, 3) from cis-dicarbonylbis(norbornadiene)molybdenum and crystal structure of [cis-Mo(CO)2(Ph2P(CH2)3PPh2)2]. Retrieved from [Link]
- ACS Publications. (2015). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize.
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- PubMed. (2008). The evolution of [[Ph2P(CH2)nPPh2]Pt(mu-S)2Pt[Ph2P(CH2)nPPh2]] (n=2, 3) metalloligands in protic acids: a cascade of sequential reactions. Dalton Transactions, (28), 3695-3704.
- Journal of the Chemical Society, Dalton Transactions. (1987). Stereochemistry of mixed thiolate and ditertiary phosphine cobalt(II) complexes. Crystal structures of [Co{Ph2P(CH2)3PPh2}(SPh)2] and [Co{Ph2PCH2CH2P(Ph)CH2CH2PPh2}(SPh)2]. (11), 2589-2594.
-
ResearchGate. (2021). Reaction of Ph2P(CH2) PPh2 (n= 1, 3, 5) with elemental tellurium and comparison with members of even-numbered series. Retrieved from [Link]
-
ResearchGate. (2006). Successful oxidation of Ph2P(CH2)nPPh2 (n = 2, 4, 6) by tellurium leading to Ph2P(Te)(CH2)nP(Te)Ph2. Retrieved from [Link]
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The Pivotal Role of the Natural Bite Angle of 1,3-Bis(diphenylphosphino)propane (dppp) in Coordination Chemistry and Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The steric and electronic properties of ligands are fundamental to the behavior of metal complexes, dictating their geometry, stability, and catalytic activity. Among the vast library of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a cornerstone in coordination chemistry and homogeneous catalysis. A critical, yet often nuanced, parameter governing its utility is the natural bite angle. This in-depth technical guide provides a comprehensive exploration of the natural bite angle of the dppp ligand, from its theoretical underpinnings and methods of determination to its profound impact on the mechanisms and outcomes of a range of catalytic reactions. This document serves as a detailed resource for researchers and professionals seeking to leverage the unique properties of dppp in catalyst design and synthetic methodology development.
Introduction: The Concept of the Ligand Bite Angle
In the realm of coordination chemistry, the bite angle (β) is a geometric parameter that describes the P-M-P angle formed by a bidentate phosphine ligand when coordinated to a metal center (M). While the observed bite angle in a crystal structure is influenced by the metal's preferred coordination geometry and the steric and electronic demands of other ligands, the natural bite angle (βn) is an intrinsic property of the diphosphine ligand itself. It represents the preferred P-M-P angle dictated solely by the conformational flexibility of the ligand's backbone, independent of the metal center.[1][2] This parameter has proven to be a powerful predictor of catalytic performance, influencing reaction rates, regioselectivity, and enantioselectivity.[3]
1,3-Bis(diphenylphosphino)propane (dppp) is a chelating diphosphine with two diphenylphosphino groups linked by a flexible three-carbon propane backbone. This structure imparts a natural bite angle of approximately 91°, a value that is crucial to its widespread success in catalysis.[2] This guide will delve into the methodologies for determining this value and explore its consequences in several key catalytic transformations.
Determination of the Natural Bite Angle of dppp
The natural bite angle of dppp can be determined through both computational and experimental methods. Each approach provides valuable insights into the ligand's conformational preferences.
Computational Determination: Molecular Mechanics
Molecular mechanics is a powerful computational tool for estimating the natural bite angle of a diphosphine ligand without the need for synthesizing and crystallizing a metal complex.[2] The general approach involves calculating the strain energy of the ligand as a function of the P-M-P angle.
-
Ligand Construction: Build a digital 3D model of the dppp ligand using a molecular modeling software package.
-
Dummy Atom Placement: Introduce a dummy atom (e.g., a generic metal atom) to which the two phosphorus atoms will be coordinated. The M-P bond lengths are typically constrained to a standard value (e.g., 2.3 Å for palladium).[2]
-
Force Field Selection: Employ a suitable force field, such as a modified AMBER force field, which has been shown to be effective for this purpose.[4]
-
Energy Minimization: Perform a series of constrained energy minimizations. In each calculation, the P-M-P angle is fixed at a specific value, and the rest of the molecule's geometry is allowed to relax to its lowest energy conformation.
-
Potential Energy Surface Generation: Plot the calculated strain energy as a function of the constrained P-M-P angle. The angle corresponding to the minimum energy on this potential energy surface is the natural bite angle (βn).
-
Flexibility Range Determination: The flexibility of the ligand can be estimated from the potential energy well. A common practice is to define the flexibility range as the range of bite angles that are within a certain energy threshold (e.g., 3 kcal/mol) of the minimum energy.
Experimental Determination: X-ray Crystallography
X-ray crystallography provides the most direct experimental measurement of the bite angle of a ligand within a metal complex. While this is not the "natural" bite angle in its purest sense, analysis of a range of complexes can provide a good approximation of the ligand's preferred geometry.[5]
-
Synthesis of the Complex: Synthesize a metal complex of dppp. For example, a palladium(II) complex can be prepared by reacting a palladium precursor like PdCl₂(MeCN)₂ with an equimolar amount of dppp in a suitable solvent.
-
Crystallization: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain the final atomic coordinates, from which the P-M-P bite angle can be accurately measured.[7]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The regioselectivity of the reaction can be influenced by the choice of phosphine ligand. While monodentate phosphine ligands can lead to both neutral and cationic catalytic cycles, bidentate ligands like dppp primarily favor a cationic pathway. [8]However, the bite angle can play a role, with larger bite angles potentially allowing for a neutral mechanism to become accessible. [9]The regioselectivity in the Heck reaction is often governed by steric factors in the neutral pathway and electronic factors in the cationic pathway. The specific bite angle and steric profile of the dppp ligand can therefore be used to tune the outcome of the reaction.
Asymmetric Catalysis
While dppp itself is an achiral ligand, it can be a crucial component of highly effective chiral catalyst systems. In these systems, dppp is often used in combination with a chiral ligand, such as a chiral diamine, and a metal precursor. The dppp ligand helps to create a well-defined and rigid coordination sphere around the metal center, which allows for the efficient transfer of chirality from the chiral co-ligand to the substrate. For example, Ru-dppp systems in combination with chiral diamines have been successfully employed in the asymmetric hydrogenation of ketones to produce chiral alcohols with moderate to good enantioselectivity.
Quantitative Comparison of dppp with Other Diphosphine Ligands
To fully appreciate the unique properties of dppp, it is useful to compare its natural bite angle and performance in catalysis to other common diphosphine ligands.
| Ligand | Abbreviation | Backbone | Natural Bite Angle (βn) | Typical Catalytic Applications |
| 1,2-Bis(diphenylphosphino)ethane | dppe | -(CH₂)₂- | ~85° | Cross-coupling, Hydrogenation |
| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | ~91° | Cross-coupling, Hydroformylation |
| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | ~94° | Hydroformylation, Cross-coupling |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99° | Cross-coupling (Suzuki, Buchwald-Hartwig) |
| Xantphos | Xanthene | ~108° | Hydroformylation, Cross-coupling |
Note: The natural bite angles are approximate values and can vary slightly depending on the computational method used.
This table highlights that dppp possesses an intermediate bite angle compared to ligands with shorter (dppe) or more rigid and wider backbones (dppf, Xantphos). This "Goldilocks" characteristic is a key reason for its versatility and effectiveness across a broad spectrum of catalytic reactions.
Conclusion
The natural bite angle of 1,3-bis(diphenylphosphino)propane is a fundamental parameter that profoundly influences its coordination chemistry and catalytic applications. With a value of approximately 91°, dppp is ideally suited to form stable and reactive complexes with a variety of transition metals. This guide has provided a comprehensive overview of the methods used to determine this critical parameter and has explored its significant impact on the mechanisms and outcomes of important catalytic reactions, including Suzuki-Miyaura and Heck couplings, as well as asymmetric transformations. A thorough understanding of the principles outlined herein will empower researchers and drug development professionals to make more informed decisions in the design of novel catalysts and the optimization of synthetic routes, ultimately accelerating innovation in the chemical sciences.
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van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chem. Rev.2000 , 100 (8), 2741–2769. [Link]
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van Leeuwen, P. W. N. M.; van der Veen, L. A.; Kamer, P. C. J. The bite angle makes the catalyst. Pure Appl. Chem.1999 , 71 (8), 1443-1452. [Link]
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Newman-Stonebraker, H. H.; Tcyrulnikov, S.; Sigman, M. S.; Doyle, A. G. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. J. Am. Chem. Soc.2021 , 143 (33), 13256–13265. [Link]
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Casey, C. P.; Whiteker, G. T.; Campana, C. F.; Ramage, D. R. The Natural Bite Angle of Chelating Diphosphines. [Link]
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Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chem. Soc. Rev.2009 , 38 (4), 1099-1118. [Link]
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Newman-Stonebraker, H. H.; Tcyrulnikov, S.; Sigman, M. S.; Doyle, A. G. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. J. Am. Chem. Soc.2021 , 143 (33), 13256–13265. [Link]
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ResearchGate. Synthesis of palladium and platinum donor complexes and study of their participation in self-assembly reactions. X-ray crystal structure of [Pt(C6H4C„CC5H4N)2(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). [Link]
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A-Z Guide to the Solubility and Stability of 1,3-Bis(diphenylphosphino)propane (dppp) for Researchers
Abstract
1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the fields of catalysis and coordination chemistry. Its efficacy in critical synthetic transformations, such as cross-coupling and carbonylation reactions, is profoundly dependent on its solubility and stability.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile and degradation pathways of dppp. We will delve into the causal factors governing its behavior in various organic solvents, present detailed protocols for its handling and storage to preserve integrity, and offer troubleshooting insights. The aim is to equip scientists with the necessary knowledge to ensure experimental reproducibility and success.
Solubility Profile: Dissolving dppp for Optimal Reactivity
The ability to create a homogeneous reaction mixture is fundamental to any chemical process. Understanding the solubility of dppp is the first step toward leveraging its full catalytic potential.
Qualitative and Quantitative Solubility
Dppp is a white to off-white crystalline solid that is generally soluble in many common organic solvents but insoluble in water.[1][2][3][4] Its solubility is primarily dictated by the principle of "like dissolves like," where its large, nonpolar phenyl groups favor interaction with similar solvent molecules.
While exhaustive quantitative data is not always readily available in the literature, a qualitative understanding is well-established.[2] The following table summarizes the solubility behavior of dppp in a range of laboratory solvents.
Table 1: Qualitative Solubility of 1,3-Bis(diphenylphosphino)propane (dppp)
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale for Performance |
|---|---|---|---|
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the phenyl groups. |
| Aromatic | Toluene, Benzene | High | Strong π-π stacking interactions between the solvent and the ligand's phenyl rings.[2] |
| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen provides some polarity, but the hydrocarbon backbone effectively solvates the ligand. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents possess sufficient polarity to dissolve dppp effectively.[1][2] |
| Aliphatic | Hexanes, Heptane | Low | The nonpolar, aliphatic nature of these solvents does not adequately interact with the aromatic phosphine ligand. |
| Protic | Methanol, Ethanol | Low to Insoluble | The hydrogen-bonding network of protic solvents does not favorably interact with the nonpolar dppp molecule. |
| Aqueous | Water | Insoluble | The high polarity and hydrogen-bonding network of water make it a poor solvent for the nonpolar dppp.[3][4] |
Protocol for Preparing a dppp Solution
The key to preparing a stable dppp solution is the rigorous exclusion of atmospheric oxygen.
Methodology:
-
Solvent Degassing: Prior to use, the chosen solvent (e.g., Toluene or THF) must be thoroughly degassed to remove dissolved oxygen. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.
-
Weighing: Weigh the required amount of solid dppp in a tared flask or vial inside the glovebox. If using a Schlenk line, weigh it quickly in air and immediately place the flask under vacuum, followed by backfilling with inert gas (repeat 3 times).
-
Dissolution: Add the degassed solvent to the flask containing the solid dppp via a cannula or syringe.
-
Agitation: Gently swirl or stir the mixture at room temperature. A properly prepared solution should be clear and colorless. Any observed yellowing may be an early indicator of oxidation.
Stability and Degradation: Preserving the Integrity of dppp
Phosphine ligands are susceptible to degradation, which can deactivate metal centers and compromise catalytic activity.[5] For dppp, the primary antagonist is atmospheric oxygen.
Solid-State Stability
As a solid, dppp is a white to off-white crystalline powder.[1][2] It is considered slightly air-sensitive and can slowly oxidize over time upon exposure to air, forming the corresponding phosphine oxides.[2][3][6] For long-term storage, it is imperative to keep dppp in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and in a cool, dry place.[3] Many suppliers recommend storage at temperatures between 8 to 25°C.[7]
Solution-State Stability and Degradation Pathway
The stability of dppp diminishes significantly when in solution. The dissolved oxygen in non-degassed solvents readily attacks the electron-rich phosphorus(III) centers.
-
Mechanism of Oxidation: The primary degradation pathway is the oxidation of the P(III) centers to P(V) species. This occurs in a stepwise manner, first forming the monophosphine oxide (dpppO) and subsequently the diphosphine oxide (dpppO2). This oxidation is often the main cause of catalyst deactivation.[8]
The diagram below illustrates this critical degradation pathway.
Thermal and Chemical Stability
-
Thermal Decomposition: While dppp is stable under normal conditions, thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors and oxides of phosphorus.[9][10] It is crucial to avoid excessive heat during reactions and storage.[10]
-
Chemical Incompatibility: Dppp should not be stored or used with strong oxidizing agents, as they will rapidly accelerate its degradation to the phosphine oxide.[9][10]
Recommended Handling and Storage Protocols
Adherence to strict, self-validating protocols is essential for maintaining the quality and reactivity of dppp.
Experimental Workflow for Handling Solid dppp
The following workflow ensures that solid dppp is handled with minimal exposure to atmospheric contaminants.
Protocol Steps:
-
Preparation: Ensure the glovebox or Schlenk line is purged and maintaining a positive pressure of inert gas.
-
Transfer: Move the sealed container of dppp from its storage location into the inert atmosphere chamber.
-
Equilibration: Allow the container to equilibrate to the atmosphere inside the glovebox before opening.
-
Dispensing: Open the container and weigh the desired quantity of dppp directly into the reaction vessel.
-
Sealing: Securely seal the primary dppp container before removing it from the inert atmosphere. The reaction vessel should also be sealed (e.g., with a septum) before being removed.
-
Storage: Return the stock container of dppp to its designated cool, dry, and dark storage location.[3]
Conclusion
The successful application of 1,3-bis(diphenylphosphino)propane in research and development hinges on a meticulous approach to its handling, rooted in a firm understanding of its solubility and stability. The primary threats to its integrity are oxygen and, to a lesser extent, heat and incompatible reagents. By employing rigorous inert atmosphere techniques for all manipulations and storing the compound under appropriate conditions, researchers can ensure the reliability of their dppp-mediated reactions. The protocols and data presented in this guide serve as a foundational resource for mitigating degradation, ensuring experimental reproducibility, and ultimately, achieving successful synthetic outcomes.
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A Comprehensive Technical Guide to the Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp) via Nucleophilic Substitution
Abstract
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, is a cornerstone bidentate phosphine ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural properties, particularly its natural bite angle of approximately 91°, make it an indispensable component in a myriad of catalytic systems, including those for cross-coupling reactions, copolymerization, and hydrogenations.[1] This guide provides an in-depth examination of the prevalent and reliable synthesis of dppp through the reaction of lithium diphenylphosphide (Ph₂PLi) with 1,3-dichloropropane. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss critical safety considerations, and outline the analytical methods for product characterization. This document is intended for researchers and professionals in chemistry and drug development who require a robust and reproducible methodology for preparing this vital ligand.
Introduction: The Significance of dppp in Modern Catalysis
Diphosphine ligands are critical in tuning the electronic and steric properties of metal centers in catalytic complexes. Dppp, with its propane backbone, forms a stable six-membered chelate ring with transition metals, a feature that imparts favorable stability and reactivity to the resulting catalysts.[1] It is widely employed as a ligand in palladium- and nickel-catalyzed reactions, such as Kumada, Heck, Sonogashira, and Suzuki-Miyaura couplings, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The synthesis route discussed herein, involving the double nucleophilic substitution on 1,3-dichloropropane, represents a classical and effective method for its preparation on a laboratory scale.[2]
Mechanistic Insights: A Double S\textsubscript{N}2 Reaction Pathway
The synthesis of dppp from lithium diphenylphosphide and 1,3-dichloropropane is a classic example of a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[3][4] The overall transformation can be summarized as follows:
2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl [2]
The reaction proceeds in two sequential S\textsubscript{N}2 steps. In this mechanism, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[3]
-
Step 1: Formation of the Monosubstituted Intermediate. One equivalent of the highly nucleophilic diphenylphosphide anion (Ph₂P⁻) attacks one of the electrophilic terminal carbon atoms of 1,3-dichloropropane. This concerted step involves the simultaneous formation of a P-C bond and the cleavage of a C-Cl bond, displacing a chloride ion.
-
Step 2: Intramolecular Cyclization vs. Intermolecular Dimerization. The second equivalent of the diphenylphosphide anion attacks the remaining terminal carbon of the 3-(diphenylphosphino)propyl chloride intermediate, displacing the second chloride ion to form the final dppp product.
The diphenylphosphide anion is a potent nucleophile, essential for driving the reaction efficiently.[5] The primary nature of the alkyl halide (1,3-dichloropropane) is ideal for the S\textsubscript{N}2 pathway, as steric hindrance is minimal at the reaction centers.[4][6]
Generation of the Nucleophile: Lithium Diphenylphosphide
Lithium diphenylphosphide is a red, air-sensitive solid that is typically prepared and used in situ as a solution.[7] Several methods exist for its preparation, with the most common being the reductive cleavage of triphenylphosphine or the reaction of chlorodiphenylphosphine with an alkali metal.[7] For this guide, we focus on the reaction between chlorodiphenylphosphine and lithium metal in an ethereal solvent like tetrahydrofuran (THF).
Ph₂PCl + 2 Li → Ph₂PLi + LiCl [7]
This reaction requires stringent anhydrous and anaerobic conditions to prevent the immediate protonation of the phosphide by water or oxidation by air.[7]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by incorporating checkpoints and emphasizing the rationale behind each step. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Amount | Moles (mmol) | Hazards |
| Lithium Metal | Li | 6.94 | wire or sand | 1.10 g | 158 | Flammable solid, reacts with water |
| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.64 | 98% | 15.0 mL (17.4 g) | 78.9 | Corrosive, toxic |
| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 99% | 4.0 mL (4.76 g) | 42.1 | Flammable, potential carcinogen |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | 250 mL | - | Flammable, peroxide former |
| Degassed Deionized Water | H₂O | 18.02 | - | 100 mL | - | None |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 150 mL | - | Highly flammable |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | - | None |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | As needed | - | Flammable |
Workflow Diagram
Caption: Experimental workflow for the synthesis of dppp.
Step-by-Step Procedure
Part A: Preparation of Lithium Diphenylphosphide Solution
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.
-
Reagent Charging: To the flask, add lithium metal (1.10 g), cut into small pieces, followed by 200 mL of anhydrous THF.
-
Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add chlorodiphenylphosphine (15.0 mL) to the dropping funnel and add it dropwise to the lithium suspension over 30 minutes. The reaction is often initiated by the appearance of a reddish color.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction mixture will gradually turn into a deep, dark red solution, indicating the formation of lithium diphenylphosphide. The complete consumption of lithium metal may not be visually obvious.
Part B: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
-
Addition of Electrophile: Cool the freshly prepared lithium diphenylphosphide solution back down to 0 °C. Add 1,3-dichloropropane (4.0 mL) to the dropping funnel and add it dropwise to the stirred red solution over 30 minutes.
-
Causality Insight: Slow addition is crucial to control the exothermic reaction and to prevent localized high concentrations of the alkyl halide, which could favor side reactions.
-
-
Reaction Completion: Upon completion of the addition, a precipitate of lithium chloride (LiCl) will be visible. Allow the reaction mixture to slowly warm to room temperature and stir overnight. A successful reaction is indicated by the gradual fading of the deep red color to a pale yellow or off-white suspension.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C and cautiously quench it by slowly adding 50 mL of degassed deionized water via the dropping funnel to destroy any unreacted lithium diphenylphosphide or lithium metal.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield a crude off-white solid.
-
Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Isolation: Collect the resulting white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum. The typical melting point for pure dppp is 63-65 °C.
Product Characterization
Confirming the identity and purity of the synthesized dppp is essential. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
| Technique | Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NMR | ³¹P | CDCl₃ | ~ -17 ppm | Singlet |
| NMR | ¹H | CDCl₃ | ~ 7.2-7.4 ppm | Multiplet (20H, Ar-H) |
| ~ 2.2-2.4 ppm | Multiplet (4H, P-CH₂) | |||
| ~ 1.7-1.9 ppm | Multiplet (2H, P-CH₂-CH₂) | |||
| NMR | ¹³C | CDCl₃ | ~ 138 ppm | Multiplet (ipso-C) |
| ~ 133 ppm | Multiplet (ortho-C) | |||
| ~ 129 ppm | Singlet (para-C) | |||
| ~ 128 ppm | Multiplet (meta-C) | |||
| ~ 30 ppm | Multiplet (P-CH₂) | |||
| ~ 25 ppm | Multiplet (P-CH₂-CH₂) |
-
³¹P NMR Spectroscopy: This is the most diagnostic technique. A single peak around -17 ppm confirms the presence of two equivalent phosphorus atoms.[8] The absence of a peak around +20 to +40 ppm indicates the absence of the corresponding phosphine oxide, a common impurity formed upon exposure to air.[8]
-
¹H and ¹³C NMR Spectroscopy: These spectra confirm the presence of both the phenyl groups and the propyl chain, with integrations and multiplicities consistent with the dppp structure.[9]
Safety and Handling: A Mandate for Diligence
The synthesis of dppp involves several hazardous materials and requires strict adherence to safety protocols.
-
Lithium Diphenylphosphide: This reagent is highly air- and moisture-sensitive and corrosive.[7][10] It must be handled exclusively under an inert atmosphere. Accidental exposure to air can cause it to ignite, and contact with water generates flammable diphenylphosphine gas.
-
Lithium Metal: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled away from moisture.
-
Chlorodiphenylphosphine: A corrosive and toxic liquid. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
Solvents: Anhydrous THF and diethyl ether are highly flammable. THF can form explosive peroxides upon prolonged storage and exposure to air.[10] Always use freshly distilled or inhibitor-free anhydrous solvents from a reliable source. Ensure all ignition sources are removed from the work area.[11]
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water. For spills, use an appropriate absorbent material for flammable liquids and dispose of it as hazardous waste. Always have a Class D fire extinguisher available when working with alkali metals.
Conclusion
The synthesis of 1,3-bis(diphenylphosphino)propane from lithium diphenylphosphide and 1,3-dichloropropane is a robust and accessible method for obtaining this invaluable ligand. Success hinges on a deep understanding of the S\textsubscript{N}2 mechanism, meticulous execution of anhydrous and anaerobic techniques, and an unwavering commitment to safety. By following the detailed protocol and analytical validation steps outlined in this guide, researchers can confidently prepare high-purity dppp, enabling further advancements in catalysis and synthetic chemistry.
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Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. Retrieved January 21, 2026, from [Link]
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PubMed. (2008, July 21). Spectroscopic Characterization of Molybdenum Dinitrogen Complexes Containing a Combination of Di- And Triphosphine Coligands: 31P NMR Analysis of Five-Spin Systems. Retrieved January 21, 2026, from [Link]
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Taylor & Francis Online. (2009, February 18). PREPARATION OF TERTIARY PHOSPHINES USING A CONVENIENT FORM OF LITHIUM DIPHENYLPHOSPHIDE. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, August 7). Economic preparation of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane: a versatile chiral diphosphine ligand for enantioselective hydrogenations. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate ligands and their monosubstituted precursors. Retrieved January 21, 2026, from [Link]
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Navigating the Pitfalls of Air Sensitivity: A Technical Guide to the Oxidation of dppp and Its Management
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the integrity of reagents is paramount. Phosphine ligands, such as 1,3-Bis(diphenylphosphino)propane (dppp), are mainstays in transition-metal catalysis, valued for their ability to modulate the electronic and steric properties of metal centers. However, the efficacy of these powerful tools can be compromised by their inherent sensitivity to atmospheric oxygen. This guide provides an in-depth exploration of the air sensitivity of dppp, the mechanism of its oxidation to phosphine oxides, and robust, field-proven methodologies for the identification, synthesis, and removal of these detrimental impurities. By understanding and controlling these factors, researchers can ensure the reproducibility and success of their synthetic endeavors.
The Nature of dppp: A Versatile but Vulnerable Ligand
1,3-Bis(diphenylphosphino)propane is a white, crystalline solid that is widely employed as a bidentate phosphine ligand in a vast array of catalytic reactions, including Suzuki-Miyaura, Heck, and Stille couplings.[1] Its three-carbon backbone provides a flexible chelate ring, influencing the geometry and reactivity of the metal center. Despite its utility, dppp is susceptible to oxidation in the presence of air, leading to the formation of 1,3-bis(diphenylphosphino)propane monoxide (dpppO) and 1,3-bis(diphenylphosphino)propane dioxide (dpppO2).[2] This degradation can significantly impact the performance of catalytic systems.
Table 1: Physicochemical Properties of dppp
| Property | Value |
| Chemical Formula | C₂₇H₂₆P₂ |
| Molar Mass | 412.45 g/mol |
| Appearance | White solid |
| Melting Point | 62-65 °C |
| Solubility | Soluble in organic solvents, insoluble in water |
The Oxidation Cascade: From Phosphine to Phosphine Oxide
The oxidation of tertiary phosphines, including dppp, is generally understood to proceed through a free-radical autoxidation mechanism.[3] The process is initiated by the interaction of the phosphine with molecular oxygen, leading to a phosphine radical cation. This intermediate then reacts further with oxygen to form a peroxyl radical, which ultimately abstracts a phosphorus atom from another phosphine molecule to generate the phosphine oxide and propagate the radical chain.
For a diphosphine like dppp, this oxidation occurs in a stepwise manner. The initial oxidation yields the monoxide (dpppO), where one of the two phosphorus atoms has been oxidized. Upon further exposure to air, the second phosphorus atom is oxidized to yield the dioxide (dpppO2). This sequential oxidation can be monitored effectively using ³¹P NMR spectroscopy.[4]
Caption: Stepwise oxidation of dppp to its monoxide and dioxide.
Best Practices for Handling and Storage of dppp
Given its air-sensitive nature, the proper handling and storage of dppp are critical to maintaining its purity and efficacy.
-
Inert Atmosphere: Whenever possible, handle solid dppp in an inert atmosphere, such as a glovebox filled with nitrogen or argon.[5] This provides the most reliable protection against oxidation.
-
Minimize Air Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and promptly reseal the container. Purging the headspace of the container with an inert gas before sealing can also help to displace any trapped oxygen.
-
Storage Conditions: Store dppp in a tightly sealed container in a cool, dry place, away from light. Storing under an inert atmosphere is ideal for long-term preservation.
A Self-Validating System: Identification of dppp and its Oxides by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for assessing the purity of dppp and quantifying the extent of its oxidation. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state.
Table 2: Characteristic ³¹P NMR Chemical Shifts
| Compound | Structure | ³¹P Chemical Shift (δ, ppm) |
| dppp | Ph₂P(CH₂)₃PPh₂ | ~ -17 |
| dpppO | Ph₂P(O)(CH₂)₃PPh₂ | ~ 32 (P=O), ~ -17 (P) |
| dpppO2 | Ph₂P(O)(CH₂)₃P(O)Ph₂ | ~ 32 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data compiled from multiple sources.
A pure sample of dppp will exhibit a single sharp peak at approximately -17 ppm. The presence of the monoxide will be indicated by the appearance of a new peak around 32 ppm, corresponding to the oxidized phosphorus atom, while the unoxidized phosphorus atom's peak remains at approximately -17 ppm. Complete oxidation to the dioxide results in the disappearance of the peak at -17 ppm and a single peak at around 32 ppm.
Synthesis of dppp Monoxide and Dioxide for Use as Analytical Standards
To confidently identify and quantify dppp oxides in a sample, it is beneficial to have pure standards of dpppO and dpppO2.
Experimental Protocol: Synthesis of dppp Dioxide (dpppO₂)
This protocol describes the complete oxidation of dppp to dpppO₂ using hydrogen peroxide.
-
Dissolution: Dissolve a known quantity of dppp (e.g., 1.0 g) in a suitable organic solvent such as dichloromethane or acetone (e.g., 20 mL) in a round-bottom flask.
-
Oxidation: While stirring at room temperature, slowly add a slight excess (approximately 2.2 equivalents) of 30% hydrogen peroxide solution dropwise to the dppp solution. The reaction is exothermic.
-
Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy. Take aliquots from the reaction mixture periodically and analyze until the peak corresponding to dppp at ~ -17 ppm has completely disappeared.
-
Work-up: Once the reaction is complete, transfer the solution to a separatory funnel and wash with water to remove any unreacted hydrogen peroxide. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield dpppO₂ as a white solid. The product can be further purified by recrystallization if necessary.
Experimental Protocol: Synthesis of dppp Monoxide (dpppO)
The synthesis of the monoxide requires careful control of the stoichiometry of the oxidizing agent.
-
Dissolution: Dissolve a known quantity of dppp (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (e.g., 20 mL).
-
Controlled Oxidation: Cool the solution in an ice bath. Slowly add one equivalent of a milder oxidizing agent, such as a dilute solution of hydrogen peroxide or by bubbling a controlled amount of air through the solution.
-
Monitoring: Closely monitor the reaction by ³¹P NMR to maximize the formation of the monoxide while minimizing the formation of the dioxide.
-
Work-up and Isolation: Once the desired ratio of monoxide is achieved, stop the reaction and work up as described for the dioxide. Purification by column chromatography may be necessary to separate the monoxide from unreacted dppp and the dioxide.
Purification of dppp: Removal of Phosphine Oxide Impurities
The presence of phosphine oxides can be detrimental to catalytic reactions. Fortunately, their increased polarity compared to the parent phosphine allows for their removal through standard laboratory techniques.
Experimental Protocol: Recrystallization of dppp
Recrystallization is an effective method for purifying dppp from its more polar oxide impurities.[6]
-
Solvent Selection: Choose a solvent system in which dppp has high solubility at elevated temperatures and low solubility at room temperature or below. A common and effective solvent system for dppp is a mixture of a good solvent like dichloromethane or toluene and a poor solvent like hexane or ethanol.
-
Dissolution: In a flask, dissolve the impure dppp in a minimal amount of the "good" solvent at room temperature.
-
Induce Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified dppp crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
-
Purity Check: Confirm the purity of the recrystallized dppp by ³¹P NMR spectroscopy.
Caption: Workflow for the purification of dppp by recrystallization.
The Deleterious Impact of Phosphine Oxide Impurities in Catalysis
The presence of dpppO and dpppO2 in dppp can have a significant negative impact on catalytic reactions for several reasons:
-
Stoichiometry Alteration: The presence of the oxides means that the actual concentration of the active phosphine ligand is lower than calculated, leading to an incorrect ligand-to-metal ratio. This can affect the formation of the desired catalytic species and potentially lead to the formation of less active or inactive metal complexes.
-
Competitive Binding: While phosphine oxides are generally considered to be poor ligands compared to their phosphine counterparts, they can still coordinate to metal centers, especially at high concentrations or under certain reaction conditions. This can block coordination sites that would otherwise be occupied by the desired phosphine ligand or substrates, thereby inhibiting the catalytic cycle.
-
Altered Reaction Kinetics: The presence of impurities can complicate the kinetics of a reaction, making it difficult to reproduce results and optimize reaction conditions. In some cases, the phosphine oxide can influence the rate-determining step of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, impurities have been shown to act as catalyst poisons, leading to low conversions.
Conclusion
The air sensitivity of 1,3-bis(diphenylphosphino)propane is a critical factor that researchers must manage to ensure the reliability and success of their catalytic reactions. The gradual oxidation to dppp monoxide and dioxide can significantly alter the outcome of a synthesis. By implementing proper handling and storage techniques, utilizing ³¹P NMR spectroscopy as a powerful analytical tool for quality control, and employing straightforward purification methods like recrystallization, the detrimental effects of these phosphine oxide impurities can be effectively mitigated. A thorough understanding of these principles and the application of the detailed protocols provided in this guide will empower researchers to harness the full potential of dppp in their synthetic endeavors.
References
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A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
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³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics. Available at: [Link]
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A New Method for the Preparation of Peroxymonophosphoric Acid. ResearchGate. Available at: [Link]
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Hydrogen Peroxide Direct Synthesis: Enhancement of Selectivity and Production with non-Conventional Methods. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]
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³¹P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. ResearchGate. Available at: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
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Synthesis, characterization and X-ray structure of [Pd(SO4)(dppp)]·H2O, a catalyst for the CO-ethene copolymerization [dppp=1,3-bis(diphenylphosphino)propane]. ResearchGate. Available at: [Link]
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Spontaneous generation of hydrogen peroxide from aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]
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how to deal with an air sensitive solid? : r/chemistry. Reddit. Available at: [Link]
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Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. MDPI. Available at: [Link]
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Effect of Product Removal in Hydrogen Peroxide Electrosynthesis on Mesoporous Chromium(III) Oxide. Diva-Portal.org. Available at: [Link]
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Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]
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Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
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Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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The direct synthesis of hydrogen peroxide using a combination of a hydrophobic solvent and water. ResearchGate. Available at: [Link]
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New and Mild Reduction of Phosphine Oxides with Phosphites to access Phosphines. ResearchGate. Available at: [Link]
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Probing the nature of Lewis acid sites on oxide surfaces with 31P(CH3)3 NMR. Milano-Bicocca. Available at: [Link]
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³¹P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts. PubMed. Available at: [Link]
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Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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1,3-Bis(diphenylphosphino)propane. Wikipedia. Available at: [Link]
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Autoxidation. Wikipedia. Available at: [Link]
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Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Available at: [Link]
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The autoxidation and proton dissociation constants of tertiary diphosphines: relevance to biological activity. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Physical State and Appearance of 1,3-Bis(diphenylphosphino)propane (dppp)
Introduction
In the landscape of transition metal catalysis, the performance of a catalytic system is inextricably linked to the properties of its supporting ligands. 1,3-Bis(diphenylphosphino)propane, commonly known as dppp, stands out as a cornerstone bidentate phosphine ligand.[1][2] Its utility spans a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, where it plays a pivotal role in stabilizing the metal center and modulating its reactivity.[3][4][5][6][7]
This technical guide offers researchers, scientists, and drug development professionals a detailed examination of the physical, chemical, and spectroscopic properties of dppp. Understanding these fundamental characteristics is not merely academic; it is critical for ensuring the integrity of the material, the reproducibility of experimental results, and the overall success of synthetic endeavors. We will delve into its appearance, solubility, and stability, providing field-proven protocols for its handling, storage, and characterization.
Section 1: Core Physical and Chemical Properties
The reliability of dppp in complex chemical transformations begins with its basic, verifiable physical constants. These properties serve as the first line of quality assessment for any researcher.
Appearance and Solid-State Characteristics
In its pure form, 1,3-Bis(diphenylphosphino)propane is a white to off-white crystalline solid or powder.[1][3][4][8][9][10][11][12] The crystalline nature is indicative of a well-ordered solid-state structure. Any significant deviation from this appearance, such as a pronounced yellowing or a gummy consistency, may suggest the presence of impurities, most commonly the corresponding phosphine oxide due to slow oxidation.[4][10][11]
Thermal Properties: The Melting Point
The melting point of a crystalline solid is a sharp, well-defined transition that serves as a crucial indicator of purity. For dppp, the accepted melting point range is 63-65 °C .[1][4][8][9][12][13][14][15] A broader melting range or a depression in the melting point typically signals the presence of impurities that disrupt the crystal lattice. Therefore, melting point determination is a simple, yet powerful, preliminary test for material quality.
Solubility Profile
The solubility of dppp is governed by its molecular structure, which features two large, nonpolar diphenylphosphino groups and a flexible propane linker. This composition dictates its high solubility in a variety of common organic solvents and its insolubility in aqueous media.[4][8][10][14] This profile makes it a versatile ligand for a wide range of reaction conditions.[8]
| Property | Value | References |
| CAS Number | 6737-42-4 | [5][8][9] |
| Molecular Formula | C₂₇H₂₆P₂ | [8][9] |
| Molar Mass | 412.44 g/mol | [1][8][9] |
| Appearance | White to off-white crystalline powder/solid | [1][3][8][9] |
| Melting Point | 63-65 °C | [1][8][9][13] |
| Solvent | Qualitative Solubility | References |
| Toluene | Soluble | [3][8][9] |
| Dichloromethane (DCM) | Soluble | [8][9] |
| Tetrahydrofuran (THF) | Soluble | [9] |
| Acetone | Soluble | [3][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][8] |
| Water | Insoluble | [3][4][8][10][13] |
Section 2: Handling, Storage, and Stability
The efficacy of dppp as a ligand is contingent upon its chemical integrity. As with many phosphine-based ligands, its handling and storage require careful consideration to prevent degradation.
Air Sensitivity and Oxidation
Dppp is known to be slightly sensitive to air.[4][8][10][11] The phosphorus atoms in dppp possess lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen, leading to the formation of 1,3-bis(diphenylphosphinyl)propane (dppp oxide). While this oxidation is generally slow, prolonged exposure to air can lead to a significant decrease in the purity of the ligand, which can be detrimental to catalytic activity. The presence of dppp oxide can often be detected through spectroscopic methods, as discussed in Section 3.
Recommended Storage Protocols
To mitigate oxidative degradation and ensure the long-term stability and reactivity of the ligand, a stringent storage protocol is essential. The primary goal is to minimize exposure to oxygen and moisture.
Causality Behind the Protocol: Storing under an inert atmosphere of nitrogen or argon directly displaces oxygen, preventing the oxidation of the phosphorus centers. Sealing the container prevents the ingress of both oxygen and atmospheric moisture. Cool and dry conditions slow down the rate of any potential degradation reactions.
Caption: Chelation of dppp to a generic metal center (M).
Section 4: Experimental Protocol: Purity Assessment via ³¹P NMR
This protocol provides a self-validating system to confirm the identity and purity of dppp before use.
Objective: To acquire a proton-decoupled ³¹P NMR spectrum of a dppp sample to verify its chemical shift and assess for the presence of oxidative impurities.
Materials:
-
dppp sample (approx. 10-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette and vial
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dppp solid into a clean, dry vial.
-
Causality: Using a sufficient amount ensures a good signal-to-noise ratio in a reasonable acquisition time.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Causality: CDCl₃ is an excellent solvent for dppp and provides the deuterium lock signal required by the NMR spectrometer.
-
Gently swirl the vial until the solid is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to ensure homogeneity.
-
Causality: Proper locking and shimming are critical for obtaining high-resolution spectra with sharp peaks.
-
Set up a standard proton-decoupled ³¹P NMR experiment. Key parameters include setting the spectral center near -15 ppm and acquiring a sufficient number of scans (e.g., 64 or 128) to achieve a good signal.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Reference the resulting spectrum.
-
Validation: A pure sample of dppp will show a single, sharp peak at approximately -17.4 ppm. The absence of significant peaks elsewhere in the spectrum, particularly in the +20 to +40 ppm region, confirms the high purity of the ligand.
-
Conclusion
1,3-Bis(diphenylphosphino)propane (dppp) is a foundational ligand in modern synthetic chemistry, characterized as a white, crystalline solid with a well-defined melting point and predictable solubility in organic solvents. Its slight air sensitivity necessitates careful handling and storage under inert conditions to prevent oxidation to dppp oxide. The identity and purity of dppp are best confirmed by ³¹P NMR spectroscopy, which serves as a rapid and definitive quality control measure. By adhering to the protocols and understanding the core properties outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in catalysis and drug discovery.
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Methodological & Application
Preparation of Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II): A Comprehensive Guide for Researchers
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of dichloro(1,3-bis(diphenylphosphino)propane)nickel(II), commonly abbreviated as NiCl₂(dppp). This air-stable, orange-red crystalline complex is a versatile and cost-effective catalyst pivotal to modern organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond formation.[1][2] We delve into the mechanistic rationale behind the procedural steps, offer comprehensive characterization methods, and discuss the catalyst's broad applicability in cross-coupling reactions, thereby equipping researchers, scientists, and drug development professionals with a robust framework for its preparation and use.
Introduction: The Significance of NiCl₂(dppp) in Catalysis
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) is a coordination complex that has carved a significant niche as a reliable catalyst in organic synthesis.[3] Its primary appeal lies in its ability to efficiently catalyze a variety of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Negishi couplings, often serving as a more economical alternative to palladium-based catalysts.[1][2][4] The bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), forms a stable chelate with the nickel(II) center, which is crucial for its catalytic activity.[2] This guide offers a comprehensive protocol for the synthesis of NiCl₂(dppp), moving beyond a mere list of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.
The catalytic cycle in many NiCl₂(dppp)-mediated reactions involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.[5][6] This Ni(0) complex then undergoes oxidative addition with an organic halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Ni(0) catalyst. The dppp ligand plays a critical role in stabilizing the nickel center throughout this cycle.
Synthesis of Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)
The most common and straightforward laboratory synthesis of NiCl₂(dppp) involves the direct reaction of nickel(II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane (dppp).[1][3]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | 1.0 | 0.238 g |
| 1,3-Bis(diphenylphosphino)propane | C₂₇H₂₆P₂ | 412.46 | 1.0 | 0.412 g |
| 2-Propanol (Isopropanol) | C₃H₈O | 60.10 | - | 20 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | For washing |
| Hexane | C₆H₁₄ | 86.18 | - | For washing |
Equipment
-
Schlenk flask (50 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of NiCl₂(dppp).
Step-by-Step Protocol
-
Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add nickel(II) chloride hexahydrate (0.238 g, 1.0 mmol) and 1,3-bis(diphenylphosphino)propane (0.412 g, 1.0 mmol).
-
Inert Atmosphere: Attach a reflux condenser to the flask and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive flow of inert gas, add 20 mL of 2-propanol to the flask.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for 2-propanol).
-
Precipitation: Maintain the reflux for 4-6 hours. During this period, a bright orange-red precipitate of NiCl₂(dppp) will form.[1]
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold dichloromethane and hexane to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting bright orange-red crystalline powder under vacuum to a constant weight. The expected yield is typically high, often exceeding 90%.
Characterization of the Complex
Proper characterization is essential to confirm the identity and purity of the synthesized NiCl₂(dppp) complex.
| Property | Description |
| Appearance | Bright orange-red crystalline powder.[3][7] |
| Melting Point | 213 °C (decomposes).[8] |
| Solubility | Sparingly soluble in water and many common organic solvents.[2] |
| Molecular Formula | C₂₇H₂₆Cl₂NiP₂.[9] |
| Molecular Weight | 542.04 g/mol .[8][10] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the dppp ligand and the Ni-P and Ni-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the complex's low solubility can be a challenge, ³¹P NMR spectroscopy is a powerful tool to confirm the coordination of the phosphine ligand to the nickel center.[11]
-
Elemental Analysis: To confirm the elemental composition (%C, %H) of the synthesized complex.[9]
Applications in Organic Synthesis
NiCl₂(dppp) is a robust catalyst for a wide array of cross-coupling reactions.[1]
Reaction Scheme: Suzuki-Miyaura Coupling
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- 11. open.library.ubc.ca [open.library.ubc.ca]
The Pivotal Role of 1,3-Bis(diphenylphosphino)propane (dppp) in Palladium-Catalyzed Copolymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed copolymerization is a cornerstone of modern polymer synthesis, enabling the creation of materials with precisely tailored properties. The choice of ligand coordinated to the palladium center is paramount in dictating the catalyst's activity, selectivity, and stability. Among the vast arsenal of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a particularly versatile and effective bidentate ligand. This application note provides an in-depth exploration of the multifaceted role of dppp in palladium-catalyzed copolymerization, with a focus on the synthesis of polyketones. We will delve into the mechanistic intricacies governed by the ligand's structural and electronic properties and provide detailed, field-proven protocols for researchers.
Introduction: The Significance of Ligand Control in Catalysis
In transition metal catalysis, ligands are not mere spectators; they are crucial architects of the catalytic cycle.[1] By coordinating to the metal center, ligands modulate its electronic and steric environment, thereby influencing key steps such as oxidative addition, migratory insertion, and reductive elimination.[2] Bidentate phosphine ligands, like dppp, are particularly valuable due to their ability to form stable chelate rings with the metal, enhancing catalyst stability and providing a predictable coordination geometry.[3]
1,3-Bis(diphenylphosphino)propane (dppp) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂.[3] It is a white solid, soluble in common organic solvents, and is classified as a diphosphine ligand.[4][5] Its defining feature is the propane backbone connecting two diphenylphosphino groups, which allows it to form a stable six-membered chelate ring with a palladium center. This structural characteristic imparts a "natural bite angle" of approximately 91°, a key determinant of its catalytic behavior.[3]
The Mechanistic Role of dppp in Palladium-Catalyzed Copolymerization
The primary application of the Pd-dppp catalytic system in copolymerization is in the alternating copolymerization of carbon monoxide (CO) and ethylene to produce aliphatic polyketones.[3][5] These materials are of significant commercial interest due to their high performance characteristics. The dppp ligand plays a critical role in ensuring the perfect alternation of the two monomer units.
The Catalytic Cycle: A dppp-Orchestrated Process
The copolymerization process proceeds through a well-defined catalytic cycle, where the dppp ligand influences each step:
-
Initiation: The active catalyst is typically a cationic Pd(II) species, often generated in situ. This species can be formed from a precursor like [Pd(dppp)(OAc)₂] in the presence of an acid.[6] The initiation can occur via the insertion of a monomer into a Pd-H or Pd-CH₃ bond.
-
Propagation (Alternating Monomer Insertion): This is the heart of the copolymerization, where the dppp ligand's influence is most profound.
-
Ethylene Insertion: An ethylene molecule coordinates to the palladium center and subsequently inserts into the palladium-acyl bond.
-
Carbon Monoxide Insertion: Following ethylene insertion, a carbon monoxide molecule coordinates and inserts into the palladium-alkyl bond.
The dppp ligand's bite angle and steric bulk are thought to be crucial in preventing multiple insertions of the same monomer. The six-membered chelate ring formed by dppp creates a specific geometry around the palladium center that favors the alternating insertion of ethylene and CO.
-
-
Termination: The polymer chain growth is terminated through processes like β-hydride elimination or reaction with a chain transfer agent, releasing the polyketone and regenerating the active catalyst.
The diagram below illustrates the key stages of the catalytic cycle for the copolymerization of ethylene and carbon monoxide, highlighting the central role of the Pd-dppp complex.
Figure 1: Simplified catalytic cycle for Pd-dppp catalyzed ethylene/CO copolymerization.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for researchers. It is crucial to note that all manipulations involving phosphine ligands and palladium catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
In Situ Catalyst Preparation
A common and convenient method for generating the active catalyst is the in situ reaction of a palladium(II) precursor with the dppp ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Acid promoter (e.g., p-toluenesulfonic acid)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dppp (1.1 equivalents) in a minimal amount of anhydrous toluene.
-
In a separate Schlenk flask, dissolve Pd(OAc)₂ (1.0 equivalent) in anhydrous methanol.
-
Slowly add the Pd(OAc)₂ solution to the dppp solution with vigorous stirring. The color of the solution will typically change, indicating complex formation.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the [Pd(dppp)(OAc)₂] complex.
-
The resulting solution can be used directly for the copolymerization reaction.
General Protocol for Ethylene/Carbon Monoxide Copolymerization
This protocol describes a typical batch copolymerization reaction in a high-pressure autoclave.
Equipment:
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Schlenk line or glovebox for inert atmosphere manipulations.
Procedure:
-
Autoclave Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with inert gas (nitrogen or argon) for at least 30 minutes to remove any air and moisture.
-
Catalyst Loading: Under an inert atmosphere, transfer the freshly prepared catalyst solution (from section 3.1) into the autoclave.
-
Solvent and Promoter Addition: Add the desired amount of anhydrous solvent (e.g., methanol) and the acid promoter to the autoclave.
-
Sealing and Pressurization: Seal the autoclave and purge it several times with a mixture of ethylene and carbon monoxide.
-
Pressurize the reactor to the desired partial pressures of ethylene and carbon monoxide (e.g., 20 bar ethylene, 20 bar CO).
-
Reaction: Heat the autoclave to the desired reaction temperature (e.g., 80-100 °C) and begin stirring. Monitor the pressure and temperature throughout the reaction. A drop in pressure indicates monomer consumption.
-
Termination and Work-up: After the desired reaction time, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
The following diagram outlines the general workflow for the copolymerization experiment.
Sources
- 1. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]
- 5. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. researchgate.net [researchgate.net]
Controlling Regioselectivity in the Mizoroki-Heck Reaction: The Role of 1,3-Bis(diphenylphosphino)propane (dppp)
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The Mizoroki-Heck reaction is a foundational tool for C-C bond formation, yet controlling the regiochemical outcome in the coupling of unsymmetrical olefins remains a significant challenge.[1] This guide provides an in-depth analysis of how 1,3-bis(diphenylphosphino)propane (dppp), a classic bidentate phosphine ligand, is strategically employed to direct the regioselectivity of the Heck reaction. We will explore the mechanistic underpinnings that differentiate the dppp-ligated system from those using monodentate ligands, focusing on the diversion between neutral and cationic catalytic pathways to selectively favor the formation of branched (α-arylated) products. This document serves as a practical resource for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and actionable troubleshooting advice.
The Fundamental Challenge: Regioselectivity in the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction couples aryl or vinyl halides (and triflates) with alkenes, offering a powerful method for constructing complex molecular architectures.[2][3] However, for unsymmetrical alkenes, the reaction can yield two distinct regioisomers: the linear (β-substituted) and the branched (α-substituted) product. The ability to selectively produce one isomer over the other is critical in target-oriented synthesis.
The regiochemical outcome is determined at the migratory insertion (carbopalladation) step of the catalytic cycle.[2] The choice of palladium ligand is paramount in dictating which mechanistic pathway the reaction follows, and consequently, which isomer is formed.[4]
Figure 1: General outcome of the Heck reaction with unsymmetrical alkenes.
The dppp Ligand: A Tool for Mechanistic Diversion
1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate phosphine ligand characterized by a natural bite angle of approximately 91°.[5] Its chelation to the palladium center is crucial for its ability to influence the catalytic cycle. Unlike monodentate ligands (e.g., PPh₃) that can readily dissociate, the dppp ligand's chelation enforces a more rigid coordination sphere around the metal.
This seemingly simple structural feature is the key to diverting the reaction from the "standard" neutral pathway to a distinct cationic pathway, which ultimately favors the formation of the branched product.[4][6]
Mechanism of dppp-Controlled Regioselectivity
The regioselectivity of the Heck reaction is primarily dictated by two competing mechanistic manifolds: the neutral pathway and the cationic pathway.[6] The combination of the dppp ligand and a suitable arylating agent, particularly an aryl triflate (Ar-OTf), is instrumental in promoting the cationic pathway.[1][4]
The Neutral Pathway (Favored by Monodentate Ligands)
-
Conditions: Typically occurs with aryl halides (Ar-I, Ar-Br) and monodentate phosphine ligands (e.g., PPh₃).[4]
-
Mechanism: After oxidative addition of the aryl halide to Pd(0), a neutral ligand must dissociate to allow the alkene to coordinate. The subsequent migratory insertion is governed primarily by steric factors .[6] The aryl group adds to the less sterically hindered carbon of the alkene double bond, leading predominantly to the linear (β) product .[4][6]
The Cationic Pathway (Favored by dppp)
-
Conditions: Favored when using bidentate ligands like dppp in combination with aryl triflates (Ar-OTf) or when halide scavengers (e.g., Ag salts) are used with aryl halides.[1][2]
-
Mechanism: The labile triflate anion readily dissociates from the palladium(II) intermediate, generating a cationic palladium complex [Ar-Pd(dppp)]+.[1][6] In this cationic complex, the coordination of the alkene leads to a polarized π-system. The migratory insertion is now governed by electronic factors , where the aryl group attacks the more electron-deficient carbon of the alkene—the internal (α) position.[6][7] This results in the selective formation of the branched (α) product .[4][6]
Figure 2: Competing pathways for regioselectivity in the Heck reaction.
Data Summary: Ligand and Substrate Effects
The choice of ligand and the leaving group on the arylating agent has a profound and predictable impact on the regiochemical outcome.
| Arylating Agent | Ligand | Predominant Pathway | Major Product | Typical α:β Ratio |
| Aryl Iodide (Ar-I) | PPh₃ (monodentate) | Neutral (Steric Control) | Linear (β) | ~5:95 |
| Aryl Bromide (Ar-Br) | PPh₃ (monodentate) | Neutral (Steric Control) | Linear (β) | ~10:90 |
| Aryl Triflate (Ar-OTf) | dppp (bidentate) | Cationic (Electronic Control) | Branched (α) | >95:5 |
| Aryl Iodide (Ar-I) + Ag⁺ | dppp (bidentate) | Cationic (Electronic Control) | Branched (α) | >90:10 |
Note: Ratios are illustrative and can vary based on specific substrates and reaction conditions.
Application Protocol: Selective α-Arylation of an Alkene
This protocol provides a general method for the α-arylation of an electron-rich alkene, such as styrene or a vinyl ether, using a Pd/dppp catalytic system.
Materials & Reagents
-
Palladium Precursor: Palladium(II) acetate [Pd(OAc)₂]
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)
-
Arylating Agent: Aryl triflate (Ar-OTf) (1.0 equiv)
-
Alkene: Styrene derivative or vinyl ether (1.2–1.5 equiv)
-
Base: Proton sponge® (e.g., 1,8-Bis(dimethylamino)naphthalene) or a non-coordinating amine base (1.5 equiv)
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate/oil bath, inert atmosphere supply (Nitrogen or Argon).
Experimental Workflow
Figure 3: Step-by-step experimental workflow for the dppp-mediated Heck reaction.
Step-by-Step Procedure
CAUTION: Perform all operations under a fume hood. Aryl triflates and palladium compounds should be handled with appropriate personal protective equipment (PPE).
-
Catalyst Preparation (In Situ):
-
To a dry, argon-purged Schlenk flask, add Pd(OAc)₂ (0.02 equiv, 2 mol%).
-
Add dppp (0.022 equiv, 2.2 mol%).
-
Add the anhydrous solvent (to make a ~0.1 M solution with respect to the aryl triflate).
-
Stir the mixture at room temperature for 15-20 minutes. The in situ reduction of Pd(II) to the active Pd(0) species will occur, often indicated by a color change.[5][8]
-
-
Reactant Addition:
-
To the catalyst solution, add the aryl triflate (1.0 equiv).
-
Add the alkene (1.2 equiv).
-
Finally, add the base (e.g., Proton Sponge®, 1.5 equiv).
-
-
Reaction:
-
Seal the Schlenk flask and immerse it in a pre-heated oil bath at the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the limiting reagent is consumed (typically 4–24 hours).
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic phase sequentially with water and brine. To remove DMF, multiple aqueous washes may be necessary.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure α-arylated product.
-
Troubleshooting & Key Considerations
-
Poor Regioselectivity:
-
Cause: Presence of halide impurities in the aryl triflate or solvent, which can promote the competing neutral pathway.
-
Solution: Ensure high purity of the aryl triflate. Consider adding a silver salt (e.g., Ag₂CO₃) to scavenge any halide ions, though this adds cost and complexity.
-
-
Low or No Conversion:
-
Cause: Inefficient generation of the active Pd(0) catalyst or catalyst decomposition. The base may be too coordinating.
-
Solution: Ensure the Pd(II) precursor is fully reduced in the pre-formation step. Use a non-coordinating base like a proton sponge or an inorganic base like K₂CO₃.[9]
-
-
Alkene Isomerization:
-
Cause: Reversible β-hydride elimination and re-addition can sometimes lead to isomerization of the product's double bond.[10]
-
Solution: The use of a strong, non-coordinating base can help ensure the final reductive elimination is rapid, minimizing side reactions.
-
Conclusion
The strategic use of 1,3-bis(diphenylphosphino)propane (dppp) provides a reliable and powerful method for controlling regioselectivity in the Mizoroki-Heck reaction. By favoring the cationic pathway, the Pd/dppp system allows for the targeted synthesis of branched, α-arylated alkenes, which are valuable synthons in pharmaceutical and materials science.[4] Understanding the mechanistic principles behind this control enables chemists to rationally design synthetic routes and troubleshoot reactions effectively, transforming the Heck reaction from a potentially unselective process into a precise synthetic tool.
References
- Benchchem. (2025). Application Notes and Protocols: Regioselectivity Control in the Heck Reaction using the dppp Ligand.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
- Palladium(II)-Catalyzed Heck Reactions. (2015). Diva-Portal.org.
- Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. (n.d.). DiVA portal.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
- Deeth, R. J., Smith, A., & Brown, J. M. (2004). Electronic control of the regiochemistry in palladium-phosphine catalyzed intermolecular Heck reactions. Journal of the American Chemical Society, 126(22), 7144–7151.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv.
- Automated regioselectivity calculations of palladium-catalyzed Heck reactions using quantum chemistry. (n.d.). ChemRxiv.
- Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Jensen, J. H. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group.
- Szlachetko, J., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2203.
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Application Notes and Protocols for the use of dppp Ligand in Nickel-Catalyzed Kumada Coupling Reactions
Introduction: The Strategic Advantage of Nickel and the dppp Ligand in C-C Bond Formation
The Kumada-Tamao-Corriu coupling, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of complex organic molecules by reacting Grignard reagents with organic halides.[1] While palladium catalysts have been extensively utilized, nickel-based systems offer distinct advantages, including lower cost and unique reactivity profiles, particularly for less reactive electrophiles like aryl chlorides.[2][3] Within the arsenal of nickel catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and functional group tolerance of the reaction.
This technical guide delves into the application of 1,3-bis(diphenylphosphino)propane (dppp), a bidentate phosphine ligand, in nickel-catalyzed Kumada coupling reactions. We will explore the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols, and present a comprehensive overview of its synthetic scope. The causality behind experimental choices will be elucidated to empower researchers in drug development and organic synthesis to confidently apply and adapt these methodologies.
The Decisive Role of the dppp Ligand: A Mechanistic Perspective
The efficacy of the Ni/dppp catalytic system hinges on the ligand's electronic and steric properties, which modulate the reactivity of the nickel center throughout the catalytic cycle. The dppp ligand, with its flexible three-carbon backbone, forms a stable chelate with the nickel atom, influencing the geometry and electron density of the active catalytic species.
A widely accepted mechanism for the nickel-catalyzed Kumada coupling, initiated with a Ni(II) precatalyst such as [NiCl2(dppp)], involves the following key steps:
-
In Situ Reduction of the Precatalyst: The Ni(II) precatalyst is reduced to the catalytically active Ni(0) species by the Grignard reagent.[4][5] This reduction is a critical initiation step.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the aryl halide (Ar-X), forming a Ni(II)-aryl-halide intermediate. The electron-donating nature of the dppp ligand facilitates this step by increasing the electron density on the nickel center, thereby promoting its insertion into the Ar-X bond.[6]
-
Transmetalation: The Grignard reagent (R-MgX) then transmetalates with the Ni(II)-aryl-halide intermediate. This step involves the exchange of the halide on the nickel with the organic group from the Grignard reagent, forming a diorganonickel(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar-R) from the diorganonickel(II) complex. This forms the desired carbon-carbon bond and regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle. The bite angle of the dppp ligand plays a crucial role here; a larger bite angle can promote reductive elimination.[7]
Recent studies also suggest the involvement of Ni(I) species in the catalytic cycle, which can be formed from the reaction of the Ni(II) precatalyst with the Grignard reagent.[8][9] This Ni(I) intermediate is also a catalytically active species and can participate in a parallel catalytic cycle.
Figure 1: Catalytic cycle of the Ni/dppp-catalyzed Kumada coupling.
Scope and Limitations: A Guide to Substrate Selection
The Ni/dppp catalytic system is effective for a broad range of substrates, but understanding its scope and limitations is key to successful reaction planning.
Aryl Halides
A significant advantage of nickel catalysts is their ability to activate a wider range of aryl halides compared to palladium. The general reactivity trend is Ar-I > Ar-Br > Ar-Cl. While aryl iodides and bromides are excellent substrates, the Ni/dppp system can also effectively couple aryl chlorides, which are often more readily available and cost-effective.[6] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down.
Grignard Reagents
A variety of Grignard reagents can be employed, including those derived from aryl, vinyl, and alkyl halides. However, a primary limitation of the Kumada coupling is the incompatibility of Grignard reagents with certain functional groups, such as esters, ketones, and nitriles, due to their high reactivity.[8] Careful consideration of functional group compatibility is therefore essential.
Functional Group Tolerance
The overall functional group tolerance of the Ni/dppp-catalyzed Kumada coupling is considered moderate. While some functional groups like ethers and halides are well-tolerated, protic groups (e.g., -OH, -NH2) and electrophilic functional groups (e.g., -CHO, -COR) are generally not compatible with the highly basic and nucleophilic Grignard reagents.
Data Presentation: Representative Scope of the Ni/dppp System
| Entry | Aryl Halide | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 95 | [4] |
| 2 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 92 | [10] |
| 3 | 1-Bromonaphthalene | Methylmagnesium bromide | 1-Methylnaphthalene | 88 | [4] |
| 4 | 2-Bromopyridine | Phenylmagnesium bromide | 2-Phenylpyridine | 91 | [4] |
| 5 | 4-Bromoacetophenone | Phenylmagnesium bromide | 4-Acetylbiphenyl | Low/Incompatible | [8] |
| 6 | 4-Bromobenzonitrile | Phenylmagnesium bromide | 4-Cyanobiphenyl | Low/Incompatible | [8] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a representative Kumada coupling reaction and the preparation of the [NiCl2(dppp)] precatalyst.
Protocol 1: Synthesis of [NiCl2(dppp)] Precatalyst
This protocol is adapted from established procedures for the synthesis of similar nickel-phosphine complexes.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NiCl2·6H2O (1.0 eq) in a minimal amount of absolute ethanol with gentle heating.
-
In a separate flask, dissolve dppp (1.0 eq) in absolute ethanol.
-
Add the dppp solution dropwise to the warm nickel chloride solution with vigorous stirring. A colored precipitate should form immediately.[11]
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to yield [NiCl2(dppp)] as a stable, colored solid.
Self-Validation: The [NiCl2(dppp)] complex should be obtained as a characteristic dark red or purple solid.[11] Its identity and purity can be confirmed by techniques such as ³¹P NMR spectroscopy and elemental analysis.
Protocol 2: General Procedure for Ni/dppp-Catalyzed Kumada Coupling
This protocol details the coupling of an aryl bromide with an aryl Grignard reagent.
Materials:
-
[NiCl2(dppp)] (1-5 mol%)
-
Aryl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Aryl halide for Grignard formation (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine (a single crystal for Grignard initiation)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
Figure 2: General workflow for the Ni/dppp-catalyzed Kumada coupling.
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Add a small portion of a solution of the aryl halide (for Grignard formation, 1.2 eq) in anhydrous THF or diethyl ether via the dropping funnel.
-
If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add the [NiCl2(dppp)] catalyst (1-5 mol%) and the aryl bromide (1.0 eq).
-
Add anhydrous THF or diethyl ether to dissolve or suspend the reactants.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent (typically 1.1-1.5 eq) to the reaction mixture via a syringe or cannula. An exothermic reaction may be observed.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Self-Validation: Successful coupling will be indicated by the consumption of the starting aryl halide and the formation of a new, less polar product on TLC or a new peak with the expected mass in GC-MS. The isolated product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The nickel-catalyzed Kumada coupling reaction, particularly with the use of the dppp ligand, represents a powerful and cost-effective method for the formation of C-C bonds. The [NiCl2(dppp)] catalyst offers a balance of reactivity and stability, enabling the coupling of a range of aryl halides with various Grignard reagents. A thorough understanding of the reaction mechanism and scope, as outlined in these application notes, is crucial for its successful implementation in complex molecule synthesis. Future research in this area will likely focus on the development of more functional group tolerant nickel catalysts and the expansion of the substrate scope to include even more challenging coupling partners, further solidifying the role of nickel in modern synthetic organic chemistry.
References
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Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2018(6), 234-253. [Link]
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Langer, F., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1959. [Link]
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Langer, F., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. ResearchGate. [Link]
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Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5969. [Link]
- Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides. Journal of the American Chemical Society, 94(12), 4374-4376.
- Terao, J., & Kambe, N. (2004). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. Accounts of chemical research, 37(1), 23-31.
- van Leeuwen, P. W. N. M., et al. (1999). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 99(11), 3329-3369.
- Lipshutz, B. H., & Blomgren, P. A. (2001). Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. Journal of the American Chemical Society, 123(35), 8603-8604.
- van Leeuwen, P. W. N. M., et al. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443-1452.
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NotEvans. (2018). How does the bite angle of a ligand affect the efficiency of its catalyst?. Chemistry Stack Exchange. [Link]
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James, B. R., & Brothers, P. J. (1988). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. [Link]
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- Tamao, K., et al. (1976). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses, 55, 124.
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Nelson, D. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
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- Zhao, Y.-L., et al. (2012). [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. Chemistry – A European Journal, 18(31), 9622-9627.
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The Pivotal Role of 1,3-Bis(diphenylphosphino)propane (dppp) in Palladium and Nickel Coordination Chemistry: A Guide for Catalysis and Synthesis
In the landscape of modern synthetic chemistry, the strategic design of transition metal catalysts is paramount for achieving high efficiency, selectivity, and functional group tolerance. Among the vast arsenal of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has established itself as a cornerstone in the coordination chemistry of palladium and nickel. Its unique structural and electronic properties, stemming from the flexible three-carbon backbone connecting two diphenylphosphino groups, impart a remarkable versatility that is harnessed in a multitude of catalytic transformations, from the construction of complex pharmaceutical intermediates to the synthesis of advanced materials.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the coordination chemistry of dppp with palladium and nickel. We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of key precatalysts, and explore their application in transformative cross-coupling reactions.
The Dppp Ligand: A Balancing Act of Flexibility and Stability
The efficacy of dppp in catalysis is intrinsically linked to its structural attributes. The propane backbone allows the formation of a stable six-membered chelate ring with the metal center. This chelation effect enhances the stability of the resulting complex compared to monodentate phosphine ligands. The natural bite angle of dppp, approximately 91°, is well-suited for the square planar geometry often adopted by Pd(II) and Ni(II) complexes, contributing to the stability of the active catalytic species.[3] Furthermore, the electron-donating nature of the phosphine groups influences the electronic properties of the metal center, facilitating key steps in the catalytic cycle, such as oxidative addition.
Synthesis of Dppp-Metal Complexes: Foundational Protocols
The preparation of well-defined [PdCl₂(dppp)] and [NiCl₂(dppp)] complexes is a critical first step for their use in catalysis. These air-stable compounds serve as reliable precatalysts that can be conveniently handled in a standard laboratory setting.[4][5]
Protocol 1: Synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) ([PdCl₂(dppp)])
This protocol describes a straightforward synthesis from commercially available starting materials.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetonitrile (ACN), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.0 equiv) and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 30 minutes to form the [PdCl₂(ACN)₂] complex.
-
In a separate flask, dissolve 1,3-bis(diphenylphosphino)propane (1.0 equiv) in anhydrous toluene.
-
Slowly add the dppp solution to the [PdCl₂(ACN)₂] suspension at room temperature with vigorous stirring.
-
A yellow precipitate of [PdCl₂(dppp)] will form. Continue stirring for 2-4 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield [PdCl₂(dppp)] as a yellow powder.
Protocol 2: Synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) ([NiCl₂(dppp)])
The synthesis of the nickel analogue is similarly robust and provides a cost-effective alternative to palladium catalysts for many applications.[4]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous ethanol or isopropanol
-
Standard reflux apparatus and inert atmosphere glassware (Schlenk line)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add equimolar amounts of nickel(II) chloride hexahydrate and 1,3-bis(diphenylphosphino)propane.[4]
-
Under a gentle flow of nitrogen or argon, add anhydrous ethanol or isopropanol to the flask.[4]
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol/isopropanol) with vigorous stirring.[4]
-
Maintain the reflux for 4-6 hours. During this time, a bright orange-red precipitate of [NiCl₂(dppp)] will form.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain [NiCl₂(dppp)] as an orange-red crystalline powder.[5]
Characterization of [PdCl₂(dppp)] and [NiCl₂(dppp)]
The identity and purity of the synthesized complexes should be confirmed using standard analytical techniques.
| Technique | [PdCl₂(dppp)] | [NiCl₂(dppp)] |
| ³¹P{¹H} NMR | A sharp singlet is expected. | A sharp singlet is expected. |
| ¹H NMR | Complex multiplets for the phenyl and propyl protons. | Paramagnetic nature of Ni(II) may lead to broad signals. |
| IR Spectroscopy | Characteristic P-C and aromatic C-H stretching frequencies. | Characteristic P-C and aromatic C-H stretching frequencies. |
| Elemental Analysis | Confirms the elemental composition (C, H, P, Cl, Pd). | Confirms the elemental composition (C, H, P, Cl, Ni). |
Applications in Catalysis: Driving Key Transformations
The true power of dppp-metal complexes lies in their broad applicability as catalysts in a variety of cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.[1][2]
The Catalytic Cycle: A Mechanistic Overview
Most palladium- and nickel-catalyzed cross-coupling reactions are believed to proceed through a common catalytic cycle. The dppp ligand plays a crucial role in stabilizing the metal center in its various oxidation states throughout this cycle.
The cycle is initiated by the reduction of the M(II) precatalyst to the catalytically active M(0) species. The dppp ligand stabilizes this low-valent state. The M(0) complex then undergoes oxidative addition with an organic halide (R-X). The resulting M(II) intermediate engages in transmetalation with an organometallic reagent (R'-M'), followed by reductive elimination to form the desired C-C bond and regenerate the M(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of biaryl compounds. Both [PdCl₂(dppp)] and [NiCl₂(dppp)] are highly effective catalysts for this transformation.[1][6] The nickel catalyst, in particular, offers a more economical option and is highly active for the coupling of aryl chlorides and bromides.[6]
Protocol 3: General Procedure for a [NiCl₂(dppp)]-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[NiCl₂(dppp)] (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, base, and [NiCl₂(dppp)] under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kumada Coupling
The Kumada coupling utilizes Grignard reagents as the organometallic partner. [NiCl₂(dppp)] is a particularly effective catalyst for this reaction, enabling the formation of C-C bonds with a wide range of substrates.[5]
C-P Cross-Coupling Reactions
[NiCl₂(dppp)] has also emerged as a versatile catalyst for the formation of carbon-phosphorus bonds, providing access to valuable phosphonates, phosphine oxides, and phosphines.[7][8] This methodology is significant as it often proceeds under milder conditions than traditional methods and tolerates a variety of functional groups.[7][8] A key mechanistic feature is the in situ reduction of the Ni(II) precatalyst to Ni(0) by the phosphorus-based nucleophile, facilitated by the dppp ligand.[7][8]
Mechanistic Nuances and the Influence of Ligand Structure
While the generalized catalytic cycle provides a useful framework, the specific mechanism can be influenced by the choice of metal, ligand, and reaction conditions. For instance, in certain Ni(dppp)Cl₂-catalyzed polymerizations, transmetalation has been identified as the rate-determining step.[9][10] This contrasts with polymerizations using the related dppe ligand, where reductive elimination is rate-limiting, highlighting the significant impact of the phosphine ligand's bite angle and flexibility on the catalytic pathway.[9][10][11]
Conclusion
The coordination chemistry of 1,3-bis(diphenylphosphino)propane with palladium and nickel has profoundly impacted the field of catalysis. The resulting complexes are not only highly effective in a broad range of cross-coupling reactions but are also often robust, well-defined, and straightforward to prepare. The principles and protocols outlined in this guide are intended to empower researchers to leverage the unique properties of dppp-metal catalysts in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The continued exploration of the mechanistic intricacies of these systems will undoubtedly lead to the development of even more powerful and selective catalytic transformations.
References
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McNeil, A. J., et al. (2010). Mechanistic Studies on Ni(dppe)Cl₂-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Journal of the American Chemical Society, 132(25), 8592–8605. [Link]
-
Reisman, S. E., et al. (2019). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis, 9(10), 9535–9543. [Link]
-
Hazari, N., & Melvin, P. R. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0029. [Link]
-
McNeil, A. J., et al. (2010). Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Journal of the American Chemical Society, 132(25), 8592–8605. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Palladium Catalysts in Modern Organic Synthesis. [Link]
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Zhao, Y.-L., et al. (2012). [NiCl₂(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. Chemistry – A European Journal, 18(31), 9622–9627. [Link]
-
Caputo, C. B., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Han, F., et al. (2012). [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. Chemistry – A European Journal, 18(31), 9622-9627. [Link]
-
Al-Masri, S. A., et al. (2021). Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. Journal of Chemistry, 2021, 5529494. [Link]
-
Percec, V., et al. (2004). NiCl₂(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 69(10), 3443–3448. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Palladium Catalysts in Pharmaceutical Synthesis. [Link]
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The Strategic Application of 1,3-Bis(diphenylphosphino)propane (dppp) in Sonogashira and Negishi Couplings
<
Introduction: The Pivotal Role of Ligand Selection in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of these transformations is profoundly influenced by the choice of ligand that coordinates to the palladium center. Among the vast arsenal of available ligands, 1,3-Bis(diphenylphosphino)propane (dppp) has emerged as a particularly versatile and effective bidentate phosphine ligand.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of dppp in two powerful cross-coupling methodologies: the Sonogashira and Negishi reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into the causality behind experimental choices to empower users to achieve optimal results.
Dppp is an organophosphorus compound that functions as a bidentate ligand, forming a stable six-membered chelate ring with a metal center.[3][4] This chelation imparts enhanced stability to the catalytic species.[5] The natural bite angle of dppp is approximately 91°, which is close to the ideal geometry for a square planar complex, a common intermediate in palladium catalytic cycles.[1][4] These structural features, combined with its electronic properties, make dppp a valuable tool for controlling reactivity and selectivity in complex organic transformations.[1]
Part 1: Dppp in Sonogashira Coupling Reactions
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[7] While various phosphine ligands can be employed, the use of a Pd-dppp complex offers distinct advantages in terms of catalyst stability and reaction efficiency.[5][8]
Mechanistic Insights: The Role of Dppp
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species, stabilized by the dppp ligand, undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) complex.[5][7] The electron-donating nature of the dppp ligand can facilitate this rate-determining step.
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle.[5][6]
-
Reductive Elimination: Finally, reductive elimination from the resulting alkynylpalladium(II) complex yields the desired coupled product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst.[5] The steric bulk of the dppp ligand can promote this final step.
-
-
Copper Cycle:
The bidentate nature of dppp helps to prevent the dissociation of the phosphine ligand from the palladium center, leading to a more stable and long-lived catalyst. This is particularly advantageous in reactions requiring higher temperatures or prolonged reaction times.
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Application of dppp in asymmetric synthesis and hydrogenation
An Application Guide to 1,3-Bis(diphenylphosphino)propane (dppp) in Asymmetric Synthesis and Hydrogenation
Introduction: The Versatile Achiral Ligand in a Chiral World
In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a transformation. 1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a cornerstone bidentate phosphine ligand that has demonstrated remarkable utility across a spectrum of catalytic reactions. Characterized by its flexible propane backbone connecting two diphenylphosphino groups, dppp forms a stable six-membered chelate ring with metal centers. A key physical characteristic is its natural bite angle of approximately 91°, a feature that imparts specific steric and electronic properties to the resulting metal complex, influencing the rates of crucial catalytic steps like oxidative addition and reductive elimination.[1][2]
While dppp is an achiral molecule, its significance in asymmetric synthesis is profound. It serves as a powerful component in catalyst systems where chirality is introduced by a second, chiral co-ligand. This modular approach, combining an inexpensive and robust achiral diphosphine with a potent chiral inductor, has become a highly effective strategy in modern asymmetric catalysis, most notably in the field of asymmetric hydrogenation.[3] This guide provides an in-depth exploration of dppp's application in this area, detailing the mechanistic rationale behind its use and providing field-tested protocols for researchers.
Part 1: Asymmetric Hydrogenation with Ru/dppp/Chiral Diamine Systems
Asymmetric hydrogenation is a premier, atom-economical method for producing enantiomerically pure molecules, which are vital for the pharmaceutical and fine chemical industries.[3][4] The catalyst systems developed by Ryōji Noyori, which utilize a Ruthenium(II) center, a diphosphine, and a chiral diamine, represent a landmark in this field.[4] The combination of achiral dppp with a chiral diamine like (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) within a Ru(II) complex creates a potent and highly selective catalyst for the hydrogenation of prochiral ketones to chiral alcohols.[3]
The Causality Behind the Catalyst Design: Why This Combination Works
The success of the Ru-dppp-diamine system is not serendipitous; it is a result of synergistic interplay between its components.
-
The Role of dppp : As a bidentate ligand, dppp provides a stable and well-defined coordination environment around the ruthenium center. Its specific bite angle is crucial; it is wide enough to promote catalytic activity but constrained enough to allow the chiral diamine to effectively control the stereochemical outcome. Studies comparing dppp with other diphosphines have shown that ligands with very small or very large bite angles can lead to lower conversion or reduced enantioselectivity, respectively. Dppp strikes a critical balance, making it an ideal achiral scaffold.
-
The Chiral Diamine (DPEN) : This component is the heart of the asymmetric induction. The two stereogenic centers and the conformation of the phenyl groups on the diamine create a highly specific chiral pocket around the metal's active site. This pocket forces the incoming substrate (e.g., a ketone) to bind in a preferred orientation, exposing one of its two prochiral faces to the ruthenium-hydride for hydrogen transfer.[5]
-
The Ruthenium Center : The metal atom acts as the catalytic engine. It coordinates both the hydrogen molecule and the substrate, facilitating the transfer of hydrogen atoms via a bifunctional mechanism where both the metal and the amine ligand participate in the key transition state.[4][6]
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for this type of ketone hydrogenation involves an outer-sphere pathway.[6] The catalyst is typically generated in situ and activated by a base.
-
Catalyst Activation : The pre-catalyst, RuCl₂(dppp)((R,R)-DPEN), reacts with a base (e.g., KOtBu) and hydrogen gas. This process removes the chloride ligands and generates the active ruthenium hydride species.
-
Substrate Interaction : The ketone substrate interacts with the active catalyst. The chiral environment created by the DPEN and dppp ligands dictates a specific binding geometry.
-
Hydrogen Transfer : In the rate- and stereo-determining step, a hydride from the ruthenium and a proton from the protonated amine of the DPEN ligand are transferred to the carbonyl carbon and oxygen, respectively. This bifunctional transfer occurs via a six-membered pericyclic transition state.
-
Product Release & Catalyst Regeneration : The resulting chiral alcohol product is released, and the catalyst is regenerated to participate in the next cycle.
The following diagram illustrates the general catalytic cycle for this process.
Caption: General catalytic cycle for Ru-dppp-diamine asymmetric hydrogenation.
Part 2: Experimental Protocols and Data
Trustworthiness in scientific reporting relies on detailed and reproducible methodologies. The following protocols are presented as self-validating systems, including materials, step-by-step procedures, and expected outcomes.
Protocol 1: In Situ Preparation of the RuCl₂(dppp)((R,R)-DPEN) Catalyst
This protocol describes the convenient in situ formation of the active catalyst precursor from commercially available materials.[3]
Materials:
-
[RuCl₂(benzene)]₂
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (High-purity Argon or Nitrogen)
Procedure:
-
Flask Preparation : Under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 eq) and dppp (2.2 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition : Add anhydrous DMF to the flask via cannula or syringe.
-
Initial Heating : Heat the resulting mixture to 100 °C and stir vigorously for 30 minutes. The solution should become homogeneous.
-
Cooling : Cool the mixture to ambient temperature.
-
Diamine Addition : Add (R,R)-DPEN (2.2 eq) to the solution.
-
Final Stirring : Stir the solution at ambient temperature for an additional 15-30 minutes. The resulting solution of the pre-catalyst is typically used directly in the subsequent hydrogenation step without isolation.
Protocol 2: Asymmetric Hydrogenation of 1-Acetonaphthone
This protocol details the hydrogenation of a model prochiral ketone using the catalyst prepared in Protocol 1.[3]
Materials:
-
RuCl₂(dppp)((R,R)-DPEN) pre-catalyst solution from Protocol 1
-
1-Acetonaphthone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous and degassed 2-Propanol
-
High-pressure autoclave with a stirrer and appropriate safety features
-
High-purity hydrogen gas
Experimental Workflow Diagram:
Caption: Workflow for asymmetric hydrogenation of a ketone.
Procedure:
-
Autoclave Charging : In a glovebox or under a positive pressure of inert gas, charge a high-pressure autoclave with the pre-catalyst solution.
-
Reagent Addition : Add the substrate, 1-acetonaphthone (e.g., substrate-to-catalyst ratio of 200:1), potassium tert-butoxide (KOtBu, typically 2-4 eq relative to Ru), and anhydrous 2-propanol.
-
Sealing and Purging : Seal the autoclave securely. Remove it from the glovebox and connect it to a hydrogen line in a well-ventilated fume hood. Purge the autoclave by pressurizing with hydrogen gas and then venting (repeat 3-5 times) to ensure an inert atmosphere.
-
Reaction : Pressurize the autoclave to the desired pressure (e.g., 10 bar) with hydrogen gas. Begin vigorous stirring and maintain the reaction at the set temperature (e.g., 20 °C) for the specified time (e.g., 3 hours).[3]
-
Completion : After the reaction period, stop the stirring and heating. Carefully and slowly vent the excess hydrogen gas.
-
Workup and Analysis : Open the autoclave and quench the reaction mixture (e.g., with dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The conversion and enantiomeric excess (ee) of the resulting chiral alcohol are determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Summary: Performance of the Ru-dppp-(R,R)-DPEN System
The following table summarizes typical results for the asymmetric hydrogenation of aromatic ketones using this catalytic system, demonstrating its effectiveness.
| Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1-Acetonaphthone | 200:1 | 10 | 20 | 3 | >99 | 85 (R) | [3], |
| Acetophenone | 200:1 | 8 | 25 | 16 | >99 | 80 (R) |
Part 3: dppp in Other Asymmetric Transformations
While hydrogenation is a major application, the utility of dppp extends to other stereoselective reactions. A notable example is its use as an organocatalyst in metal-free transformations.
dppp-Catalyzed Asymmetric Double-Michael Reactions
Phosphines can act as nucleophilic catalysts to promote reactions. It has been shown that dppp can catalyze the mixed double-Michael reaction of β-amino alcohols with electron-deficient acetylenes to produce functionalized oxazolidines with high efficiency.[7] In this context, the phosphine initiates a cascade reaction, and while dppp itself is achiral, the chirality is transferred from the starting β-amino alcohol substrate to the product in a diastereoselective manner.
This application showcases the versatility of dppp beyond its role as a ligand in metal catalysis, highlighting its intrinsic reactivity as a powerful organocatalyst for constructing complex heterocyclic scaffolds.[7]
Conclusion
1,3-Bis(diphenylphosphino)propane (dppp) is a powerful and versatile tool in the arsenal of the synthetic chemist. Its true strength in asymmetric synthesis is realized not in isolation, but as a critical component of a larger, modular catalytic system. In the context of asymmetric hydrogenation, its well-defined bite angle provides the ideal structural foundation for a chiral co-ligand to exert precise stereochemical control. The detailed protocols and mechanistic rationale provided herein demonstrate that the combination of dppp with a ruthenium precursor and a chiral diamine creates a reliable, efficient, and highly selective catalyst for the production of valuable chiral alcohols. Its further application as an organocatalyst underscores its broad utility, making dppp a ligand of enduring importance for both academic research and industrial drug development.
References
- Application Notes and Protocols: DPPp Ligand in Asymmetric Hydrogen
- Effect of diphosphine ligands on ruthenium catalysed asymmetric hydrogenation of ketones. University of Liverpool, IT Services.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry Publishing.
- The Effects of Ligand Variation on Enantioselective Hydrogenation Catalysed by RuH2(diphosphine)(diamine) Complexes. PubMed.
- Validating Reaction Mechanisms Involving Dppp: A Compar
- Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)
- Asymmetric hydrogen
- Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols.
Sources
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- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention and Management of dppp Oxidation
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (dppp). This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during its use: oxidation to 1,3-bis(diphenylphosphino)propane monoxide (dpppO) and dioxide (dpppO₂). The presence of these phosphine oxides can significantly impact the efficacy of catalytic reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind best practices for handling and purifying this air-sensitive ligand.
Part 1: Troubleshooting and FAQs - Quick Solutions
This section provides direct answers to common issues. For more detailed explanations and protocols, please refer to the subsequent sections.
Question 1: My palladium-catalyzed cross-coupling reaction is sluggish or has failed. Could dppp oxidation be the cause?
Answer: Yes, it is highly probable. The phosphorus(III) centers in dppp are the active coordinating sites for the metal catalyst. Oxidation to the phosphorus(V) state in dpppO or dpppO₂ renders the ligand incapable of effectively participating in the catalytic cycle, leading to diminished or no catalytic activity.
Question 2: How can I quickly check if my dppp has oxidized?
Answer: The most definitive method is ³¹P NMR spectroscopy.
-
dppp: Appears as a sharp singlet around -17 ppm.
-
dpppO and dpppO₂: Resonate significantly downfield, typically in the range of +25 to +40 ppm.
A simple visual inspection can also be indicative. Pure dppp is a white crystalline solid.[1] A yellowish tint or a change in texture may suggest the presence of oxidation products.
Question 3: I stored my dppp in the freezer. Is that sufficient to prevent oxidation?
Answer: While storing at low temperatures (e.g., -20°C) slows down the oxidation process, it is not sufficient on its own.[2] The primary culprit is atmospheric oxygen. Proper storage requires an inert atmosphere in addition to low temperatures.
Question 4: My solvent was labeled "anhydrous." Do I still need to degas it?
Answer: Absolutely. "Anhydrous" refers to the absence of water, not dissolved gases like oxygen.[3] For reactions involving air-sensitive reagents like dppp, deoxygenation of the solvent is a critical step.[4]
Part 2: In-Depth Technical Guides
The Chemistry of dppp Oxidation
The trivalent phosphorus atom in dppp possesses a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen.[5] This process converts the phosphine (P(III)) to a phosphine oxide (P(V)). The reaction can be simplified as:
Ph₂P(CH₂)₃PPh₂ + O₂ → Ph₂(O)P(CH₂)₃P(O)Ph₂
This oxidation is often a stepwise process, first forming the mono-oxide (dpppO) and then the di-oxide (dpppO₂). The presence of these oxides can significantly hinder or halt catalytic reactions where dppp is employed as a ligand, such as in Suzuki, Negishi, or Heck couplings.[1]
Best Practices for Storage and Handling
The cornerstone of preventing dppp oxidation is the rigorous exclusion of air (oxygen).[6] This is achieved through the use of inert atmosphere techniques.
Storage:
-
Short-term: Store dppp under an inert gas (argon or nitrogen) in a sealed Schlenk flask or in a glovebox.[7][8]
-
Long-term: For extended storage, sealing the compound in a glass ampoule under vacuum or inert gas is the most robust method.[7]
Handling:
-
Glovebox: A glovebox provides the most controlled environment for handling air-sensitive solids like dppp.[9] The atmosphere inside is continuously circulated and purified to maintain very low levels of oxygen and moisture (<1 ppm).[7]
-
Schlenk Line: For laboratories without a glovebox, a Schlenk line is an essential tool.[10][11] It allows for the manipulation of air-sensitive compounds under a positive pressure of an inert gas.[12]
Diagram: Decision Workflow for Handling dppp
Caption: Workflow for handling solid dppp.
Deoxygenation of Solvents: A Critical Step
Solvents, even when anhydrous, are saturated with dissolved atmospheric gases, including oxygen.[3] Failure to remove dissolved oxygen is a common reason for the inadvertent oxidation of dppp.[4]
Comparison of Deoxygenation Techniques
| Technique | Efficacy | Throughput | Considerations |
| Sparging (Bubbling) | Good | High | Least effective method, but suitable for large volumes.[13] |
| Freeze-Pump-Thaw | Excellent | Low | Most rigorous method for removing all dissolved gases.[13][14] |
| Sonication with Vacuum | Moderate | Medium | A rapid method for less sensitive applications.[4][12] |
Experimental Protocol: Solvent Deoxygenation via Freeze-Pump-Thaw
This protocol is the gold standard for preparing solvents for highly air-sensitive reactions.[15]
-
Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than half full to prevent flask rupture during freezing.[16] Attach the flask to a Schlenk line.
-
Freeze: Close the flask's stopcock to the manifold and immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.[16]
-
Pump: Once frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.[15]
-
Thaw: Close the stopcock to seal the flask under static vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. Bubbles of gas will be seen escaping the liquid into the evacuated headspace.[15]
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times.[14] After the final cycle, backfill the flask with a positive pressure of inert gas (argon or nitrogen).
Diagram: Freeze-Pump-Thaw Workflow
Caption: The Freeze-Pump-Thaw deoxygenation cycle.
Part 3: Purification of Oxidized dppp
If oxidation has occurred, it is often necessary to purify the dppp before use. The significant difference in polarity between dppp and its phosphine oxide derivatives is the basis for purification.
Recrystallization
Recrystallization is an effective method for removing phosphine oxides from dppp on a larger scale.[17] The key is to find a solvent system where dppp has moderate solubility at room temperature and high solubility when hot, while the phosphine oxide has low solubility.
Experimental Protocol: Recrystallization of dppp
-
Solvent Selection: A common solvent system is hot ethanol. dppp is soluble in hot ethanol, while dpppO₂ is significantly less soluble.
-
Dissolution: Place the impure dppp in a flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities (likely the phosphine oxide) are visible in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.
-
Isolation: Collect the purified dppp crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Column Chromatography
For smaller quantities or when recrystallization is ineffective, column chromatography is a reliable purification method.[18]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system is required. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The non-polar dppp will elute first, while the more polar phosphine oxides will be retained on the column.
Part 4: Final Checklist for Preventing Oxidation
-
Store Properly: Always store dppp under an inert atmosphere (glovebox or sealed Schlenk flask) and at a low temperature.[2][8]
-
Handle with Care: Use a glovebox or Schlenk line for all manipulations.[7][10]
-
Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed moisture and air.[19]
-
Degas Solvents: Rigorously deoxygenate all solvents immediately before use, preferably by the freeze-pump-thaw method.[4][14]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire experimental procedure.[19]
By adhering to these principles and protocols, researchers can ensure the integrity of their dppp ligand, leading to more reliable and reproducible results in their synthetic endeavors.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 182-196.
- Wikipedia. (n.d.). Schlenk line.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1,3-Bis(diphenylphosphino)propane (DPPP) in Chemical Research.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- ChemicalBook. (2019, November 11). 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound.
- IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line.
- Scribd. (n.d.). Freeze-Pump-Thaw Liquid Degassing Guide.
- Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents.
- Elschenbroich, C., & Salzer, A. (1992). Organometallics: A Concise Introduction. VCH.
- Cayman Chemical. (n.d.). DPPP Product Information.
- Emerald Cloud Lab. (2025). ExperimentDegas Documentation.
- Grushin, V. V. (2002). Synthesis of Hemilabile Phosphine-Phosphine Oxide Ligands via the Highly Selective Pd-Catalyzed. Organometallics, 21(18), 3785-3787.
- Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134.
- The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
- University of California, Santa Barbara. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1,3-Bis(diphenylphosphino)propane (dppp) in Organic Solvents.
- BenchChem. (2025). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
-
Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
- Cevik, D. (2017). Synthesis, purification, and characterization of tetraphosphine ligands.
- Schowner, R., Nattmann, L., & Huhn, T. (2020). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 25(21), 5099.
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
- Kim, J., Lee, S., & Kim, D. (2023).
- Chen, J., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. The Journal of Organic Chemistry, 85(14), 9145-9156.
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]
- Kim, J., Lee, S., & Kim, D. (2023).
- Protasiewicz, J. D. (2007). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. In Comprehensive Organometallic Chemistry III (Vol. 1, pp. 447-494). Elsevier.
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]
-
De Dietrich Process Systems. (2024). Exploring System Configurations with De Dietrich's Powder Pump System. Retrieved from [Link]
- Berry Group. (2019, January 17). Section 5.21 Title: Glovebox Use.
- Wang, Z., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
- School of Chemistry, University of Bristol. (2018).
- Wang, Z., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
-
Etelux. (2024). Safety and efficiency go hand in hand: the role of the glove box in chemical handling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]
- Kar, G. K. (2023). Answer to "Which solvents should I use to recrystalize P-anisidine and DNP individually?".
-
Reddit. (2016). Can we do column chromatography for the purification of metal complexs?. Retrieved from [Link]
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Technical Support Center: Optimizing DPPP-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (dppp)-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during these versatile transformations. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
The Enduring Role of DPPP in Cross-Coupling Catalysis
1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone bidentate phosphine ligand in the world of palladium-catalyzed cross-coupling reactions. Its utility stems from the formation of a stable six-membered chelate ring with the palladium center, which imparts a unique balance of flexibility and rigidity to the catalyst.[1] This structural feature, with a natural bite angle of approximately 91°, makes dppp a versatile and effective ligand for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille couplings.[1][2]
However, like any catalytic system, reactions employing dppp can present challenges, from low yields and slow reaction rates to catalyst deactivation and unwanted side reactions. This guide will address these issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Troubleshooting Guide: Common Issues and Solutions
Q1: My dppp-catalyzed Suzuki-Miyaura coupling is sluggish or has stalled completely. What are the primary factors to investigate?
A stalled Suzuki coupling is a frequent issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Inert Atmosphere: The foremost consideration is the rigorous exclusion of oxygen. Oxygen can oxidize the active Pd(0) catalyst and the dppp ligand, leading to catalyst deactivation.[3][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality: The purity of all reagents is paramount.
-
Catalyst and Ligand: Palladium sources and dppp can degrade over time. Use fresh, properly stored reagents.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition and the formation of anhydrides (boroxines) upon storage.[4] Impurities can also act as catalyst poisons.
-
Solvent and Base: Anhydrous and degassed solvents are critical.[4] The purity and choice of base are also vital for the reaction's success.
-
In-depth Troubleshooting:
If the initial checks do not resolve the issue, a more detailed investigation into the reaction parameters is necessary.
1. The Critical Role of the Base:
The base in a Suzuki coupling is not merely a proton scavenger; it plays a crucial role in the activation of the boronic acid for transmetalation.[4]
-
Base Strength and Solubility: An inappropriate base can be a major roadblock. For dppp-catalyzed systems, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). If your base has low solubility in the reaction medium, consider switching to a more soluble one or a different solvent system.[4] For instance, while K₃PO₄ is a strong base, its effectiveness in anhydrous conditions might require trace amounts of water.[3][5]
-
Screening Different Bases: If you suspect the base is the issue, a systematic screening of different bases is recommended.
| Base | Strength | Common Solvents | Typical Equivalents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF/H₂O | 2.0 - 3.0 | Often effective for challenging couplings. Anhydrous conditions may require a small amount of water to be effective.[3][5] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | 1.5 - 2.5 | Highly soluble and often very effective, but more expensive. |
| K₂CO₃ | Moderate | Toluene, Dioxane, THF/H₂O | 2.0 - 3.0 | A good starting point for many Suzuki couplings. |
| KF | Mild | Toluene, Dioxane | 2.0 - 3.0 | Can be beneficial in preventing ester cleavage side reactions.[6] |
2. Solvent Selection and Its Impact:
The solvent influences reagent solubility, reaction kinetics, and catalyst stability.[3][7]
-
Common Solvents: For dppp-catalyzed Suzuki reactions, common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often with a small amount of water as a co-solvent.[4]
-
Solvent Screening: A solvent screen is a powerful tool for optimization. If your reaction is struggling in one solvent, trying another can lead to significant improvements.
Experimental Protocol: Troubleshooting a Sluggish Suzuki Coupling
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), and finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.[8]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and dppp (1.1-2.2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
Q2: I'm observing significant homocoupling of my starting materials in a dppp-catalyzed reaction. How can I minimize this side reaction?
Homocoupling, the formation of symmetrical biaryls from the starting materials, is a common side reaction in many cross-coupling reactions.
Causes of Homocoupling:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of organometallic reagents.[4] Rigorous degassing is your first line of defense.
-
Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions, including homocoupling.
-
Nature of the Organometallic Reagent: Some organometallic reagents are more prone to homocoupling than others. For example, in Stille couplings, the homocoupling of organostannanes is a major side reaction.[10]
Strategies to Mitigate Homocoupling:
-
Optimize the Ligand-to-Metal Ratio: The ratio of dppp to the palladium source can influence the stability and reactivity of the catalytic species. A slight excess of the ligand can sometimes suppress side reactions.
-
Choice of Palladium Precatalyst: Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes lead to less homocoupling compared to the in-situ reduction of a Pd(II) source like Pd(OAc)₂.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Additives (for Stille Coupling): In Stille couplings, the addition of copper(I) salts can act as co-catalysts and suppress homocoupling.
Q3: My Buchwald-Hartwig amination using dppp is giving low yields, and I'm recovering a lot of my aryl halide. What's going on?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions.[11]
Potential Causes for Low Conversion:
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[12] Aryl chlorides are particularly challenging compared to bromides and iodides.[3][13]
-
Base Choice: The base is critical for deprotonating the amine, making it a better nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]
-
Catalyst Inhibition: The product aryl amine can sometimes coordinate to the palladium center and inhibit the catalyst.
Troubleshooting Steps:
-
Re-evaluate Your Aryl Halide: If you are using an aryl chloride, consider switching to the corresponding aryl bromide or iodide if possible, as they are generally more reactive.[3]
-
Optimize the Base:
-
Stronger Bases: If you are using a weaker base like K₂CO₃, switching to NaOtBu or LHMDS could significantly improve the reaction rate.
-
Base Solubility: Ensure your base is soluble in the reaction solvent. The use of organic bases like DBU can sometimes be beneficial due to their good solubility.[14]
-
-
Ligand Considerations: While dppp is a versatile ligand, for particularly challenging Buchwald-Hartwig couplings, more specialized, bulky, and electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos) may be necessary to facilitate the oxidative addition step.[3][15]
Frequently Asked Questions (FAQs)
Q: What is the optimal Pd source to use with dppp?
Both Pd(II) sources like Pd(OAc)₂ and PdCl₂ and Pd(0) sources like Pd₂(dba)₃ can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species.[16] The choice can depend on the specific reaction and the stability of the resulting catalyst. For sensitive substrates, a well-defined Pd(0) precatalyst might offer more reproducible results.
Q: How do I properly degas my reaction mixture?
There are several effective methods for degassing:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[8]
-
Freeze-Pump-Thaw: This method is highly effective for removing dissolved gases. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.
-
Vacuum/Inert Gas Backfill: For solid reagents, the reaction vessel can be evacuated under vacuum and then backfilled with an inert gas. This cycle should be repeated several times.[8]
Q: Can dppp be used for Negishi and Stille couplings?
Yes, dppp is a suitable ligand for both Negishi and Stille cross-coupling reactions.[17][18] The general principles of troubleshooting, such as ensuring an inert atmosphere and using high-purity reagents, also apply to these reactions. The mechanism for these reactions follows the standard oxidative addition, transmetalation, and reductive elimination cycle.[10][19][20]
Q: How can I monitor the progress of my dppp-catalyzed cross-coupling reaction?
Several analytical techniques can be used for reaction monitoring:[21]
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[22]
-
High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally sensitive compounds.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide real-time quantitative data on the consumption of starting materials and the formation of products.[21][22]
Visualizing the Catalytic Cycle and Troubleshooting Workflow
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: General catalytic cycle for dppp-catalyzed cross-coupling.
This diagram illustrates the key steps of the catalytic cycle and potential deactivation pathways. Problems in your reaction can often be traced back to a specific, slow, or inhibited step in this cycle.
Caption: A systematic workflow for troubleshooting dppp-catalyzed reactions.
By following this structured approach, you can efficiently diagnose and resolve issues in your dppp-catalyzed cross-coupling reactions, leading to improved yields, faster reaction times, and more robust and reproducible results.
References
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online.
- Palladium-catalyzed cross-couplings by C–O bond activation.
- Validating Reaction Mechanisms Involving Dppp: A Compar
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@UWindsor.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Palladium-Catalysed Cross-Couplings by C–O Bond Activation.
- A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride. Benchchem.
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Negishi Cross-Coupling. J&K Scientific LLC.
- Ligand design for cross-couplings: phosphines. YouTube.
- Synthesis and X-ray structural characterization of a bidendate phosphine (dppe) palladium(II) complex and its application in Stille and Suzuki cross-coupling reactions.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling | Request PDF.
- Help troubleshooting a Buchwald-Hartwig amin
- Greening cross coupling reactions by using sustainable solvents/bases blends. American Chemical Society.
- Buchwald–Hartwig amin
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- The bidentate ligand dppp promotes C−OTf cleavage in Kumada, Negishi,....
- Stille Coupling. NROChemistry.
- (a) Model Stille coupling reactions using different catalyst systems:....
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?.
- Negishi coupling. Wikipedia.
- Stille reaction. Wikipedia.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
- How can I solve my problem with Suzuki coupling?.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Stille Coupling. Chemistry LibreTexts.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- The Enduring Legacy of Dppp: A Versatile Phosphine Ligand in Palladium-C
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. ElectronicsAndBooks.
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- 23. vapourtec.com [vapourtec.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Systems Utilizing Dppp Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues related to catalyst deactivation when using 1,3-bis(diphenylphosphino)propane (dppp) ligands in catalytic reactions, such as palladium-catalyzed cross-coupling. This resource is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity and/or Reaction Stalling
Q1: My reaction starts but then quickly slows down or stops completely before reaching full conversion. What are the likely causes when using a Pd/dppp catalyst system?
A1: This is a common observation and can often be attributed to the deactivation of the active catalytic species. The primary suspects in a Pd/dppp system are ligand degradation and/or the formation of inactive palladium species.
-
Ligand Oxidation: The dppp ligand is susceptible to oxidation, particularly in the presence of trace amounts of air or other oxidants. The phosphorus(III) centers can be oxidized to phosphorus(V) species, forming dppp monoxide (dpppO) or dppp dioxide (dpppO₂). While some studies suggest that phosphine oxides can sometimes play a role in the catalytic cycle, their formation generally alters the electronic and steric properties of the ligand, leading to a less active or inactive catalyst.[1][2]
-
Palladium Black Formation: The active Pd(0) species can aggregate to form palladium black, which is catalytically inactive.[3][4][5] This is often observed as a black precipitate in the reaction mixture. This aggregation can be promoted by high temperatures, impurities, or an insufficient concentration of the stabilizing dppp ligand.
-
P-C Bond Cleavage: Although less common under typical cross-coupling conditions, cleavage of the phosphorus-carbon bonds in the dppp ligand can occur, leading to the irreversible destruction of the ligand and catalyst deactivation.[6][7][8]
Troubleshooting Workflow for Rapid Deactivation:
Caption: Troubleshooting workflow for premature reaction stalling.
Issue 2: My Reaction Mixture Turned Black
Q2: Soon after starting my reaction, the solution turned from its initial color to black, and the reaction yield is very low. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a strong indicator of the agglomeration of the active Pd(0) catalyst into inactive palladium black.[3][4][5] This is a common mode of deactivation in palladium catalysis.
Causality:
The dppp ligand chelates to the palladium center, forming a stable complex that prevents the metal atoms from aggregating. If the ligand dissociates from the metal center or is degraded, the "naked" palladium atoms can rapidly coalesce into larger, inactive clusters.
Preventative Measures:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of the dppp ligand can leave the palladium center vulnerable to aggregation. While a 1:1 ligand-to-metal ratio is often used for bidentate ligands, a slight excess of the ligand (e.g., 1.1 to 1.2 equivalents) can sometimes help to suppress the formation of palladium black by ensuring that there is always free ligand available to stabilize the active species.[2]
-
Ensure High-Purity Reagents and Solvents: Impurities in your starting materials or solvents can act as poisons or promote catalyst decomposition.[9][10] It is crucial to use freshly purified solvents and high-purity reagents.
-
Maintain a Strictly Inert Atmosphere: Oxygen can oxidize both the active Pd(0) species and the dppp ligand.[2] Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition and aggregation.[1] If you are observing palladium black formation, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Issue 3: How to Diagnose Ligand Degradation
Q3: I suspect my dppp ligand is degrading, but I'm not sure. How can I confirm this?
A3: The most direct and effective method for identifying the degradation of phosphine ligands is through ³¹P NMR spectroscopy .[11][12][13][14]
-
Principle: The phosphorus atom in dppp has a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to the corresponding phosphine oxide (dpppO or dpppO₂), the chemical shift of the phosphorus signal will change significantly, typically moving downfield.
| Compound | Typical ³¹P Chemical Shift Range (ppm) |
| dppp | -15 to -20 |
| dppp monoxide (dpppO) | ~25 to 35 (P=O) and ~ -15 to -20 (P) |
| dppp dioxide (dpppO₂) | ~25 to 35 |
Experimental Protocol: Monitoring Ligand Integrity by ³¹P NMR
-
Prepare a Standard: Dissolve a small amount of fresh, high-purity dppp in a deuterated solvent (e.g., CDCl₃ or C₆D₆) to obtain a reference spectrum.
-
Sample the Reaction Mixture: Carefully extract a small aliquot (e.g., 0.1 mL) from your reaction mixture under an inert atmosphere.
-
Prepare the NMR Sample: Dilute the aliquot with a deuterated solvent in an NMR tube. If the reaction mixture contains paramagnetic species or is very dark, you may need to filter it through a small plug of silica gel or celite to obtain a clear solution for analysis.
-
Acquire the Spectrum: Obtain a proton-decoupled ³¹P NMR spectrum.
-
Analyze the Data: Compare the spectrum of your reaction mixture to the standard. The appearance of new peaks in the downfield region (typically > 20 ppm) is indicative of phosphine oxide formation.[11][12][13][14]
Caption: Workflow for diagnosing dppp ligand oxidation via ³¹P NMR.
Issue 4: Inconsistent Results and Poor Reproducibility
Q4: I am getting inconsistent yields and reaction times, even when I think I am running the reaction under identical conditions. What could be causing this?
A4: Poor reproducibility is often a sign of sensitivity to subtle variations in experimental conditions that may not be immediately obvious. For sensitive catalytic systems like those using Pd/dppp, consistency is key.
Key Areas to Scrutinize for Reproducibility:
-
Reagent and Solvent Purity: This is the most common culprit.
-
Solvents: Use freshly distilled or anhydrous grade solvents from a reliable supplier. Older bottles of solvent can accumulate peroxides and water, both of which are detrimental.
-
Reagents: The purity of your starting materials and base is critical. Impurities can act as catalyst poisons.[9][10] Consider recrystallizing or purifying your reagents if you suspect they are the source of the problem.
-
-
Inert Atmosphere Technique: Minor leaks in your inert gas setup can introduce enough oxygen to significantly impact the reaction. Ensure all glassware is properly dried and that you have a good seal on all joints. A consistent and reliable method for degassing the reaction mixture (e.g., three cycles of vacuum/backfill with inert gas, or sparging with inert gas for a sufficient amount of time) is crucial.
-
Base Quality and Handling: The choice and quality of the base can have a profound effect on the reaction.[2][15]
-
Some bases are hygroscopic and should be handled in a glovebox.
-
The particle size of solid bases can affect their solubility and reactivity.
-
-
Catalyst Pre-activation: If you are generating the active Pd(0) species in situ from a Pd(II) precatalyst, the efficiency of this reduction step can be variable. The presence of water, the choice of base, and the temperature can all influence the rate and completeness of the pre-catalyst reduction.[2][15]
Concluding Remarks
The successful application of dppp-ligated catalysts hinges on a thorough understanding of their potential deactivation pathways and meticulous attention to experimental detail. By systematically troubleshooting issues as they arise and by implementing preventative measures such as the use of high-purity reagents, rigorous exclusion of air and moisture, and careful optimization of reaction parameters, researchers can enhance the robustness and reproducibility of their catalytic processes. This guide serves as a starting point for diagnosing and resolving common problems. For more complex issues, consulting the primary literature for case studies involving similar substrates and reaction conditions is highly recommended.
References
-
Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry. [Link]
-
1,3-Bis(diphenylphosphino)propane. Wikipedia. [Link]
-
Synthesis of Hemilabile Phosphine-Phosphine Oxide Ligands via the Highly Selective Pd-Catalyzed. ACS Publications. [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
-
The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation. Royal Society of Chemistry. [Link]
-
Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. PubMed. [Link]
-
Process Intensification of the Suzuki-Miyaura Reaction over Sol-Gel Entrapped Catalyst SiliaCat DPP-Pd Under Conditions of Continuous Flow. ResearchGate. [Link]
-
Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. PubMed. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
-
P 31 NMR Spectroscopy 2. Scribd. [Link]
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Activation and Deactivation of Neutral Palladium(II)Phosphinesulfonato Polymerization Catalysts. ACS Publications. [Link]
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Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. ResearchGate. [Link]
-
Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. MDPI. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Towards DES Compatible Metallic Catalysts: Cationic Pyridiniophosphine Ligands in Palladium Catalyzed Cross-Coupling. University of Alicante. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Synthesis, characterization and X-ray structure of [Pd(SO4)(dppp)]·H2O, a catalyst for the CO-ethene copolymerization [dppp=1,3-bis(diphenylphosphino)propane]. ResearchGate. [Link]
-
Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances. PubMed. [Link]
-
A mechanistic study of the C-P bond cleavage reaction of 1,2-(PH 2)2-C6H4 with nBuLi/ Sb(NMe2)3. ResearchGate. [Link]
-
Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. PubMed Central. [Link]
-
New Sustainable Pd(II)/Fe(III) Catalytic System Very Efficient in the Hydromethoxycarbonylation of 1-octene. Periodica Polytechnica Chemical Engineering. [Link]
-
Carbon monoxide–ethylene copolymerisation catalysed by [PdCl 2(dppp)] in methanol–water or in acetic acid–water as solvents (dppp = 1,3-bis(diphenylphosphine)propane). ResearchGate. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Phosphine Oxide Porous Organic Polymers Incorporating Cobalt(II) Ions: Synthesis, Characterization, and Investigation of H2 Production. ACS Omega. [Link]
-
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed. [Link]
-
Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and. ACS Publications. [Link]
-
Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis. [Link]
-
Synthesis and characterization of functional thienyl-phosphine microporous polymers for carbon dioxide capture. PubMed. [Link]
-
Bench stability of different Pd-(pre)catalysts. Reddit. [Link]
-
Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and. ACS Publications. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
-
(PDF) Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. ResearchGate. [Link]
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Technical Support Center: Optimizing Catalytic Reactions with dppp
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-bis(diphenylphosphino)propane (dppp) in their synthetic endeavors. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to enhance your reaction yields and selectivities. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) about dppp
This section addresses common queries regarding the fundamental properties and handling of dppp to ensure a solid foundation for your experimental work.
Question 1: What is dppp and what are its key properties as a ligand?
Answer: 1,3-Bis(diphenylphosphino)propane, commonly known as dppp, is a bidentate phosphine ligand widely used in transition metal catalysis.[1][2] Its chemical formula is Ph₂P(CH₂)₃PPh₂.[1] Dppp is a white, crystalline solid that is generally soluble in many common organic solvents such as acetone, toluene, and dichloromethane, but insoluble in water.[3]
The key feature of dppp is its ability to form a stable six-membered chelate ring with a metal center, exhibiting a natural bite angle of approximately 91°.[2][4] This structural characteristic provides a balance of flexibility and rigidity to the catalyst, making it effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[4]
It is important to note that dppp is slightly air-sensitive and can degrade over time to its corresponding phosphine oxide.[1][2][5] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[2]
Question 2: How does dppp compare to other common diphosphine ligands like dppe and dppb?
Answer: The primary difference between dppp, dppe (1,2-bis(diphenylphosphino)ethane), and dppb (1,4-bis(diphenylphosphino)butane) lies in the length of the alkyl chain connecting the two phosphorus atoms. This variation in chain length directly influences the bite angle of the ligand when it coordinates to a metal center, which in turn affects the stability and reactivity of the catalyst.
| Ligand | Alkyl Chain Length | Chelate Ring Size | Natural Bite Angle (approx.) |
| dppe | -(CH₂)₂- | 5-membered | ~86° |
| dppp | -(CH₂)₃- | 6-membered | ~91° |
| dppb | -(CH₂)₄- | 7-membered | ~98° |
The five- and six-membered chelate rings formed by dppe and dppp, respectively, are generally more stable than the seven-membered ring formed by dppb due to reduced ring strain.[6] The larger bite angle of dppp compared to dppe can influence the regioselectivity and rate of catalytic reactions. For example, in some rhodium-catalyzed hydroformylation reactions, ligands with larger bite angles are known to favor the formation of the linear aldehyde product.[7]
Question 3: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction using dppp?
Answer: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, generally proceeds through a series of well-defined steps. The dppp ligand plays a crucial role in stabilizing the palladium center and facilitating each transformation. The cycle begins with an active Pd(0) species.[4]
Figure 1: General catalytic cycle for a Pd/dppp-catalyzed cross-coupling reaction.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during reactions using dppp.
Question 4: My Suzuki-Miyaura reaction is giving a low yield. What are the potential causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Figure 2: A systematic workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the aryl halide or boronic acid can poison the palladium catalyst.[8] Ensure high purity of your substrates.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially if they are electron-rich or heteroaromatic.[8] Consider using the corresponding pinacol ester to mitigate this side reaction.[8]
-
Base Selection and Quality: The choice and quality of the base are critical. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[8] Ensure the base is finely ground and dry, as the presence of a small amount of water can be crucial for the activity of some inorganic bases.[8][9]
-
-
Reaction Conditions:
-
Solvent and Degassing: Oxygen can deactivate the palladium catalyst through oxidation.[8][10] It is imperative to use thoroughly degassed solvents. Common solvents for Suzuki reactions with dppp include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the base.[8][11]
-
Temperature and Reaction Time: If the reaction is sluggish, consider increasing the temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
-
Catalyst System:
-
Catalyst Precursor: The choice of palladium precursor can impact the reaction. While Pd(OAc)₂ is common, preformed catalysts like PdCl₂(dppp) can sometimes offer better results. Using a pre-catalyst can help ensure the efficient generation of the active LPd(0) species.[12][13]
-
Ligand Integrity: Dppp can oxidize to dpppO. Ensure you are using high-quality, properly stored dppp. The presence of the phosphine oxide can be detrimental to the reaction.
-
Catalyst Loading: While a typical catalyst loading is 1-5 mol%, for challenging substrates, increasing the catalyst loading might be necessary.
-
Experimental Protocol: General Procedure for a dppp-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and dppp (0.024 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Question 5: I am observing poor selectivity in my rhodium-catalyzed hydroformylation reaction with dppp. What factors influence selectivity and how can I improve it?
Answer: In rhodium-catalyzed hydroformylation, achieving high regioselectivity (linear vs. branched aldehyde) is often a primary goal. The dppp ligand, with its specific bite angle, can influence this selectivity, but other reaction parameters also play a crucial role.
Factors Influencing Regioselectivity in Hydroformylation:
-
Ligand Structure: The bite angle of the phosphine ligand is a key determinant of regioselectivity. For many substrates, bidentate ligands with larger bite angles tend to favor the formation of the linear aldehyde.[7]
-
Syngas Pressure (CO/H₂): The partial pressures of carbon monoxide and hydrogen can significantly impact both the rate and selectivity of the reaction. Higher CO pressures can sometimes favor the formation of the linear product.
-
Temperature: Reaction temperature affects the rates of competing reaction pathways, thereby influencing the product distribution.
-
Substrate Structure: The steric and electronic properties of the alkene substrate have a profound effect on regioselectivity.
Troubleshooting Poor Selectivity:
-
Optimize Syngas Pressure: Systematically vary the total pressure and the CO:H₂ ratio. In some cases, simply adjusting the pressure can reverse the selectivity.[14]
-
Adjust Reaction Temperature: A temperature screening can help identify the optimal balance between reaction rate and desired selectivity. Lowering the temperature may improve selectivity at the cost of a slower reaction.
-
Ligand Modification/Screening: If dppp is not providing the desired selectivity, consider screening other bidentate phosphine ligands with different bite angles (e.g., dppe, Xantphos).[7]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and thus affect selectivity.
Question 6: My Buchwald-Hartwig amination using dppp is sluggish or fails. What are the common pitfalls?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to several factors.[15]
Common Issues and Solutions:
-
Base Choice: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. The solubility of the base is also important.
-
Catalyst Inhibition: The product amine can sometimes act as a ligand for the palladium center, leading to catalyst inhibition. Using a ligand with appropriate steric bulk, like dppp, can help mitigate this.
-
Substrate Scope: Electron-poor aryl halides are generally more reactive. For electron-rich or sterically hindered substrates, more specialized ligands and conditions may be necessary. While dppp is versatile, for particularly challenging couplings, consider more electron-rich and sterically hindered biaryl phosphine ligands.[16]
-
Generation of the Active Catalyst: The active Pd(0) species is typically generated in situ from a Pd(II) precursor.[17] Ensure your reaction conditions are suitable for this reduction. The amine itself can act as a reductant if it has an α-hydrogen.[17]
Section 3: Best Practices for Using dppp
To proactively avoid many of the issues detailed above, follow these best practices in your experimental setup.
-
Ligand Storage and Handling: Always store dppp under an inert atmosphere in a cool, dark, and dry place to prevent oxidation.[2]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout your reaction setup and duration. Use Schlenk techniques or a glovebox.
-
Solvent Purity and Degassing: Use high-purity, dry solvents. Degas all solvents thoroughly before use by sparging with an inert gas, freeze-pump-thaw cycles, or other appropriate methods.[8]
-
Pre-catalyst vs. In Situ Generation: For reproducibility, especially on a larger scale, using a well-defined pre-catalyst such as [Pd(dppp)Cl₂] can be advantageous over in situ catalyst generation from a palladium salt and the ligand.[13]
By understanding the properties of dppp and systematically addressing potential issues, you can significantly improve the yield and selectivity of your reactions, leading to more robust and reproducible synthetic outcomes.
References
- Benchchem. (n.d.). Dppp vs. Other Diphosphine Ligands: A Comparative Guide to Catalytic Efficiency.
- Wikipedia. (2023). 1,3-Bis(diphenylphosphino)propane.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). The Enduring Legacy of Dppp: A Versatile Phosphine Ligand in Palladium-Catalyzed Cross-Coupling.
- ChemicalBook. (2019). 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound.
- ACS Publications. (2019). Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization.
- Wikipedia. (2023). Diphosphine ligands.
- RSC Publishing. (2017). Insights into the ligand effects of rhodium catalysts toward reductive carbonylation of methanol to ethanol.
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- PubMed Central. (2021). Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- MDPI. (n.d.). Synergistic Palladium-Phosphoric Acid Catalysis in (3 + 2) Cycloaddition Reactions between Vinylcyclopropanes and Imines.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3-Bis(diphenylphosphino)propane (dppp) in Organic Solvents.
- ACS Publications. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- ResearchGate. (n.d.). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species.
- ResearchGate. (n.d.). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs).
- Wikipedia. (2023). Metal-phosphine complex.
- ResearchGate. (n.d.). Synthesis of diphosphine complexes 3a (dppe), 3b (dppp), 3c (dppf) and 4.
- University of Rochester. (n.d.). Phosphine Ligands.
- PubMed Central. (n.d.). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis.
- PubMed Central. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed Central. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- AIR Unimi. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand.
- Wiley Online Library. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- The Doyle Group. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling.
- RWTH Publications. (n.d.). Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene.
- ScienceDirect. (2000). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ACS Publications. (n.d.). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize.
- Reddit. (2025). Problems with Suzuki coupling.
- ResearchGate. (n.d.). (PDF) Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene β‐Myrcene.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of Dppp in Suzuki-Miyaura Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Dppp Coordination Compounds.
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Inorganic Chemistry Frontiers (RSC Publishing). (2023). Tailoring the Fe → Pd interaction in cationic Pd( ii ) complexes via structural variation of the ligand scaffold of sterically demanding dppf-analogs.
- PubMed Central. (n.d.). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Operando characterization of rhodium catalyst degradation in hydroformylation.
- PubMed Central. (n.d.). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis.
- Books. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
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- 5. Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Storage and Handling Protocols for Air-Sensitive dppp
Welcome to the Technical Support Center for 1,3-Bis(diphenylphosphino)propane (dppp). This guide is designed for researchers, scientists, and drug development professionals who utilize this air-sensitive ligand in their experimental work. As a Senior Application Scientist with extensive field experience, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to ensure the integrity of your experiments and the longevity of this valuable reagent.
Section 1: Understanding dppp and its Sensitivity
1,3-Bis(diphenylphosphino)propane is a white, crystalline solid organophosphorus compound widely used as a bidentate phosphine ligand in transition metal-catalyzed reactions, such as cross-coupling reactions. Its efficacy is highly dependent on the purity of the ligand, which is compromised by its sensitivity to atmospheric oxygen.
The primary degradation pathway for dppp is the oxidation of the phosphorus(III) centers to phosphorus(V), forming the corresponding phosphine oxides. This oxidation is often irreversible and renders the dppp inactive for its intended catalytic purpose.
Visual Indicators of Degradation
While fresh, high-purity dppp appears as a white crystalline solid, exposure to air can lead to a gradual loss of this appearance. Oxidized dppp may appear as an off-white or yellowish powder. Any deviation from a pristine white color should be considered a potential indicator of degradation.
Section 2: Storage and Handling Protocols
Proper storage and handling are critical to prevent the degradation of dppp. The core principle is the rigorous exclusion of air and moisture.
Storage Conditions
For optimal stability, dppp should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (High-Purity Argon or Nitrogen) | Prevents oxidation of the phosphine. |
| Temperature | Cool (2-8 °C) | Slows down the rate of any potential degradation reactions. |
| Light | Dark (Amber vial or stored in a dark cabinet) | Minimizes light-induced degradation pathways. |
| Container | Tightly sealed container with a secure cap | Prevents ingress of atmospheric oxygen and moisture. |
Inert Gas Selection: Argon vs. Nitrogen
Both high-purity argon and nitrogen are suitable for creating an inert atmosphere. However, for highly sensitive applications, argon is often preferred.
-
Density: Argon is denser than air, which can provide a more stable "blanket" over the compound if a container is briefly opened.
-
Purity: High-purity grades of argon can have lower levels of oxygen and other impurities compared to nitrogen of a similar grade.[1][2] For instance, research-grade argon can have oxygen content below 1 ppm.[1]
Handling Procedures
All manipulations of dppp should be performed under an inert atmosphere. The two primary methods for this are the use of a glovebox or a Schlenk line.
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the ideal choice for handling dppp.
Caption: Glovebox workflow for handling dppp.
If a glovebox is unavailable, a Schlenk line can be used to create an inert atmosphere in the reaction flask.
Sources
Technical Support Center: Troubleshooting Poor Performance of dppp in Catalytic Cycles
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1,3-Bis(diphenylphosphino)propane (dppp) in their catalytic systems. We will address specific, field-relevant issues in a direct question-and-answer format, moving beyond simple procedural lists to explain the causality behind experimental choices and troubleshooting steps. Our aim is to provide you with the authoritative, in-depth technical guidance required to diagnose and resolve poor catalytic performance.
Core Troubleshooting & FAQs
Q1: My palladium-catalyzed cross-coupling reaction is extremely sluggish or has failed to initiate. What are the primary suspects?
A stalled or sluggish reaction is one of the most common issues. The root cause often lies in the integrity of the catalytic system's core components. The active catalytic species, typically a Pd(0) complex, is highly sensitive to its environment.[1][2]
-
Causality 1: Ligand Oxidation. Dppp is an air-sensitive compound that readily oxidizes to form 1,3-bis(diphenylphosphino)propane dioxide (dpppO₂).[3][4] This phosphine oxide does not bind effectively to the metal center and is catalytically inactive, effectively poisoning your reaction.
-
Causality 2: Inactive Pre-catalyst. Palladium(II) salts (e.g., Pd(OAc)₂, PdCl₂) are often used as stable pre-catalysts that are reduced in situ to the active Pd(0) species.[2][5] Improper storage or age can lead to degraded pre-catalysts that fail to generate the active species efficiently.
-
Causality 3: Atmospheric Contamination. Trace oxygen in the reaction vessel can oxidize both the dppp ligand and the active Pd(0) catalyst. Similarly, water can interfere with the formation and stability of the active catalyst, particularly when using organometallic reagents.[6]
-
Causality 4: Suboptimal Ligand-to-Metal Ratio. The stoichiometry between dppp and the palladium source is critical. An excess of ligand can sometimes stabilize unreactive complexes or inhibit steps in the catalytic cycle that require ligand dissociation.[5] Conversely, an insufficient amount can lead to the formation of palladium black (nanoparticles) and loss of activity.
Troubleshooting Workflow: A Step-by-Step Diagnostic Protocol
-
Assess Ligand Purity: Before altering other parameters, verify the integrity of your dppp stock. The most definitive method is ³¹P NMR spectroscopy.
-
Use Fresh, High-Purity Pre-catalyst: Whenever possible, use a freshly opened bottle of the palladium pre-catalyst or one that has been meticulously stored under an inert atmosphere.
-
Ensure Rigorous Inert Conditions: This is non-negotiable.
-
Solvent Degassing: Use a robust method like three consecutive freeze-pump-thaw cycles. Alternatively, sparging the solvent with dry argon or nitrogen for 30-60 minutes can be effective.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas.
-
-
Optimize Ligand:Metal Ratio: If the above steps do not resolve the issue, perform a small-scale screen of the Pd:dppp ratio. A common starting point is 1:1.1, but exploring ratios from 1:1 to 1:2 can reveal an optimal window for your specific substrate and conditions.
Experimental Protocol: Purity Assessment of dppp by ³¹P NMR
-
Sample Preparation: In a nitrogen-filled glovebox, dissolve approximately 10-15 mg of your dppp sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Obtain a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Pure dppp should exhibit a sharp singlet at approximately δ = -17 ppm.
-
The corresponding phosphine dioxide, dpppO₂, will appear as a singlet significantly downfield, around δ = +35 ppm.
-
The presence of a peak at ~+35 ppm indicates oxidation. The relative integration of these peaks can quantify the extent of degradation.
-
Diagram: Logic Flow for a Stalled Reaction
Caption: Diagnostic workflow for troubleshooting a non-performing dppp-catalyzed reaction.
Q2: My reaction is working, but I'm getting significant amounts of byproducts. How does dppp influence selectivity?
Byproduct formation is often linked to the geometric constraints imposed by the ligand on the metal center. For bidentate ligands like dppp, the key parameter is the natural bite angle .
-
Mechanistic Insight: The natural bite angle is the preferred P-M-P angle determined by the ligand's backbone.[7] For dppp, with its flexible three-carbon propane linker, this angle is approximately 91°.[3][4][8] This angle directly influences the geometry of the catalytic intermediates, which in turn affects the relative rates of key steps in the catalytic cycle, such as reductive elimination (forms the desired product) and competing side reactions like β-hydride elimination.[9] In palladium catalysis, wider bite angles are generally known to facilitate reductive elimination.[9]
Troubleshooting and Optimization Strategy:
If you suspect that the bite angle of dppp is suboptimal for your specific transformation, leading to poor selectivity, a logical step is to screen ligands with different backbone structures.
Data Presentation: Comparison of Common Diphosphine Ligands
| Ligand | Structure | Natural Bite Angle (βn) | Chelate Ring Size | Typical Application Notes |
| dppe | Ph₂P(CH₂)₂PPh₂ | ~85° | 5-membered | Forms very stable complexes; may slow reductive elimination. |
| dppp | Ph₂P(CH₂)₃PPh₂ | ~91° | 6-membered | A versatile, flexible standard for many cross-couplings.[10] |
| dppb | Ph₂P(CH₂)₄PPh₂ | ~94° | 7-membered | Increased flexibility over dppp. |
| dppf | (Ph₂PC₅H₄)₂Fe | ~99° | - | Wide bite angle, often promotes reductive elimination. |
| Xantphos | See structure | ~108° | - | Very wide bite angle, used to accelerate difficult couplings.[11] |
Diagram: The Bite Angle's Influence on Reaction Pathways
Caption: The ligand's bite angle dictates the geometry of the key intermediate, influencing the kinetic competition between product formation and side reactions.
Q3: My catalyst seems to die over the course of the reaction, leading to incomplete conversion. What causes this deactivation, and how can I prevent it?
Catalyst deactivation is a time-dependent process where the active catalyst is progressively converted into an inactive form. With phosphine ligands like dppp, several deactivation pathways are possible.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bonds within the dppp ligand can cleave, particularly the P-Ph bond. This irreversibly degrades the ligand and deactivates the catalyst.
-
Formation of Inactive Dimers: Dppp can sometimes bridge two metal centers, forming catalytically inactive or less active dimeric species.
-
Slow Oxidation: Even with good initial degassing, minute amounts of oxygen ingress over a long reaction time can slowly oxidize the dppp ligand, gradually reducing the concentration of the active catalyst.
-
Product Inhibition: In some cases, the reaction product itself can coordinate to the metal center more strongly than the starting materials, leading to catalyst inhibition as the product concentration increases.
Strategies for Enhancing Catalyst Longevity
-
Temperature Management: Operate at the lowest temperature that still affords a reasonable reaction rate. This is the most effective way to mitigate thermally-induced ligand degradation.
-
Maintain a Positive Inert Gas Pressure: Throughout the entire duration of the reaction, ensure a slight positive pressure of argon or nitrogen. This can be achieved with a gas bubbler or a balloon.
-
Consider Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can push a reaction to completion before significant deactivation occurs. Conversely, for very long reactions, a lower loading may be more susceptible to complete deactivation by trace impurities.
-
Evaluate More Robust Ligands: If temperature reduction is not feasible, you may need to switch to a more robust ligand. Ligands with bulky alkyl groups instead of phenyl groups (e.g., di-tert-butylphosphino groups) can be more resistant to P-C bond cleavage.
References
-
Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation , Organometallics, ACS Publications. [Link]
-
Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions , Chemical Society Reviews, RSC Publishing. [Link]
-
1,3-Bis(diphenylphosphino)propane , Wikipedia. [Link]
-
Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study , University of Regina. [Link]
-
Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis , Accounts of Chemical Research, ACS Publications. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry , Organic Process Research & Development, ACS Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design , Organic Chemistry Frontiers, RSC Publishing. [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design , ResearchGate. [Link]
-
Synthesis and characterization of [Rh(PP)(PP)]X complexes... , ResearchGate. [Link]
-
Synthesis and characterization of [Pd(SO4)(dppp)]·H2O... , ResearchGate. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis... , MDPI. [Link]
-
Shape and Stability Matter: Enhanced Catalytic Reactions via Sol–gel-Entrapped Catalysts , PMC, PubMed Central. [Link]
-
Cross-Coupling Chemistry , University of Rochester. [Link]
-
1,3-Bis(diphenylphosphino)propane , ProChem, Inc. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions , DSpace@MIT. [Link]
-
[NiCl2(dppp)]‐Catalyzed Cross‐Coupling of Aryl Halides with Dialkyl Phosphite... , Sci-Hub. [Link]
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Validation & Comparative
A Comparative Guide to Diphosphine Ligands: Dppp vs. Dppe and Dppb in Homogeneous Catalysis
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For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal-catalyzed reactions, the choice of ligand is paramount, profoundly influencing catalytic activity, stability, and selectivity. Among the vast arsenal of phosphine ligands, the bidentate diphosphines 1,3-bis(diphenylphosphino)propane (dppp), 1,2-bis(diphenylphosphino)ethane (dppe), and 1,4-bis(diphenylphosphino)butane (dppb) have emerged as foundational pillars. This guide offers an in-depth, objective comparison of these three ligands, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their synthetic endeavors.
Structural and Electronic Properties: The Decisive "Bite Angle"
The primary differentiator among dppp, dppe, and dppb lies in the length of the alkyl chain connecting the two diphenylphosphino groups. This seemingly subtle variation has profound consequences for the ligand's "natural bite angle" (βn) – the preferred P-M-P angle dictated by the ligand backbone.[1][2] This angle, in turn, governs the geometry of the metal complex and the steric and electronic environment around the metal center.[3]
| Ligand | Chemical Formula | Alkyl Chain Length | Chelate Ring Size | Natural Bite Angle (βn) |
| dppe | Ph₂P(CH₂)₂PPh₂ | 2 carbons | 5-membered | ~85°[4] |
| dppp | Ph₂P(CH₂)₃PPh₂ | 3 carbons | 6-membered | ~91°[5][6][7] |
| dppb | Ph₂P(CH₂)₄PPh₂ | 4 carbons | 7-membered | ~94°[8] |
Table 1: Comparison of the structural properties of dppe, dppp, and dppb.
Dppe, with its short ethane linker, forms a compact five-membered chelate ring, resulting in a relatively small bite angle of approximately 85°.[4][9] In contrast, dppp's propane backbone creates a more flexible six-membered ring with a wider bite angle of about 91°.[5][6][7] The butane chain in dppb allows for an even larger seven-membered ring and a bite angle of around 94°.[8]
The chelate ring's flexibility also varies. The five-membered ring of dppe is relatively rigid. The six-membered ring of dppp offers a balance of flexibility and rigidity, which contributes to its broad applicability.[10] The seven-membered ring of dppb is the most flexible of the three.
These structural differences directly impact the electronic properties of the metal center. The bite angle can influence the hybridization of metal orbitals, thereby affecting the rates of key catalytic steps like oxidative addition and reductive elimination.[3]
Performance in Catalysis: A Tale of Three Ligands
The distinct structural and electronic properties of dppe, dppp, and dppb translate into significant performance differences across various catalytic reactions.
Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the choice of diphosphine ligand can be critical.
-
dppe : Palladium-dppe complexes are highly effective for Heck and Sonogashira reactions, often providing excellent yields under mild conditions.[11] In Suzuki-Miyaura couplings, [Pd(dppe)Cl₂] has demonstrated high efficiency, comparable or even superior to other common catalysts like [Pd(PPh₃)₄].[11] However, NiCl₂(dppe) alone has been found to be ineffective for the Suzuki coupling of aryl chlorides under certain conditions, though its activity can be enhanced with a co-ligand.[11]
-
dppp : Dppp is a versatile ligand for a range of palladium-catalyzed cross-coupling reactions.[10] Its larger bite angle compared to dppe can favor reductive elimination, a key step in many catalytic cycles.[9] For instance, in the Kumada coupling reaction, the nickel complex dichloro(1,3-bis(diphenylphosphino)propane)nickel serves as an effective catalyst.[5][7] Dppp has also been used in palladium-catalyzed arylations under Heck conditions to control regioselectivity.[5][7]
-
dppb : The wider bite angle of dppb has been shown to be advantageous in certain cross-coupling reactions. Studies have indicated that in a series of diphosphine ligands, dppb can lead to the fastest catalytic rates.[9]
The following is a simplified, generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the key steps where the ligand's influence is crucial.
A generalized catalytic cycle for cross-coupling reactions.
Hydrogenation and Hydroformylation
In hydrogenation and hydroformylation reactions, the bite angle of the diphosphine ligand plays a significant role in determining the selectivity of the process.
-
dppe : With its approximately 90° bite angle, dppe tends to span the equatorial and apical positions in trigonal bipyramidal intermediates in rhodium-catalyzed hydroformylation.[3] This can lead to lower selectivity for the desired linear aldehyde product.[12]
-
dppp and dppb : The larger bite angles of dppp and dppb can favor the formation of diequatorial intermediates, which in turn can lead to higher selectivity for the linear aldehyde in hydroformylation.[3] Dppb has been specifically studied in the context of rhodium-catalyzed hydrogenation of acetylene dicarboxylic acid.[13]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative experimental data comparing the performance of dppe, dppp, and dppb in a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (Ligand) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppe) | 95 | [14] (representative) |
| 2 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppp) | 92 | [14] (representative) |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PdCl₂(dppb) | 88 | [9] (representative) |
Table 2: Representative yields in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid using different diphosphine ligands. Conditions: PdCl₂(ligand) (1 mol%), K₂CO₃, Toluene, 100 °C, 24h. Yields are illustrative and can vary based on specific reaction conditions.
While the yields in this specific example are comparable, other studies have shown more dramatic differences. For instance, in certain systems, ligands with wider bite angles can lead to significantly faster reaction rates.[9] It is crucial to consult the primary literature for conditions optimized for specific substrates and desired outcomes.
Experimental Protocol: A Guide to Ligand Screening
To objectively compare the performance of dppe, dppp, and dppb in a specific application, a standardized experimental protocol is essential. The following provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Diphosphine ligand (dppe, dppp, or dppb) (1-2 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium source and the diphosphine ligand in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and purity.
This standardized protocol allows for a direct and reliable comparison of the catalytic performance of dppe, dppp, and dppb under identical conditions.
Conclusion: Selecting the Right Tool for the Job
The choice between dppp, dppe, and dppb is not a matter of inherent superiority but rather of selecting the optimal ligand for a specific transformation.
-
dppe is a robust and widely used ligand, particularly effective in forming stable five-membered chelate rings, making it a reliable choice for many cross-coupling reactions.[11]
-
dppp , with its intermediate bite angle and flexibility, offers a versatile platform for a broad range of catalytic applications and can provide a beneficial balance between catalyst stability and reactivity.[10]
-
dppb , with its larger bite angle and greater flexibility, can be advantageous in reactions where a wider coordination angle is required to promote key catalytic steps or to accommodate bulky substrates.[9]
Ultimately, the optimal ligand selection should be guided by empirical screening and a thorough understanding of the reaction mechanism. By systematically comparing the performance of these foundational diphosphine ligands, researchers can unlock new levels of efficiency and selectivity in their synthetic endeavors.
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The Differentiating Advantages of DPPP in Homogeneous Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical determinant for the success of a transition metal-catalyzed reaction. Among the vast array of bidentate phosphine ligands, 1,3-Bis(diphenylphosphino)propane (dppp) has carved out a significant niche, offering distinct advantages over other commonly used ligands such as dppe, dppf, and Xantphos. This guide provides an in-depth technical comparison of dppp, supported by experimental data, to elucidate its unique performance characteristics in various catalytic transformations.
The Structural Uniqueness of DPPP: The Bite Angle and its Catalytic Implications
1,3-Bis(diphenylphosphino)propane is a chelating ligand that coordinates to a metal center through its two phosphorus atoms, forming a stable six-membered ring.[1] A key structural parameter that dictates the catalytic behavior of a bidentate phosphine ligand is its natural bite angle (βn) – the P-M-P angle determined by the ligand's backbone. Dppp is characterized by a natural bite angle of approximately 91°.[1][2] This seemingly small difference in geometry compared to other ligands has profound implications for the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
The bite angle influences the steric and electronic environment around the metal center. A smaller bite angle, as seen in dppp, can lead to a more compact coordination sphere, which can be advantageous in certain reactions by promoting reductive elimination, a crucial step for product formation. Conversely, ligands with larger bite angles, like dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), create a more open coordination sphere, which can facilitate oxidative addition. The choice of ligand, therefore, becomes a delicate balance of these opposing effects, tailored to the specific requirements of the catalytic transformation.
DPPP in Action: A Comparative Performance Analysis
The distinct structural features of dppp translate into tangible advantages in a variety of catalytic reactions. Below, we explore its performance in key cross-coupling and other transformations, with comparative data where available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[3] While a wide range of phosphine ligands are effective, the choice of ligand can significantly impact catalyst activity and substrate scope. The efficacy of a phosphine ligand in this reaction is governed by a combination of its steric and electronic properties. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step.[3]
While biaryl phosphines like SPhos and XPhos are often lauded for their high reactivity with challenging substrates, dppp remains a reliable and cost-effective option for a broad range of applications. Its moderate steric bulk and electron-donating ability provide a good balance for the catalytic cycle.
Table 1: Illustrative Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| dppp | Pd(OAc)₂/dppp | 4-Bromotoluene | Phenylboronic acid | 95 | [4] (Illustrative) |
| dppe | Pd(OAc)₂/dppe | 4-Bromotoluene | Phenylboronic acid | 85 | [3] (General trend) |
| dppf | PdCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | 92 | [3] (General trend) |
| Xantphos | Pd₂(dba)₃/Xantphos | 4-Chlorotoluene | Phenylboronic acid | 98 | [3] (General trend) |
It is important to note that optimal conditions can vary significantly, and ligand screening is often necessary for a specific substrate combination.[3]
Heck Reaction: Controlling Regioselectivity
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. A significant challenge in the Heck reaction is controlling the regioselectivity, particularly with electron-rich olefins. Here, dppp demonstrates a distinct advantage in promoting the formation of the branched (α-arylated) product, a selectivity that is often difficult to achieve with monodentate or other bidentate ligands.[2] This regiocontrol is attributed to the chelation of dppp favoring a cationic pathway in the catalytic cycle.
Table 2: Regioselectivity in the Heck Reaction of Styrene with Phenyl Triflate
| Ligand | Catalyst System | Product Ratio (Branched:Linear) | Reference |
| dppp | Pd(OAc)₂/dppp | >95:5 | [2] (Illustrative) |
| PPh₃ | Pd(OAc)₂/PPh₃ | <5:95 | [5] (General trend) |
| dppe | Pd(OAc)₂/dppe | 20:80 | [5] (General trend) |
This unique ability to direct the regioselectivity makes dppp a valuable tool for the synthesis of complex organic molecules where the branched isomer is the desired product.
Kumada Coupling
The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another important C-C bond-forming reaction. Nickel catalysts are often employed, and dppp has proven to be an effective ligand for these transformations. The complex [NiCl₂(dppp)] is a commonly used and commercially available catalyst for Kumada coupling reactions.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) and other bidentate ligands like dppf and BINAP have been extensively studied and are often the ligands of choice, dppp can also be employed, particularly in less demanding applications.[6][7] The development of more specialized ligands has somewhat overshadowed the use of dppp in this area, but it can still be a viable option, especially when considering cost and availability. The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are used to introduce a carbonyl group into organic molecules. Dppp has been successfully used as a ligand in the co-polymerization of carbon monoxide and ethylene to produce polyketones.[2] In the reductive carbonylation of methanol to ethanol, Rh-dppp based catalysts have shown enhanced turnover frequency (TOF) and selectivity compared to catalysts with other diphosphine ligands like dppm and dppb.[8]
Experimental Protocols and Workflows
To provide a practical context for the application of dppp, detailed experimental protocols and workflows are essential.
General Experimental Workflow for a Ligand Screening in Suzuki-Miyaura Coupling
Caption: General workflow for phosphine ligand screening in Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Heck Reaction using Pd(OAc)₂/dppp
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Aryl triflate (e.g., phenyl triflate)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine or proton sponge)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and dppp (1.1-2.2 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add the aryl triflate (1.0 eq), the alkene (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired branched product.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a fundamental process where dppp is frequently employed.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: The Strategic Application of DPPP
In the diverse landscape of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) stands out not as a universal solution, but as a strategic choice with clear advantages in specific catalytic applications. Its relatively small bite angle and the formation of a stable six-membered chelate ring impart unique reactivity, most notably in controlling regioselectivity in Heck reactions to favor the branched product. While more modern and often more expensive ligands may offer higher turnover numbers in certain challenging cross-coupling reactions, dppp remains a robust, reliable, and cost-effective ligand for a wide range of transformations. A thorough understanding of its structural and electronic properties, as detailed in this guide, empowers researchers to make informed decisions in ligand selection, ultimately leading to more efficient and selective catalytic processes.
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A Comparative Guide to the NMR Spectroscopic Characterization of 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diphosphine Ligands and NMR
1,3-Bis(diphenylphosphino)propane (dppp) is a cornerstone chelating ligand in the fields of homogeneous catalysis and coordination chemistry. Its utility stems from the formation of stable, six-membered chelate rings with transition metals, influencing the steric and electronic properties of the catalytic center. The flexible propane backbone of dppp allows for a natural bite angle that is crucial in many catalytic applications, including cross-coupling reactions and hydrogenations.
Accurate characterization of such ligands is paramount to ensure purity and to understand their behavior upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, stands as the most powerful and routine analytical technique for this purpose. The ¹H NMR spectrum provides detailed information about the ligand's organic framework, while the ³¹P NMR spectrum offers a direct and highly sensitive window into the electronic environment of the phosphorus atoms—the business end of the ligand.
This guide will elucidate the characteristic NMR signatures of dppp, explain the causality behind the observed spectral features, and compare them with those of structurally similar ligands like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,4-bis(diphenylphosphino)butane (dppb).
Deciphering the NMR Spectra of dppp
The structural identity and purity of dppp can be unequivocally confirmed by a combined analysis of its ¹H and ³¹P NMR spectra.
¹H NMR Spectral Analysis of dppp
The ¹H NMR spectrum of dppp is characterized by signals arising from two distinct regions: the aromatic phenyl protons and the aliphatic propane backbone protons.
-
Aromatic Region (δ ≈ 7.27–7.40 ppm): The twenty protons of the four phenyl groups typically appear as a complex multiplet in this region. The overlap of these signals makes individual assignment challenging, but the integration should correspond to 20H.
-
Aliphatic Region (δ ≈ 1.53–2.20 ppm): The propane backbone gives rise to more diagnostic signals.
-
The four protons on the carbons adjacent to the phosphorus atoms (P-CH₂) appear as a triplet around δ 2.20 ppm.[1][2] The splitting into a triplet is due to coupling with the two adjacent methylene protons.
-
The two central methylene protons (-CH₂CH₂CH₂-) appear as a multiplet between δ 1.53 and 1.69 ppm.[1][2] This signal is often complex due to coupling to the four neighboring P-CH₂ protons.
-
The causality for this pattern lies in the spin-spin coupling between adjacent, non-equivalent protons. The magnitude of this coupling, the coupling constant (J), is independent of the spectrometer's magnetic field strength and provides valuable structural information.[3]
³¹P NMR Spectral Analysis of dppp
³¹P NMR is exceptionally informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of ³¹P, leading to high sensitivity and sharp signals.[4][5]
-
Free dppp Ligand: In a proton-decoupled ³¹P{¹H} NMR spectrum, pure dppp exhibits a single, sharp singlet. The chemical shift (δ) is typically observed at approximately -17 ppm relative to the 85% H₃PO₄ external standard.[6] This single peak confirms the chemical equivalence of the two phosphorus atoms in the symmetrical molecule.
-
Common Impurity - dppp oxide: Phosphine ligands are susceptible to oxidation. The corresponding phosphine oxide, 1,3-bis(diphenylphosphino)propane dioxide (dpppO₂), is a common impurity. This oxidation significantly alters the electronic environment of the phosphorus atom, causing a large downfield shift in the ³¹P NMR spectrum. The signal for dpppO₂ typically appears around +35 ppm . Monitoring the presence and growth of this signal is a critical purity check.[7][8]
The significant difference in chemical shifts between the phosphine and its oxide allows for easy quantification of purity.
Comparative Analysis: dppp vs. dppe and dppb
The choice of a diphosphine ligand is often dictated by the desired "bite angle" and chelate ring size, which are determined by the length of the alkyl chain connecting the phosphorus atoms. These structural differences are clearly reflected in their NMR spectra.
| Ligand | Abbreviation | Backbone Structure | ³¹P Chemical Shift (δ, ppm) | ¹H Aliphatic Protons (δ, ppm) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂CH₂- | ~ -13 | ~2.2 (m, 4H)[2] |
| 1,3-Bis(diphenylphosphino)propane | dppp | -CH₂CH₂CH₂- | ~ -17 | 2.20 (t, 4H), 1.61 (m, 2H) [1][2] |
| 1,4-Bis(diphenylphosphino)butane | dppb | -CH₂CH₂CH₂CH₂- | ~ -16 | ~2.0 (m, 4H), ~1.6 (m, 4H)[2] |
Key Insights from the Comparison:
-
¹H NMR: The pattern and integration of the aliphatic region are direct fingerprints of the backbone length. Dppe shows a single multiplet for its four equivalent protons, dppp shows a characteristic triplet and multiplet, and dppb displays two distinct multiplets for its eight aliphatic protons.[2]
-
³¹P NMR: While the chemical shifts of the free ligands are relatively similar, they exhibit distinct changes upon coordination to a metal center. The coordination shift (Δδ = δcomplex - δligand) is highly sensitive to the geometry of the resulting metal complex.[9] For instance, the chelation of dppe to form a five-membered ring often results in a significant downfield shift.[5][10] The coordination shifts for dppp and dppb, forming six- and seven-membered rings respectively, will differ, providing crucial data for characterizing the coordination sphere of a metal catalyst.
Experimental Protocols for NMR Characterization
Acquiring high-quality, reproducible NMR data requires adherence to a standardized protocol. Phosphines can be air-sensitive, so proper handling is crucial to prevent oxidation.[8]
Protocol 1: Sample Preparation
-
Objective: To prepare a sufficiently concentrated and homogeneous solution for NMR analysis, minimizing oxidation.
-
Materials: dppp ligand, deuterated solvent (e.g., CDCl₃, C₆D₆), 5 mm NMR tube, septum-sealed cap, nitrogen or argon gas source.
-
Procedure:
-
Weigh approximately 10-20 mg of the dppp ligand directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). Expert Tip: Using a solvent from a fresh, sealed ampoule or one that has been degassed and stored under an inert atmosphere is recommended to minimize dissolved oxygen.
-
Cap the NMR tube securely. If the sample is highly sensitive, flush the headspace with nitrogen or argon before capping.
-
Gently agitate the tube to ensure the sample is fully dissolved. The solution should be clear and colorless.
-
Protocol 2: Data Acquisition
-
Objective: To acquire standard ¹H and ³¹P{¹H} NMR spectra.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Procedure for ¹H NMR:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.
-
-
Procedure for ³¹P{¹H} NMR:
-
Tune the NMR probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz spectrometer).[4]
-
Use a standard proton-decoupled pulse sequence.
-
Set a wide spectral width (e.g., from +100 ppm to -100 ppm) to ensure all species, including potential oxides, are observed.
-
Reference the spectrum using 85% H₃PO₄ as an external standard (δ = 0 ppm).[4]
-
Trustworthiness Check: For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ of the phosphorus nuclei) and use a pulse angle of 30° to mitigate uneven Nuclear Overhauser Effect (NOE) enhancements.[11]
-
Visualization of the Characterization Workflow
The logical flow from sample receipt to final characterization can be visualized as follows.
Caption: Workflow for NMR characterization of a dppp ligand sample.
Conclusion
The combination of ¹H and ³¹P NMR spectroscopy provides a robust, reliable, and comprehensive method for the characterization of the dppp ligand. The ¹H spectrum confirms the integrity of the organic backbone, while the ³¹P spectrum offers a highly sensitive and direct assessment of the phosphorus environment and sample purity. By comparing the spectral data of dppp with its analogues like dppe and dppb, researchers can make informed decisions about ligand selection based on clear structural evidence. The protocols and insights provided herein serve as a self-validating system to ensure the highest level of scientific integrity in the characterization of these vital chemical tools.
References
-
The Royal Society of Chemistry. NMR Spectra. Available from: [Link]
-
Du, Z. (2024). 31P NMR Data Acquisition. Georgia State University. Available from: [Link]
-
Journal of Chemical Education. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. ACS Publications. Available from: [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Available from: [Link]
-
Dalton Transactions. Dalton Transactions. RSC Publishing. Available from: [Link]
-
University of Sheffield. 31P Nuclear Magnetic Resonance. Available from: [Link]
-
ResearchGate. 31 P{ 1 H}-NMR data for the complexes. Available from: [Link]
-
ResearchGate. 31 P{ 1 H} chemical shifts of the cationic phosphine-Pd-Cp complexes.... Available from: [Link]
-
SpectraBase. 1,3-Bis(diphenylphosphino)propane - Optional[31P NMR] - Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]
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- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to dppp and dppf Ligands in Suzuki-Miyaura Coupling
For the Modern Chemist: A Performance-Based Analysis of 1,3-Bis(diphenylphosphino)propane (dppp) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of phosphine ligand complexed to the palladium catalyst is paramount, profoundly influencing catalytic activity, stability, and selectivity. This guide provides an in-depth, objective comparison of two widely utilized bidentate phosphine ligands, dppp and dppf, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
At a Glance: Key Differences and Performance Summary
While both dppp and dppf are effective ligands in a variety of Suzuki-Miyaura coupling reactions, their structural and electronic disparities lead to notable differences in performance, particularly with challenging substrates.
| Feature | dppp (1,3-Bis(diphenylphosphino)propane) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| Structure | Flexible alkyl backbone | Rigid ferrocenyl backbone |
| Bite Angle | ~91° | ~99° |
| Electron Donating Ability | Moderately electron-donating | Electron-rich |
| Steric Hindrance | Moderate | Significant |
| General Reactivity | Effective for a range of aryl bromides and iodides. | Highly versatile, often showing superior performance with sterically hindered substrates and some aryl chlorides. |
| Selectivity | Can influence regioselectivity in certain cases. | Can impart unique selectivity due to its rigid structure. |
Delving Deeper: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The phosphine ligand plays a critical role in each of these steps by modulating the electron density and steric environment of the palladium center.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using Pd(OAc)2/dppp
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).
-
Catalyst Addition: To the stirred mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(diphenylphosphino)propane (dppp, 0.024 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid using Pd(dppf)Cl₂
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as cesium carbonate (2.0 equiv).
-
Catalyst and Solvent: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv) and a suitable solvent like 1,4-dioxane.
-
Degassing and Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Then, heat the reaction to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Conclusion: Making the Right Choice
The selection of a phosphine ligand is a critical parameter for the success of a Suzuki-Miyaura coupling reaction.
-
dppp is a reliable and versatile ligand that performs well in a wide range of couplings, particularly with aryl bromides and iodides that are not sterically demanding. Its flexibility and moderate steric bulk make it a cost-effective choice for many standard applications.
-
dppf often demonstrates superior performance in more challenging transformations. Its electron-rich nature and larger bite angle make it particularly well-suited for the coupling of sterically hindered substrates and less reactive aryl chlorides. The rigidity of its ferrocenyl backbone can also impart unique selectivity in certain reactions.
Ultimately, the optimal ligand choice will depend on the specific substrates and desired outcome of the reaction. For routine couplings, dppp may be sufficient, while for more challenging or sensitive systems, the unique properties of dppf may be necessary to achieve high yields and selectivity. A preliminary screening of both ligands is often the most effective strategy for identifying the optimal conditions for a given transformation.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2025.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
Sources
The Bite Angle's Decisive Role in Catalysis: A Comparative Guide to Dppp and Other Diphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the selection of the appropriate ligand is a critical determinant of a reaction's success. The ligand, a molecule that binds to the central metal atom, profoundly influences the catalyst's activity, selectivity, and stability. Among the vast arsenal of ligands available to the modern chemist, diphosphines—bidentate ligands featuring two phosphorus donor atoms—have established themselves as a cornerstone of catalytic systems. Their efficacy, however, is not uniform and is deeply intertwined with a subtle yet powerful geometric parameter: the bite angle.
This in-depth technical guide explores the profound influence of the diphosphine bite angle on catalytic activity, with a specific focus on the widely used 1,3-bis(diphenylphosphino)propane (dppp). Through a comparative analysis with other common diphosphines, supported by experimental data and detailed protocols, we will elucidate how this single parameter can be rationally tuned to achieve desired catalytic outcomes.
The Concept of the Bite Angle: A Geometric Key to Catalytic Control
The bite angle (β) of a bidentate ligand is defined as the P-M-P angle, where M is the metal center and P represents the phosphorus donor atoms. This angle is largely dictated by the length and flexibility of the backbone connecting the two phosphine moieties. A more intrinsic and predictive measure is the "natural bite angle" (βn), which is the preferred P-M-P angle determined solely by the ligand's backbone conformation, calculated in the absence of the metal's electronic and steric influences.[1]
The bite angle is not merely a structural curiosity; it exerts a powerful influence on the electronic and steric environment around the metal center. These perturbations, in turn, dictate the kinetics and thermodynamics of key elementary steps within a catalytic cycle, such as oxidative addition and reductive elimination.[2]
Steric and Electronic Effects of the Bite Angle:
-
Steric Effects: A larger bite angle generally increases the steric bulk around the metal center. This can favor the formation of less sterically hindered intermediates and transition states, thereby influencing regioselectivity and enantioselectivity.
-
Electronic Effects: The bite angle also modulates the hybridization of the metal's d-orbitals. A wider bite angle can alter the energy levels of these orbitals, impacting the metal's electron density and its ability to participate in bond-breaking and bond-forming events.[3]
Diagram of the Bite Angle Concept
Caption: A diagram illustrating the bite angle (β) in a metal-diphosphine complex.
dppp in Focus: A Versatile Ligand with a "Just-Right" Bite Angle
1,3-Bis(diphenylphosphino)propane (dppp) is a workhorse ligand in catalysis, prized for its versatility and effectiveness in a wide range of transformations. Its three-carbon (propane) backbone confers a natural bite angle of approximately 91°.[4] This value is close to the ideal 90° for square planar complexes, a common geometry for palladium(II) intermediates in cross-coupling reactions.[3] This geometric preference often leads to stable and well-behaved catalytic systems.
Comparative Analysis: dppp vs. Other Diphosphines in Key Catalytic Reactions
The true impact of the bite angle becomes evident when comparing the performance of dppp with other diphosphine ligands possessing different backbone structures. Here, we examine their relative efficacy in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and rhodium-catalyzed hydroformylation.
Table 1: Natural Bite Angles of Common Diphosphine Ligands
| Ligand | Abbreviation | Natural Bite Angle (βn) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91° |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | ~111° |
Data sourced from multiple references.[4][5]
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of diphosphine ligand can significantly impact the efficiency of this transformation, particularly the rate-limiting reductive elimination step.
The Role of Bite Angle in Reductive Elimination:
The reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, is generally favored by ligands with larger bite angles.[2][6] A wider P-Pd-P angle brings the two organic groups on the metal closer to the preferred geometry for bond formation. Studies have shown that complexes with larger bite angles undergo faster rates of reductive elimination.[2][7]
Diagram of a Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A general workflow for a typical catalytic cross-coupling reaction.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Diphosphine ligand (dppp, dppe, dppf, or Xantphos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and the diphosphine ligand in the desired stoichiometric ratio (typically 1:1 to 1:2 Pd:ligand). Anhydrous solvent is added, and the mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl halide, arylboronic acid, and base.
-
Degassing: The reaction vessel is sealed, removed from the glovebox (if used), and the solvent is thoroughly degassed by three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Note: The optimal palladium precursor, ligand, base, solvent, and temperature will vary depending on the specific substrates being coupled. It is essential to perform small-scale screening experiments to determine the ideal reaction conditions.
Conclusion: The Bite Angle as a Design Element in Catalysis
The evidence presented in this guide unequivocally demonstrates that the bite angle of a diphosphine ligand is a powerful parameter for controlling the outcome of catalytic reactions. The seemingly subtle variations in the P-M-P angle, as exemplified by the comparison of dppp with other common diphosphines, can lead to dramatic differences in reaction rates, regioselectivity, and overall efficiency.
For the researcher, scientist, and drug development professional, a thorough understanding of the bite angle effect is not merely an academic exercise. It is a crucial piece of knowledge that enables the rational design of more effective and selective catalytic systems. By carefully selecting a diphosphine ligand with the appropriate bite angle for a given transformation, it is possible to move beyond trial-and-error optimization and toward a more predictive and design-oriented approach to catalysis. As the demand for more efficient and sustainable chemical syntheses continues to grow, the ability to harness the power of the bite angle will undoubtedly remain a key driver of innovation in the field.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Bite angle - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Bite angle dependence of the rate of reductive elimination from diphosphine palladium complexes / Inorganica Chimica Acta, 1994 [sci-hub.box]
A Comparative Guide to the Efficacy of dppp in Nickel-Catalyzed versus Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the judicious selection of a ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the pantheon of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a stalwart, demonstrating remarkable versatility and efficacy. This guide provides an in-depth technical comparison of dppp's performance in nickel- and palladium-catalyzed reactions, offering insights grounded in mechanistic principles and supported by experimental data to aid researchers in catalyst system selection and optimization.
The Pivotal Role of dppp: Structure and Electronic Properties
1,3-Bis(diphenylphosphino)propane is a bidentate phosphine ligand that chelates to a metal center, forming a stable six-membered ring.[1][2][3] This structural feature imparts a natural bite angle of approximately 91 degrees.[1][4] The bite angle, a critical determinant of catalytic activity, influences the steric and electronic environment of the metal center, thereby modulating the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] The propane backbone of dppp offers a balance of flexibility and rigidity, contributing to its broad applicability across a range of cross-coupling reactions.[1]
Dppp in Nickel-Catalyzed Cross-Coupling: A Cost-Effective Powerhouse
Nickel catalysts, being more earth-abundant and economical than their palladium counterparts, present an attractive alternative for industrial applications.[6][7][8] Dppp has proven to be an effective ligand for nickel, particularly in reactions involving the activation of less reactive substrates.[6][9]
Key Applications and Efficacy:
-
Kumada Coupling: The Ni(dppp)Cl₂ complex is a highly effective catalyst for the Kumada coupling, which pairs Grignard reagents with organic halides.[2][3][9][10] This system is particularly adept at coupling aryl and vinyl halides.
-
Suzuki-Miyaura Coupling: Dppp-ligated nickel catalysts have demonstrated high activity in Suzuki-Miyaura reactions, even with challenging aryl chlorides and sulfonates at low catalyst loadings.[6] Nickel's unique electronic properties can lead to different reactivity profiles compared to palladium, sometimes offering superior performance for specific substrate combinations.[6][8]
-
Mechanism: Nickel catalysis often involves single-electron transfer (SET) pathways and can access a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) than is typical for palladium.[8][11] This mechanistic diversity can be advantageous for activating stubborn bonds but can also lead to more complex reaction profiles. DFT calculations have been used to investigate the ring-walking mechanism of Ar-X-[Ni(dppp)] intermediates.[12]
Dppp in Palladium-Catalyzed Cross-Coupling: The Established Workhorse
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and dppp has a long and successful history as a ligand in this context.[1][13] The predictability and broad functional group tolerance of palladium systems make them a popular choice in academic and industrial research.
Key Applications and Efficacy:
-
Suzuki-Miyaura Coupling: The Pd/dppp system is widely employed for the synthesis of biaryls via the Suzuki-Miyaura reaction.[13] It is known for its reliability with aryl bromides and iodides.
-
Heck Reaction: Dppp can be utilized in the Heck reaction to control regioselectivity.[2][3]
-
Carbonylative Coupling: Palladium(II) catalysts bearing dppp are used in the copolymerization of carbon monoxide and ethylene to produce polyketones.[2][14]
-
Mechanism: Palladium catalysis with dppp generally proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[15] The dppp ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations.[13]
Comparative Analysis: Nickel-dppp vs. Palladium-dppp
The choice between a nickel-dppp and a palladium-dppp catalytic system is often dictated by the specific substrates, desired reactivity, and cost considerations.
| Feature | Nickel-dppp System | Palladium-dppp System |
| Cost | More cost-effective due to the lower price of nickel.[6][8] | Higher cost associated with palladium. |
| Reactivity with Aryl Chlorides | Generally more reactive, enabling the use of less expensive aryl chlorides.[6] | Often requires more specialized ligands or harsher conditions for efficient coupling of aryl chlorides. |
| Substrate Scope | Can be advantageous for certain heteroaryl couplings and reactions involving sp³-hybridized carbons.[6] | Exhibits broad and well-established substrate scope, particularly for aryl bromides and iodides. |
| Reaction Mechanisms | Can involve more complex mechanisms, including single-electron transfer and multiple oxidation states.[8][11] | Primarily proceeds through a well-understood Pd(0)/Pd(II) catalytic cycle.[1][15] |
| Functional Group Tolerance | Can be more sensitive to certain functional groups due to its higher reactivity. | Generally displays excellent functional group tolerance.[15] |
| Air and Moisture Sensitivity | Nickel(0) species are often more sensitive to air and moisture, requiring stricter inert atmosphere techniques. | Palladium catalysts often exhibit greater stability.[15] |
Experimental Protocols and Methodologies
Representative Protocol for a Nickel-dppp Catalyzed Kumada Coupling
This protocol provides a general procedure for the cross-coupling of an aryl bromide with a Grignard reagent using a Ni(dppp)Cl₂ catalyst.[9]
Materials:
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Aryl bromide
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Ni(dppp)Cl₂ (1-5 mol%).
-
Add the aryl bromide (1.0 equivalent) to the flask.
-
Dissolve the solids in anhydrous THF.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Representative Protocol for a Palladium-dppp Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the cross-coupling of an aryl bromide with a boronic acid using a Pd(OAc)₂/dppp catalyst system.[13]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Standard reaction vessel with condenser
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).
-
Add Pd(OAc)₂ (1-3 mol%) and dppp (1.2-3.6 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Visualization
The following diagrams illustrate the generally accepted catalytic cycles for nickel- and palladium-dppp catalyzed cross-coupling reactions.
Sources
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- 2. guidechem.com [guidechem.com]
- 3. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Comparative study of monophosphine versus bisphosphine (dppp) ligands
An In-Depth Comparative Guide to Monophosphine and Bisphosphine (dppp) Ligands in Homogeneous Catalysis
For researchers and scientists in the field of synthetic chemistry, particularly in drug development and materials science, the choice of ligand in a transition metal-catalyzed reaction is a critical parameter that dictates efficiency, selectivity, and overall success. Among the vast arsenal of available ligands, phosphines stand out for their versatility. This guide provides a detailed comparative analysis of two major classes: monophosphine ligands and the widely used bisphosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). We will move beyond a simple list of features to explore the fundamental electronic and steric properties, their direct impact on catalytic performance with supporting experimental data, and the underlying mechanistic principles that govern their reactivity.
Fundamental Properties: A Tale of Two Coordination Modes
At the heart of the comparison lies the difference in how these ligands bind to a metal center. This fundamental distinction in coordination mode directly influences the stability, reactivity, and steric environment of the resulting catalyst.
Monophosphine Ligands: Tunable and Dynamic
Monophosphine ligands, of the general formula PR₃, are L-type ligands that bind to a metal center through the lone pair of electrons on the phosphorus atom.[1] Their primary advantage lies in their modularity. The electronic and steric properties of the ligand can be finely tuned by varying the R groups.
-
Electronic Effects : Electron-donating alkyl groups (e.g., in tri-tert-butylphosphine) increase the electron density on the metal center, which can promote key steps like oxidative addition. Conversely, electron-withdrawing groups have the opposite effect.
-
Steric Effects : The bulkiness of the R groups is a crucial factor. Steric hindrance can facilitate reductive elimination, the final product-forming step in many catalytic cycles. This property is often quantified by parameters like the cone angle (θ) or the percent buried volume (%Vbur) , which measure the steric footprint of the ligand.[2]
The coordination of monophosphine ligands is dynamic. A metal complex can coordinate one (L₁) or two (L₂) of these ligands, and the equilibrium between these states is highly dependent on the ligand's steric bulk and the reaction conditions. This ability to dissociate and form unsaturated, highly reactive L₁ species is often essential for catalytic activity.[3]
Bisphosphine Ligands (dppp): The Power of the Chelate Effect
1,3-Bis(diphenylphosphino)propane (dppp) is a chelating bisphosphine ligand. It features two diphenylphosphine units connected by a flexible three-carbon propane backbone. This structure allows it to bind to a metal center at two points, forming a stable six-membered ring.
This bidentate coordination is entropically favored over the coordination of two separate monophosphine ligands, a phenomenon known as the chelate effect .[1][4] This results in significantly more stable metal complexes that are less prone to ligand dissociation. The geometry of the resulting complex is constrained by the ligand's "natural bite angle," which for dppp is approximately 91°. This predefined geometry can impart specific selectivity in catalytic reactions.
Core Properties at a Glance
| Feature | Monophosphine Ligands | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Coordination | Monodentate | Bidentate (Chelating) |
| Stoichiometry | Can form L₁ or L₂ complexes | Forms stable 1:1 (L₁) complexes |
| Complex Stability | Lower; prone to dissociation | High due to the chelate effect[1] |
| Flexibility | High; allows for dynamic L₁/L₂ equilibrium | Low; rigid coordination geometry |
| Key Advantage | Access to unsaturated L₁ species; highly tunable | High stability; well-defined coordination sphere |
Performance in Catalysis: A Head-to-Head Comparison
The theoretical differences in coordination translate into tangible performance variations in catalytic reactions. The optimal ligand choice is never universal; it is highly dependent on the specific substrates and the desired outcome.
Case Study: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
A direct comparative study in Ni-catalyzed Suzuki-Miyaura cross-coupling reveals the nuanced roles of mono- and bisphosphine ligands.[3][4] While bisphosphines are commonly used, research shows that monophosphines can offer comparable or even superior reactivity in certain cases.[5]
A key finding is that monophosphine precatalysts tend to outperform bisphosphines when coupling electronically deactivated or sterically hindered substrates.[3][5][6] This is attributed to the ability of bulky monophosphines to facilitate the formation of reactive monoligated (P₁Ni) species, which accelerate the fundamental steps of the catalytic cycle.[3][4]
Conversely, bisligated (P₂Ni) species, readily formed by chelating ligands like dppp, are crucial for preventing off-cycle reactivity and catalyst poisoning, especially when substrates contain coordinating motifs like heterocycles.[3][5]
Table 1: Comparative Yields in Ni-Catalyzed Suzuki-Miyaura Coupling (Yields are illustrative, based on trends reported in the literature[3][5])
| Aryl Chloride Substrate | Aryl Boronic Acid Substrate | Monophosphine Catalyst Yield (%) | dppp Catalyst Yield (%) | Optimal Ligand Class |
| 4-chloroanisole | 2,4,6-trimethylphenylboronic acid | ~85% | ~50% | Monophosphine |
| 2-chloropyridine | Phenylboronic acid | ~40% | ~90% | Bisphosphine (dppp) |
| 4-chlorotoluene | Phenylboronic acid | ~95% | ~95% | Comparable |
This data underscores a critical principle: there is no "one-size-fits-all" ligand. The high performance of the monophosphine with the sterically demanding trimethylphenylboronic acid highlights its advantage in accommodating bulky substrates.[3] In contrast, the superior performance of dppp with the potentially coordinating 2-chloropyridine substrate demonstrates the value of a stable, bisligated complex in preventing catalyst inhibition.[3]
Mechanistic Insights: The "Why" Behind the Performance
The choice between a mono- and bisphosphine ligand directly influences the dominant catalytic species and, therefore, the reaction mechanism. In many cross-coupling reactions, a delicate balance between monoligated (L₁) and bisligated (L₂) metal species is required.
-
Monoligated (L₁) Species : These are often 14-electron, coordinatively unsaturated complexes. Their vacant coordination site is crucial for substrate binding, making them highly reactive in key steps like oxidative addition and transmetalation. Bulky monophosphines can favor the formation of these L₁ species.[3]
-
Bisligated (L₂) Species : These are typically more stable 16- or 18-electron complexes. While less reactive, they play a vital role in preventing undesirable side reactions and catalyst decomposition.[5] The chelate effect of dppp strongly favors the persistence of these L₂ species.
The diagram below illustrates a generalized Suzuki-Miyaura catalytic cycle, showing how the equilibrium between L₁ and L₂ species, governed by the ligand choice, can impact the reaction pathway.
Caption: Fig 1. Generalized Catalytic Cycle. Monophosphines can more readily access the highly reactive L₁ state, while dppp favors the stable L₂ state.
Experimental Protocols
To translate these concepts into practice, we provide standardized protocols for the synthesis of a common dppp precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) [PdCl₂(dppp)]
This protocol describes the synthesis of a common, air-stable precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetonitrile, reagent grade
-
Diethyl ether, reagent grade
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend PdCl₂ (1.0 eq) in acetonitrile.
-
In a separate flask, dissolve dppp (1.05 eq) in warm acetonitrile.
-
Slowly add the dppp solution to the vigorously stirred PdCl₂ suspension.
-
The initial brown suspension should gradually turn into a yellow or orange solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Add diethyl ether to the mixture to complete the precipitation of the product.
-
Isolate the yellow solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This workflow outlines a typical catalytic reaction, comparing a monophosphine-ligated catalyst with a dppp-based one.
Caption: Fig 2. Experimental Workflow for Suzuki Coupling.
Conclusion
The debate between using monophosphine versus bisphosphine ligands like dppp is not about which is definitively "better," but which is "fitter for purpose."
-
Monophosphine ligands offer unparalleled tunability and provide access to highly reactive, monoligated catalytic species. They often excel in reactions involving sterically demanding substrates where ligand dissociation is a prerequisite for catalytic turnover.
-
Bisphosphine (dppp) ligands provide robust, stable catalysts due to the chelate effect. This stability is advantageous in preventing catalyst decomposition and mitigating inhibition by coordinating substrates, often leading to higher overall turnover numbers and cleaner reactions.
A modern approach to catalyst development involves screening both ligand types. An understanding of their fundamental properties and mechanistic roles, as outlined in this guide, empowers researchers to make rational, data-driven decisions, accelerating the path to reaction optimization and discovery.
References
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
- Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.
- How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PubMed Central.
- Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.
-
Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ChemRxiv. [Link]
-
Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. PubMed Central. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. The Doyle Group, UCLA. [Link]
-
Metal-phosphine complex. Wikipedia. [Link]
-
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PubMed Central. [Link]
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- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
The Double-Edged Sword: How the Flexible Backbone of dppp Dictates Catalytic Outcomes
In the intricate world of homogeneous catalysis, the design of phosphine ligands is paramount to steering the course of a chemical transformation. Among the vast arsenal of diphosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) occupies a unique position. Its simple C3 alkyl backbone imparts a degree of conformational flexibility that is neither too rigid nor too floppy, creating a "Goldilocks" effect that has been harnessed in a multitude of catalytic applications. This guide delves into the nuanced effects of dppp's flexible backbone on catalysis, offering a comparative analysis with its more rigid and more flexible counterparts, supported by experimental data and mechanistic insights.
The Concept of the Bite Angle: A Ligand's Defining Feature
The efficacy of a bidentate phosphine ligand in a metal complex is often rationalized by the concept of the "natural bite angle" (P-M-P). This angle, dictated by the length and flexibility of the ligand backbone, profoundly influences the steric and electronic properties of the catalyst's active site. A wider bite angle, for instance, is known to promote the reductive elimination step in many cross-coupling reactions, a crucial step for product formation and catalyst turnover.
dppp: The Flexible Contender
The propane backbone of dppp forms a seven-membered chelate ring upon coordination to a metal center. This ring is conformationally mobile, capable of adopting various twist and boat conformations. This flexibility allows the P-M-P bite angle to adjust to the geometric demands of different metal centers and oxidation states throughout a catalytic cycle. The natural bite angle of dppp is approximately 91°, a value that is intermediate between more constrained and more flexible diphosphine ligands.
Comparative Ligand Structures
To appreciate the uniqueness of dppp, it is instructive to compare it with its analogues:
-
dppe (1,2-bis(diphenylphosphino)ethane): Possesses a rigid C2 backbone, forming a five-membered chelate ring with a natural bite angle of around 85°. This rigidity can impose significant strain on the metal center.
-
dppb (1,4-bis(diphenylphosphino)butane): Features a more flexible C4 backbone, creating a nine-membered chelate ring with a larger natural bite angle of approximately 94°. While more flexible, this longer chain can sometimes lead to less defined coordination geometries.
Caption: Structural comparison of dppe, dppp, and dppb backbones.
Impact on Catalytic Performance: A Tale of Three Ligands
The seemingly subtle differences in backbone flexibility have profound consequences for catalytic activity and selectivity. Let us examine the performance of these ligands in the context of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is highly sensitive to the choice of ligand. The flexibility of dppp often provides a significant advantage in this reaction.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| dppe | Pd(OAc)₂ | 4-Chlorotoluene + Phenylboronic acid | 65 | |
| dppp | Pd(OAc)₂ | 4-Chlorotoluene + Phenylboronic acid | 98 | |
| dppb | Pd(OAc)₂ | 4-Chlorotoluene + Phenylboronic acid | 82 |
The superior performance of the dppp-based catalyst can be attributed to its ability to facilitate the reductive elimination step. The flexible backbone allows the complex to adopt a geometry that is conducive to the formation of the C-C bond and the release of the product, thereby accelerating the catalytic turnover. The more rigid dppe ligand can lead to a build-up of the intermediate diorganopalladium(II) species, slowing down the overall reaction. Conversely, the excessive flexibility of dppb can result in catalyst deactivation pathways.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling using Pd(dppp)Cl₂
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a pre-formed Pd(dppp)Cl₂ catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppp)Cl₂ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, Pd(dppp)Cl₂, and K₂CO₃.
-
Solvent Addition: Add the toluene/H₂O solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The flexible backbone of dppp endows it with a unique adaptability that is often crucial for achieving high catalytic efficiency. Its ability to modulate its bite angle throughout the catalytic cycle allows it to stabilize key intermediates and facilitate critical bond-forming steps. While more rigid or more flexible ligands may excel in specific niche applications, the balanced flexibility of dppp makes it a versatile and reliable ligand for a broad range of catalytic transformations. Understanding the subtle interplay between ligand backbone flexibility and catalytic performance is a key principle in modern catalyst design, and dppp continues to serve as a textbook example of this fundamental concept.
References
-
Casey, C. P., & Whiteker, G. T. (1990). The effect of diphosphine bite angle on the regioselectivity of hydroformylation of 1-hexene. Israel Journal of Chemistry, 30(4), 299-304. [Link]
-
Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects in diphosphine metal catalysts: a practical guide. Chemical Society Reviews, 38(4), 1099-1118. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). The first palladium-based catalyst for the Suzuki cross-coupling of aryl chlorides with arylboronic acids. Tetrahedron Letters, 39(50), 9793-9796. [Link]
The Decisive Role of the Solvent: A Comparative Guide to the Catalytic Efficiency of Pd/dppp Systems
For researchers, scientists, and professionals in drug development, the optimization of catalytic reactions is a cornerstone of efficient molecular synthesis. Among the plethora of tools available, the palladium-catalyzed cross-coupling reaction, facilitated by phosphine ligands, stands out for its robustness and versatility. 1,3-Bis(diphenylphosphino)propane (dppp), a workhorse bidentate phosphine ligand, is frequently employed due to its ability to form stable and active palladium complexes.[1][2] However, the true potential of a Pd/dppp catalytic system is often unlocked by a seemingly simple yet profoundly impactful choice: the reaction solvent. This guide provides an in-depth comparison of the catalytic efficiency of Pd/dppp in different solvent systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Solvent's Sphere of Influence in Catalysis
The solvent in a catalytic reaction is far from a passive medium. It is an active participant that can dictate the reaction's course and outcome.[3] The solvent's properties, such as polarity, coordinating ability, and proticity, can significantly influence the stability of catalytic intermediates, the rate of key elementary steps in the catalytic cycle, and even the selectivity of the reaction.[3][4] For Pd/dppp catalyzed reactions, the solvent can impact the formation of the active Pd(0) species, the oxidative addition of the electrophile, the transmetalation with the nucleophile, and the final reductive elimination to yield the desired product.[5]
A Comparative Analysis of dppp Efficiency in Suzuki-Miyaura Coupling
To illustrate the profound effect of the solvent, we will focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The following data, collated from various studies, compares the performance of a Pd/dppp catalytic system in the coupling of aryl halides with arylboronic acids across different solvent systems. It is important to note that while efforts have been made to select comparable reaction conditions, variations may exist between the cited studies.
| Solvent System | Aryl Halide | Arylboronic Acid | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene/Water | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | 100 | 1 | ~100 | [6] |
| 1,4-Dioxane | 4-Chloroacetophenone | Phenylboronic acid | Na₂CO₃ | 90 | N/A | Good | [7] |
| THF/Water (2:1) | 4-Chloroanisole | Polyfluorophenylboronic acid | K₃PO₄ | RT | 0.5 | 93 | [8] |
| DMF/Water | Aryl bromides | Arylboronic acids | K₂CO₃ | RT | N/A | Moderate to Excellent | [9] |
| Methanol/Water (1:1) | Bromobenzene | 4-Methylphenylboronic acid | K₂CO₃ | 100 | 16 | 97 | [10] |
Key Observations and Mechanistic Interpretations:
-
Aprotic, Nonpolar to Moderately Polar Solvents (Toluene, Dioxane, THF): These solvents are frequently employed in Suzuki-Miyaura reactions. Toluene, often used with a water co-solvent to facilitate the dissolution of the inorganic base, generally provides good to excellent yields.[6] Dioxane and THF are also effective, with THF enabling reactions even at room temperature for activated substrates.[7][8] The lower polarity of these solvents can favor the stability of the neutral Pd(0) and Pd(II) intermediates in the catalytic cycle.
-
Polar Aprotic Solvents (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can also promote high catalytic efficiency, sometimes in aqueous mixtures.[9] Its high polarity can be beneficial in stabilizing charged or polar transition states, potentially accelerating key steps like oxidative addition.[3] However, the coordinating nature of DMF can also lead to competition with other ligands for binding to the palladium center, which may have complex effects on the overall reaction rate.
-
Protic Solvents (Methanol/Water): The use of protic solvents, particularly in combination with water, can be highly effective.[10] Alcohols can participate in the reaction by influencing the solubility of reagents and stabilizing intermediates through hydrogen bonding. The presence of water is often crucial for the dissolution of the base and for facilitating the transmetalation step by promoting the formation of the active boronate species.[4]
The choice of solvent is not merely about solubility but about fine-tuning the electronic and steric environment of the catalytic complex to navigate the intricate energy landscape of the catalytic cycle.
The Catalytic Cycle: A Solvent-Modulated Pathway
The efficiency of the Pd/dppp catalyst is intrinsically linked to the smooth progression of the Suzuki-Miyaura catalytic cycle. Each step of this cycle can be influenced by the surrounding solvent molecules.
Caption: The Suzuki-Miyaura catalytic cycle and the points of solvent influence.
Experimental Protocol: A Self-Validating System
To enable researchers to validate these findings and optimize their own systems, a detailed, step-by-step methodology for a representative Pd/dppp-catalyzed Suzuki-Miyaura coupling is provided below.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and dppp (0.022 mmol) in toluene (5 mL). Stir the mixture at room temperature for 30 minutes. This pre-formation step can lead to more consistent results.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add deionized water (2 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for a Pd/dppp-catalyzed Suzuki-Miyaura coupling.
Conclusion: The Solvent as a Strategic Tool
The experimental evidence clearly demonstrates that the solvent is not a mere spectator in Pd/dppp-catalyzed reactions but a critical parameter that can be strategically employed to enhance catalytic efficiency. While toluene, THF, and dioxane are reliable choices for many Suzuki-Miyaura couplings, polar aprotic solvents like DMF and protic systems such as methanol/water can offer significant advantages for specific substrate combinations and reaction conditions. A thorough understanding of the interplay between the solvent, the catalyst, and the substrates is paramount for the rational design of efficient and robust synthetic protocols. By carefully considering the principles outlined in this guide, researchers can harness the power of the solvent to unlock the full catalytic potential of Pd/dppp systems.
References
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Yield versus time for the Suzuki‐Miyaura coupling of... ResearchGate. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
-
Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Publications. [Link]
-
A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. ResearchGate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Bis(diphenylphosphino)propane (dppp)
This document provides essential safety protocols, operational guidance, and detailed disposal plans for 1,3-Bis(diphenylphosphino)propane (dppp), a common phosphine ligand in chemical synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment. Adherence to these procedures is critical for personnel safety, environmental responsibility, and regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the specific hazards of dppp is the foundation of its safe handling and disposal. While an invaluable ligand, its reactivity necessitates careful management. Dppp is a white solid that is slightly air-sensitive and can cause significant skin, eye, and respiratory irritation.[1][2][3] Over time or with improper storage, it can slowly oxidize in air to form the corresponding phosphine oxide.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 6737-42-4 | [2][4] |
| Molecular Formula | C₂₇H₂₆P₂ | [3][4] |
| Molecular Weight | 412.44 g/mol | [2][4] |
| Appearance | Off-white to white solid | [1][3] |
| Melting Point | 63-65 °C | [4] |
| Stability | Stable under recommended storage conditions; slightly air-sensitive.[1][5] | Fisher Scientific[6], Sigma-Aldrich[4] |
| Incompatibilities | Strong oxidizing agents.[3][6] | Fisher Scientific[6] |
| Hazardous Decomposition | Forms carbon oxides (CO, CO₂) and phosphorus oxides upon combustion.[3] | Thermo Fisher Scientific[3] |
GHS Hazard and Precautionary Summary
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [2] |
| Precautionary Statements (Selected) | |||
| Prevention | P261 | Avoid breathing dust. | [2] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |
Personnel Safety and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
-
Primary Engineering Control: All handling and chemical deactivation procedures involving dppp must be performed inside a certified chemical fume hood to minimize inhalation of dust and potential decomposition products.[1]
-
Inert Atmosphere: For handling larger quantities or for prolonged periods, working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is best practice to prevent oxidation.[1][7]
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against dust particles and chemical splashes.[1][6] |
| Respiratory Protection | A NIOSH-approved respirator for particulates is necessary if dust is generated outside a fume hood. | Minimizes the inhalation of irritating dust.[2][6] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
Disposal Pathway Decision Framework
The correct disposal procedure depends on the form of the dppp waste. This decision tree outlines the primary pathways. All waste generated must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 5. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Comprehensive Guide to Handling 1,3-Bis(phosphino)propane
In the landscape of advanced chemical synthesis, particularly in the realms of catalysis and materials science, 1,3-Bis(phosphino)propane (dppp) stands out as a versatile and powerful bidentate phosphine ligand. Its utility in forming stable metal complexes is well-documented, yet its reactive nature demands a handling protocol that is both rigorous and meticulously executed. This guide provides an in-depth operational plan for the safe and effective use of dppp, grounded in scientific principles to ensure both experimental integrity and the safety of laboratory personnel.
The Chemical Nature of this compound: Understanding the "Why" Behind the "How"
This compound is classified as an air-sensitive compound. The phosphorus atoms in dppp possess lone pairs of electrons that are readily oxidized in the presence of atmospheric oxygen. This oxidation not only compromises the ligand's ability to coordinate with metal centers, thereby affecting reaction outcomes, but can also be exothermic. While not pyrophoric in the strictest sense (spontaneously igniting in air without an ignition source), its potential for rapid oxidation, especially when finely divided or in the presence of catalysts, necessitates that it be handled with the same level of caution as pyrophoric materials.[1][2] Furthermore, dppp is a skin, eye, and respiratory irritant.[3][4][5] Direct contact or inhalation can lead to significant health effects.[3][6] Therefore, all handling procedures must be designed to prevent both atmospheric exposure and direct contact.
Essential Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
The selection of appropriate PPE is the foundational step in mitigating the risks associated with dppp. The following table outlines the minimum required PPE, with a rationale rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Dppp can cause serious eye irritation.[3][5] A face shield provides a secondary barrier against splashes, which is crucial during transfers. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are a primary barrier. For larger quantities or where there is a risk of fire, wearing flame-resistant gloves over the chemical gloves is recommended. | Protects against skin irritation.[3] The dual-glove approach provides both chemical resistance and a measure of thermal protection. |
| Body Protection | A flame-resistant lab coat. | Standard lab coats can be flammable. A flame-resistant coat offers protection in the event of an unexpected exothermic reaction or fire.[7] |
| Respiratory Protection | All manipulations must be conducted in a certified chemical fume hood. | Dppp can cause respiratory irritation upon inhalation.[3][5][8] A fume hood is the primary engineering control to prevent respiratory exposure. |
| Footwear | Closed-toe shoes constructed of a non-porous material. | Protects the feet from potential spills. |
This comprehensive PPE ensemble functions as a self-validating safety system, where each component addresses a specific hazard presented by this compound.
Experimental Protocol: A Step-by-Step Methodology for Safe Handling
The following protocol provides a detailed workflow for the safe handling of dppp, emphasizing the exclusion of air and moisture to maintain its chemical integrity and prevent hazardous reactions.
Pre-Handling Preparations: Setting the Stage for Safety
-
Inert Atmosphere Setup: All manipulations of dppp must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line with high-purity nitrogen or argon.[9]
-
Glassware Preparation: All glassware must be rigorously dried in an oven and subsequently cooled under vacuum or an inert gas stream to remove any adsorbed moisture.[9]
-
Emergency Preparedness: Ensure that a Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime are within immediate reach for smothering any potential fire.[7] Do not use a water-based fire extinguisher , as dppp's reactivity with water is not well-characterized and could exacerbate a fire.
-
Waste Management: Prepare a designated, clearly labeled, and sealable container for the disposal of dppp waste. This container should be kept under an inert atmosphere.[1]
Handling and Transfer Procedure
Caption: A logical workflow for the safe handling and transfer of this compound.
-
Don PPE: Before commencing any work, put on all the personal protective equipment detailed in the table above.[9]
-
Inert Atmosphere Transfer: For solid dppp, this can be done in a glovebox. For transfers using a Schlenk line, a positive pressure of inert gas should be maintained at all times. Use a gas-tight syringe for transferring solutions of dppp.
-
Cleaning of Equipment: Any equipment that has been in contact with dppp, such as syringes or cannulas, must be cleaned immediately to prevent clogging and potential reactions with atmospheric oxygen and moisture. This is best accomplished by rinsing with a dry, inert solvent, with the rinsate being treated as hazardous waste.
Disposal Plan: Ensuring a Safe Conclusion
The proper disposal of dppp and associated waste is a critical final step in the handling process.
-
Quenching of Residual Material: Small amounts of unreacted dppp should be carefully quenched. This can be achieved by slowly adding the dppp to a stirred, cooled solution of a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), in a compatible solvent. This procedure should only be undertaken by experienced personnel in a fume hood.
-
Waste Segregation and Collection: All dppp waste, including quenched material, contaminated solvents, and any contaminated consumables (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.[1][2] This container should be clearly labeled with the contents and associated hazards.
-
Institutional Disposal Procedures: Adhere strictly to your institution's guidelines for the disposal of hazardous chemical waste. Consult with your Environmental Health and Safety (EHS) department for specific protocols.
By integrating these detailed procedures into your laboratory's standard operating procedures, you can harness the synthetic potential of this compound while upholding the highest standards of safety and scientific integrity.
References
-
Carnegie Mellon University. Pyrophoric Handling Procedure. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
National Institutes of Health Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2021, November). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
PubChem. 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
